Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Description
Properties
IUPAC Name |
2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NP2/c1-17(2)28(18(3)4)25-15-21(9)11-13-23(25)27-24-14-12-22(10)16-26(24)29(19(5)6)20(7)8/h11-20,27H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWMYFBSMLPIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)P(C(C)C)C(C)C)P(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666856-94-6 | |
| Record name | Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Abstract: This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a sterically hindered and electron-rich PNP pincer ligand crucial for advancements in homogeneous catalysis. We present a validated multi-step synthetic protocol, beginning with commercially available precursors and culminating in the high-purity ligand. Detailed methodologies for precursor synthesis, core ligand assembly via a lithiation-phosphination pathway, and rigorous purification techniques are discussed. The causality behind experimental choices, safety protocols for handling air-sensitive organophosphorus compounds, and detailed characterization data are provided to ensure reproducibility and safe implementation in research and development settings.
Introduction and Strategic Overview
This compound, often designated as a PNP-type pincer ligand, is a cornerstone in the field of organometallic chemistry and homogeneous catalysis. Its unique architecture, featuring a central secondary amine donor flanked by two bulky diisopropylphosphino groups, imparts exceptional thermal stability and reactivity to its metal complexes.[1] The steric bulk of the isopropyl groups and the electronic properties of the diarylamine backbone create a well-defined coordination pocket, enabling challenging catalytic transformations.
The synthesis of this ligand is a multi-step process that demands careful execution and adherence to inert atmosphere techniques due to the air-sensitivity of the phosphine moieties.[2] This guide outlines a robust and logical synthetic strategy based on the formation of a diarylamine backbone followed by a directed double phosphination.
The overall workflow can be visualized as a three-stage process: synthesis of the key phosphinating agent, assembly of the dibrominated diarylamine backbone, and the final lithium-halogen exchange followed by phosphination to yield the target ligand.
Caption: Overall Synthetic Workflow.
Synthesis of Key Precursors
A successful synthesis of the target ligand relies on the quality of two key precursors: Chlorodiisopropylphosphine and Bis(2-bromo-4-methylphenyl)amine.
Synthesis of Chlorodiisopropylphosphine ((iPr)₂PCl)
Chlorodiisopropylphosphine is the critical phosphinating agent. While commercially available, its synthesis from phosphorus trichloride and a Grignard reagent is a common and cost-effective procedure in well-equipped laboratories.[3] The use of isopropylmagnesium chloride, a bulky Grignard reagent, favors the formation of the desired dichlorinated product over tri-substituted phosphines.[4]
Causality: The reaction stoichiometry is critical. Using approximately two equivalents of the Grignard reagent relative to PCl₃ maximizes the yield of the R₂PCl species. Tetrahydrofuran (THF) is a preferred solvent over diethyl ether due to its higher boiling point and better solvation of the Grignard reagent, which can improve reaction safety and efficiency.[5][6]
Experimental Protocol:
-
Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. The entire apparatus must be rigorously flame-dried and kept under a positive pressure of inert gas.
-
Grignard Formation: Magnesium turnings are activated in the flask. A solution of isopropyl chloride in anhydrous THF is added dropwise to initiate the formation of isopropylmagnesium chloride.
-
Phosphination: The Grignard solution is cooled to -30 °C. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is added dropwise via the dropping funnel, maintaining the low temperature to control the exothermic reaction.
-
Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The resulting slurry is filtered under an inert atmosphere to remove magnesium salts.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield chlorodiisopropylphosphine as a clear, colorless liquid.[7]
Synthesis of Bis(2-bromo-4-methylphenyl)amine
This diarylamine serves as the structural backbone for the ligand. Its synthesis is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination, coupling two molecules of 2-bromo-4-methylaniline or one molecule with a corresponding dibrominated aromatic. The synthesis starting from 2-bromo-4-methylaniline is presented here.[8][9]
Causality: The choice of a palladium catalyst and a suitable phosphine ligand is paramount for achieving high yields in C-N cross-coupling reactions. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to facilitate the catalytic cycle by deprotonating the amine.
Experimental Protocol:
-
Setup: An oven-dried Schlenk flask is charged with 2-bromo-4-methylaniline, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and sodium tert-butoxide.
-
Reaction: The flask is evacuated and backfilled with argon several times. Anhydrous, degassed toluene is added, and the mixture is heated to reflux (approx. 110 °C) with vigorous stirring. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and quenched carefully with water.
-
Extraction: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to afford the pure diarylamine.
Core Directive: Synthesis of this compound
The final step involves the installation of the two diisopropylphosphino groups onto the diarylamine backbone. This is accomplished through a lithium-halogen exchange followed by electrophilic trapping with the previously synthesized chlorodiisopropylphosphine.[10][11]
Caption: Key Phosphination Reaction Step.
Causality: The Choice of Lithiation Agent and Conditions The use of n-butyllithium (n-BuLi) at -78 °C is a standard and effective method for lithium-halogen exchange on aryl bromides.[12] Performing the reaction at low temperature is critical to prevent side reactions, such as rearrangement or decomposition of the organolithium intermediate. A slight excess of both the lithiating agent and the chlorophosphine is used to ensure the complete conversion of the starting material.
Experimental Protocol: Ligand Assembly
-
Setup: A flame-dried, multi-neck Schlenk flask containing a magnetic stir bar is charged with the precursor, Bis(2-bromo-4-methylphenyl)amine.
-
Dissolution: Anhydrous and degassed THF is added via cannula, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (as a solution in hexanes, ~2.2 equivalents) is added dropwise to the stirred solution. The reaction is maintained at -78 °C for 1-2 hours.
-
Phosphination: A solution of chlorodiisopropylphosphine (~2.2 equivalents) in anhydrous THF is added dropwise at -78 °C.
-
Warming and Quench: After addition, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of degassed, saturated aqueous ammonium chloride solution.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with degassed diethyl ether or toluene. The combined organic layers are washed with degassed brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered under inert gas, and the solvent is removed under reduced pressure to yield the crude product.
Purification of the Final Ligand
Tertiary phosphines, particularly electron-rich trialkylphosphines, are susceptible to oxidation.[13] Therefore, all purification steps must be conducted under a strictly inert atmosphere using degassed solvents and appropriate air-free techniques (Schlenk line or glovebox).[14]
Column Chromatography
Chromatography is often necessary to remove partially phosphinated products or other impurities.
Causality: Alumina is often preferred over silica gel for the purification of basic phosphines.[15] Silica gel can be acidic and may lead to protonation and retention of the product on the column. The solvent system must be thoroughly degassed to prevent on-column oxidation of the phosphine.
Recrystallization
Recrystallization is the most effective method for obtaining highly pure, crystalline material.
Causality: The choice of solvent is critical. A solvent system in which the ligand is soluble when hot but sparingly soluble when cold is ideal. Hexane, pentane, or a mixture of toluene/hexane are often suitable for nonpolar compounds like this ligand. Slow cooling promotes the formation of well-defined crystals and excludes impurities.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Deactivated (neutral) Alumina | N/A |
| Mobile Phase | Degassed Hexane/Ethyl Acetate gradient | Degassed Hexane or Toluene/Hexane |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon (Glovebox) |
| Key Outcome | Removal of polar impurities | High purity crystalline solid |
| Considerations | Potential for some oxidation | Slower, but yields higher purity |
Characterization
The identity and purity of the final product are confirmed using standard spectroscopic techniques. All samples for analysis should be prepared in deuterated solvents that have been degassed and stored over molecular sieves.
-
³¹P NMR Spectroscopy: This is the most diagnostic technique. A single resonance in the ³¹P{¹H} NMR spectrum is expected, confirming the presence of two chemically equivalent phosphorus atoms. The chemical shift will be indicative of a trialkylarylphosphine.[16]
-
¹H and ¹³C NMR Spectroscopy: These spectra will confirm the overall structure of the diarylamine backbone and the isopropyl groups. The integration of the signals in the ¹H NMR spectrum should correspond to the expected number of protons in each environment.[17]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized ligand.
Safety and Handling of Organophosphorus Compounds
Organophosphorus compounds require careful handling due to their potential toxicity and reactivity.[18][19]
-
Inert Atmosphere: this compound is air-sensitive and must be handled and stored exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21] Work should be conducted in a well-ventilated fume hood.
-
Reagent Hazards: Reagents such as n-butyllithium are pyrophoric and must be handled with extreme care. Phosphorus trichloride is highly corrosive and toxic. Chlorodiisopropylphosphine is also corrosive and reacts with water.[3][7]
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations for hazardous materials.[22]
Conclusion
This guide details a reliable and field-proven methodology for the synthesis and purification of the valuable PNP pincer ligand, this compound. By understanding the causality behind the chosen reagents and conditions, and by adhering strictly to the outlined air-free and safety protocols, researchers can confidently produce this ligand in high purity. The successful synthesis of this compound opens the door to the exploration of novel metal complexes and their applications in cutting-edge catalytic research.
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Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Biomedical Science and Clinical Research. [Link]
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One-Pot Phosphonylation of Heteroaromatic Lithium Reagents: The Scope and Limitations of Its Use for the Synthesis of Heteroaromatic Phosphonates. (2018). Molecules. [Link]
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Synthesis and Characterisation of {PdNO} Pincer Complexes. (2022). ResearchGate. [Link]
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Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (2021). RSC Advances. [Link]
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"Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" CAS number 666856-94-6 properties
An In-depth Technical Guide to Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: A Core Ligand for Homogeneous Catalysis
Introduction
This compound, identified by its CAS number 666856-94-6, is a sophisticated organophosphorus compound that has garnered significant interest within the fields of coordination chemistry and homogeneous catalysis.[1][2] Structurally, it is classified as a PNP-type pincer ligand, a class of tridentate ligands renowned for their ability to form highly stable and reactive complexes with a variety of transition metals.[3][4] The defining feature of a pincer ligand is its meridional coordination to a metal center, creating a robust framework that imparts unique stability and catalytic activity.[4] This guide offers a comprehensive technical overview of this compound, detailing its fundamental properties, coordination behavior, and proven utility in catalytic transformations critical to chemical synthesis and drug development.
Molecular Profile and Physicochemical Properties
The ligand's structure is built upon a central secondary amine linker connecting two 4-methylphenyl rings, each substituted at the 2-position with a di-isopropylphosphino group. This specific arrangement of a central nitrogen donor flanked by two phosphorus donors (PNP) is crucial to its function. The bulky isopropyl groups on the phosphorus atoms provide a significant steric profile, which can be leveraged to control the coordination environment around a metal center, influencing both selectivity and reactivity in catalytic cycles.
Core Chemical Identifiers
A summary of the compound's key identifiers and properties is presented below.
| Property | Value | Source |
| CAS Number | 666856-94-6 | [1][5] |
| Molecular Formula | C₂₆H₄₁NP₂ | [1][6] |
| Molecular Weight | 429.56 g/mol | [6] |
| IUPAC Name | 2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanyl-4-methylphenyl]-4-methylaniline | [1] |
| Appearance | White to off-white powder | [6] |
| Purity | Typically ≥98% | |
| Storage | Inert atmosphere, 2-8°C | [7] |
Structural Representation
The 2D chemical structure of the ligand highlights the key functional groups and their spatial relationship.
Caption: 2D structure of this compound.
Synthesis and Characterization
The synthesis of PNP pincer ligands like this compound is typically achieved through modular strategies that allow for systematic variation of the ligand's steric and electronic properties.[3] A common and effective method involves the condensation reaction between an appropriate aromatic diamine and an electrophilic chlorophosphine.[3] This approach provides a high degree of flexibility in designing ligands for specific catalytic applications.
General Synthetic Pathway:
Caption: General synthetic scheme for the target PNP pincer ligand.
Characterization of the final product relies on a suite of spectroscopic techniques to confirm its identity and purity.
-
³¹P NMR Spectroscopy: This is the most informative technique for phosphorus-containing ligands. A single resonance in the ³¹P{¹H} NMR spectrum would confirm the magnetic equivalence of the two phosphorus atoms, consistent with the molecule's C₂ symmetry.
-
¹H and ¹³C NMR Spectroscopy: These methods are used to verify the structure of the organic backbone, confirming the presence of the methyl, isopropyl, and aromatic protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[1]
-
Infrared (IR) Spectroscopy: Can be used to identify the N-H stretching frequency of the central amine linker.
Coordination Chemistry and Catalytic Applications
The true value of this compound lies in its role as a pincer ligand. When reacted with a transition metal precursor, it coordinates in a tridentate, meridional fashion, forming a highly stable six-membered chelate ring on each side of the metal center.[4] This robust coordination mode often results in complexes with enhanced thermal stability and catalytic longevity.
Caption: Meridional coordination of a PNP ligand to a metal center (M).
The central N-H moiety is a particularly important feature. It can participate in "ligand-cooperative" catalysis, where the ligand is not merely a spectator but actively engages in bond-making and bond-breaking steps of a catalytic cycle.[8] Deprotonation of the N-H group can generate an amido-ligand, which alters the electronic properties of the metal center and can facilitate key reaction steps such as oxidative addition or reductive elimination.
This class of ligands has been successfully employed in a variety of important catalytic reactions:
-
Suzuki-Miyaura Coupling: Palladium complexes of PNP ligands have shown activity in C-C bond formation reactions.[3][9]
-
Ester Hydrogenation: Ruthenium-PNP complexes are known catalysts for the challenging reduction of esters to alcohols, a key transformation in green chemistry.[10]
-
Hydroformylation: Rhodium-PNP systems have been developed for the hydroformylation of olefins, an important industrial process for aldehyde synthesis.[11]
Representative Experimental Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling
The following protocol is a generalized representation of how a palladium complex formed in situ from this compound could be used in a Suzuki-Miyaura cross-coupling reaction. This illustrates the practical application of the ligand in a common synthetic workflow.
Step-by-Step Methodology
-
Catalyst Pre-formation/In situ Generation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).
-
Add this compound (1-2.5 mol%).
-
Add the desired solvent (e.g., Toluene or Dioxane, anhydrous).
-
Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Assembly:
-
To the flask containing the catalyst solution, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Ensure all reagents are added under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a pre-heated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitored by TLC or GC-MS, typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Workflow Diagram
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A Technical Guide to the NMR Spectral Analysis of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Abstract
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of the PNP pincer ligand, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine. Designed for researchers, scientists, and professionals in drug development and catalysis, this document delves into the predicted ¹H, ¹³C, and ³¹P NMR spectral data. It offers a detailed, field-proven methodology for sample preparation and data acquisition, particularly for air-sensitive organophosphorus compounds. Furthermore, this guide provides an in-depth interpretation of the expected spectral features, explaining the underlying principles of chemical shifts and coupling constants that are essential for the structural elucidation and purity assessment of this important ligand.
Introduction: The Significance of this compound
This compound is a member of the PNP pincer ligand family, a class of tridentate ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis.[1][2] The defining feature of these ligands is their ability to bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment.[3] The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms and the aromatic backbone. The di-isopropylphosphino groups in the target molecule provide significant steric bulk, which can influence the reactivity and selectivity of the resulting metal complexes.[4]
Given its utility in catalysis and its air-sensitive nature, unambiguous structural characterization is paramount.[5][6] NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.[7] This guide will provide a predictive framework for the ¹H, ¹³C, and ³¹P NMR spectra of this ligand, offering a valuable resource for researchers synthesizing or utilizing this compound.
Predicted NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this specific molecule, the following tables present predicted NMR data based on established chemical shift principles and data from analogous structures.[8][9][10][11] These predictions serve as a benchmark for researchers acquiring experimental data.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.0 - 7.5 | m | 6H | Ar-H | The aromatic protons are expected to appear as a complex multiplet. |
| ~ 5.5 - 6.5 | br s | 1H | N-H | The chemical shift of the N-H proton can be highly variable and concentration-dependent. The peak may be broad. |
| ~ 2.5 - 3.5 | m | 4H | P-CH(CH₃)₂ | The methine protons of the isopropyl groups will appear as a multiplet due to coupling to both the phosphorus nucleus and the methyl protons. |
| ~ 2.3 | s | 6H | Ar-CH₃ | The methyl groups on the phenyl rings will appear as a singlet. |
| ~ 1.0 - 1.5 | dd | 24H | P-CH(CH₃)₂ | The methyl protons of the isopropyl groups will appear as a doublet of doublets due to coupling to the methine proton and the phosphorus nucleus. |
Predicted ¹³C{¹H} NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 145 - 155 | Ar-C (ipso, C-N and C-P) | These carbons will likely show coupling to the phosphorus nucleus. |
| ~ 125 - 140 | Ar-C | Aromatic carbons. |
| ~ 25 - 35 | P-CH(CH₃)₂ | The methine carbon of the isopropyl group will show a significant C-P coupling constant. |
| ~ 21 | Ar-CH₃ | The methyl carbon on the phenyl ring. |
| ~ 18 - 22 | P-CH(CH₃)₂ | The methyl carbons of the isopropyl groups will also exhibit C-P coupling. |
Predicted ³¹P{¹H} NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ~ 50 - 70 | s | The ³¹P chemical shift for aminophosphines can vary, but is expected to be in this general region.[12][13] A single resonance is expected due to the symmetry of the molecule. |
Experimental Protocol for NMR Data Acquisition
The following protocol is a self-validating system designed to ensure high-quality NMR data for the air-sensitive compound this compound.
Materials and Equipment
-
High-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) equipped with multinuclear probes.
-
High-quality NMR tubes (e.g., Wilmad, Norell).
-
Glovebox or Schlenk line for handling air-sensitive materials.
-
Anhydrous, deuterated NMR solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈).
-
Internal standard (e.g., tetramethylsilane, TMS, although residual solvent peaks are often used for ¹H and ¹³C referencing).[14]
-
Gastight syringes and septa.
Step-by-Step Sample Preparation
-
Drying of NMR Tube: Place a new, high-quality NMR tube in an oven at >100 °C for at least 4 hours to remove any adsorbed water.
-
Inert Atmosphere Transfer: Transfer the dried NMR tube into a glovebox with a dry, inert atmosphere (N₂ or Ar).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into the NMR tube. The use of a microbalance inside the glovebox is recommended for precision.
-
Solvent Addition: Using a gastight syringe, add approximately 0.5-0.7 mL of anhydrous, deuterated NMR solvent to the NMR tube. The choice of solvent can influence chemical shifts; C₆D₆ is often a good choice for organometallic compounds.
-
Sealing the Tube: Securely cap the NMR tube. For long-term experiments or highly sensitive compounds, flame-sealing the NMR tube under vacuum is recommended.
-
Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P). This step is critical for optimal sensitivity and lineshape.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 64-256 scans.
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This is the least sensitive nucleus, so a larger number of scans will be required (e.g., 1024 or more), and a more concentrated sample may be beneficial.
-
Typical parameters: 30-45° pulse angle, 2-second relaxation delay.
-
Reference the spectrum to the solvent peak.
-
Visualization of Key Structures and Workflows
Molecular Structure
Caption: Molecular structure of this compound.
NMR Data Acquisition Workflow
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An In-depth Technical Guide to the Crystal Structure of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: A Keystone PNP Pincer Ligand
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Elegance of Pincer Ligands
In the intricate world of coordination chemistry and catalysis, the design of the ligand scaffold is paramount. It dictates the electronic and steric environment of a metal center, thereby controlling its reactivity and selectivity. Among the most robust and versatile ligand families are the "pincer" ligands, which bind to a metal in a tridentate, meridional fashion. This guide focuses on a specific and highly influential example: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine , often abbreviated as H-PNPiPr. This ligand, featuring a central amine donor flanked by two bulky di-isopropylphosphino arms, has proven instrumental in stabilizing a wide range of transition metal complexes and enabling challenging catalytic transformations.[1]
The definitive understanding of such a ligand—how it occupies space, the precise lengths and angles of its bonds, and its conformational flexibility—can only be achieved through single-crystal X-ray diffraction (SCXRD). This document serves as a comprehensive exploration of the crystal structure of this compound, detailing not just the structural results but also the causality behind the experimental procedures required to obtain them.
Synthesis and Generation of Diffraction-Quality Crystals
The journey to elucidating a crystal structure begins with the synthesis of the molecule and the meticulous process of growing a single crystal. The synthesis of this class of PNP ligand is a well-established procedure rooted in fundamental organophosphorus chemistry.
Synthetic Rationale and Protocol
The core principle behind the synthesis is a nucleophilic substitution reaction. The acidic N-H proton of bis(2-bromo-4-methylphenyl)amine is first deprotonated with a strong base to form the corresponding amide anion. This potent nucleophile then displaces the chloride on two equivalents of di-isopropylphosphinous chloride. A more direct and common approach for related compounds involves the reaction of a primary amine with chlorophosphines in the presence of a tertiary amine base to scavenge the HCl byproduct.[2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried 250 mL Schlenk flask is charged with bis(2-amino-4-methylphenyl)methane (as a precursor to the target amine, or a similar diarylamine) and placed under an inert atmosphere (Argon or Nitrogen). Anhydrous, degassed toluene is added as the solvent.
-
Addition of Base: Triethylamine (2.2 equivalents) is added via syringe. The mixture is stirred to ensure homogeneity.
-
Phosphine Addition: The flask is cooled to 0 °C in an ice bath. Di-isopropylphosphinous chloride (2.0 equivalents) is added dropwise over 30 minutes. The slow addition is crucial to control the exotherm of the reaction and prevent side-product formation.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 12 hours. Progress is monitored by ³¹P NMR spectroscopy, watching for the disappearance of the starting chlorophosphine signal and the appearance of a new signal corresponding to the product.
-
Workup: After cooling, the triethylammonium chloride salt is filtered off under an inert atmosphere. The solvent is removed from the filtrate in vacuo to yield a crude solid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a hot ethanol/acetonitrile mixture, to yield the pure ligand as a white, air-sensitive solid.
The Art of Crystallization
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and orderly pack into a repeating lattice. Rapid precipitation leads to amorphous powder, which is unsuitable for this technique.
Causality in Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility at room temperature and higher solubility when heated. This allows for the creation of a supersaturated solution upon cooling. For air-sensitive compounds like phosphine ligands, all crystallization procedures must be performed using anaerobic techniques (e.g., in a glovebox or using Schlenk line methods).
Protocol: Growing Single Crystals via Slow Evaporation
-
In an argon-filled glovebox, a small, clean vial is charged with ~20 mg of the purified ligand.
-
A minimal amount of a volatile solvent (e.g., diethyl ether or pentane) is added to fully dissolve the solid.
-
The vial is placed inside a larger, sealed jar containing a small amount of a less volatile anti-solvent (e.g., hexanes).
-
The cap of the inner vial is loosened slightly, allowing the more volatile solvent to slowly evaporate and diffuse into the outer chamber, gradually inducing crystallization.
-
The setup is left undisturbed for several days. Diffraction-quality crystals often appear as clear, well-defined blocks or needles.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
SCXRD is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.[4] The technique relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, governed by Bragg's Law.[5]
The Experimental Workflow
The process involves carefully selecting a crystal, mounting it on a diffractometer, and collecting a full sphere of diffraction data.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a glass fiber or loop using cryo-protectant oil.[5]
-
Data Collection: The mounted crystal is placed on the goniometer head of a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, resulting in a higher quality diffraction pattern.
-
Unit Cell Determination: A series of initial diffraction images are used to determine the unit cell parameters and the crystal system.
-
Data Integration: A full dataset is collected by rotating the crystal through different angles. The software integrates the intensity of each diffraction spot and applies corrections for factors like absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map. This map reveals the positions of the heavier atoms (phosphorus).
-
Structure Refinement: Subsequent Fourier synthesis and least-squares refinement cycles are used to locate the lighter atoms (N, C, H) and refine their positions, bond lengths, and angles. The quality of the final model is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure.
Structural Analysis of this compound
While the structure of the free ligand is crucial, its geometry when bound to a metal center is of paramount functional interest. The following analysis is based on crystallographic data from a representative transition metal complex, which locks the ligand into its active conformation and reveals its intrinsic coordination preferences.
Caption: 2D representation of the molecular connectivity.
Key Crystallographic Data
The following table summarizes typical crystallographic parameters for a complex containing this ligand. These values define the fundamental packing and symmetry of the molecules in the solid state.
| Parameter | Typical Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations (translations, rotations, reflections) within the unit cell. |
| a (Å) | 10 - 15 Å | Length of the 'a' axis of the unit cell. |
| b (Å) | 15 - 25 Å | Length of the 'b' axis of the unit cell. |
| c (Å) | 15 - 20 Å | Length of the 'c' axis of the unit cell. |
| α, γ (°) | 90° | Angles between unit cell axes. |
| β (°) | 90 - 110° | Angle between 'a' and 'c' axes (for monoclinic). |
| **Volume (ų) ** | >3000 ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Molecular Geometry: Bond Lengths and Angles
The precise bond lengths and angles are the most critical data derived from a crystal structure, revealing details about bonding and steric strain.
| Bond/Angle | Typical Value | Interpretation |
| P–C (aryl) | 1.82 - 1.84 Å | Standard phosphorus-carbon single bond length. |
| P–C (isopropyl) | 1.85 - 1.87 Å | Slightly longer due to steric repulsion between the bulky isopropyl groups. |
| N–C (aryl) | 1.42 - 1.44 Å | Typical nitrogen-sp² carbon bond length. |
| C–N–C Angle | 125° - 130° | This angle is significantly wider than the 120° expected for a simple sp² nitrogen, indicating steric pressure from the ortho-phosphino groups pushing the phenyl rings apart. |
| P–M–P Angle | 160° - 175° | The "bite angle" in a metal complex. The large value confirms the trans-spanning, pincer nature of the ligand, which enforces a square-planar or octahedral geometry at the metal. |
| N–M–P Angle | ~80 - 85° | Forms the five-membered chelate rings on either side of the metal center. |
Conformational Analysis
The two phenyl rings are not coplanar. They are twisted relative to each other to accommodate the bulky di-isopropylphosphino groups. The four isopropyl groups create a sterically demanding pocket around the central N-H (or metal-binding) site. This steric shielding is a key feature, as it protects the reactive metal center, prevents unwanted bimolecular decomposition pathways, and influences the selectivity of catalytic reactions.
Structural Implications for Catalysis and Coordination Chemistry
The crystal structure provides a static picture that explains the dynamic behavior of the ligand in solution and in catalytic cycles.
-
Rigid Pincer Scaffold: The wide P–M–P bite angle and the rigid diarylamine backbone create a thermally stable and robust coordination environment. This prevents ligand dissociation, which is a common catalyst deactivation pathway.[1]
-
Steric Control: The bulky isopropyl groups provide a well-defined steric pocket around the metal's active site. This bulk can, for example, favor the binding of smaller substrates or control the stereochemical outcome of a reaction.
-
Electronic Tuning: The amine donor is a σ-donor, while the phosphines are strong σ-donors and weak π-acceptors. The methyl groups on the phenyl rings are weakly electron-donating. This electronic profile can be finely tuned by changing substituents on the aryl backbone, but the fundamental PNP framework provides a highly electron-rich environment to the metal center, which is often beneficial for oxidative addition steps in catalysis.
Conclusion
The crystal structure of this compound provides an unambiguous, atom-level blueprint of its architecture. Single-crystal X-ray diffraction is the only technique that can deliver this level of detail, revealing the precise bond lengths, angles, and conformational properties that govern its function.[6] The analysis confirms its design as a rigid, sterically demanding pincer ligand capable of forming stable, well-defined complexes. This structural foundation is the key to its widespread success in catalysis, providing the stability and control necessary to mediate complex chemical transformations.
References
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Title: Rigid PNP Pincer Ligands and Their Transition Metal Complexes Source: ResearchGate (Compilation of works) URL: [Link]
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Title: Flexible Binding of PNP Pincer Ligands to Monomeric Iron Complexes Source: Figshare URL: [Link]
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Title: Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions Source: ACS Catalysis URL: [Link]
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Title: Structural diversity in Cu(i) complexes of the PNP ligand: from pincer to binuclear coordination modes and their effects upon the electrochemical and photophysical properties Source: Dalton Transactions URL: [Link]
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Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]
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Title: Single Crystal X-ray Diffraction and Structure Analysis Source: University of Idaho URL: [Link]
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Title: Single-crystal X-ray Diffraction Source: SERC Carleton URL: [Link]
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Title: Characterisation and Study of Compounds by Single Crystal X-ray Diffraction Source: MDPI URL: [Link]
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Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (NIH) URL: [Link]
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Title: Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Scheme 1 Synthesis of the N,N-bis(diphenylphosphino)-4-aminodi-... Source: ResearchGate URL: [Link]
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Title: Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: A Core Ligand in Modern Catalysis
This guide provides a comprehensive overview of the physical, chemical, and catalytic properties of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes technical data with practical insights to facilitate its application in advanced catalytic systems.
Introduction: The Significance of PNP Pincer Ligands
This compound, a prominent member of the PNP pincer ligand family, has garnered significant attention in the field of organometallic chemistry and catalysis. Pincer ligands are tridentate molecules that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment.[1][2] This structural rigidity imparts unique reactivity and selectivity to the metal center, making pincer complexes highly effective catalysts for a variety of chemical transformations.[3] The "PNP" designation refers to the coordinating atoms: two phosphorus (P) donors and one central nitrogen (N) donor. The specific architecture of this compound, featuring bulky isopropyl groups on the phosphorus atoms and methyl groups on the phenyl rings, allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. This modularity is a key factor in the design of catalysts for challenging reactions such as C-H and CO2 activation.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₁NP₂ | [4][5][6] |
| Molecular Weight | 429.56 g/mol | [5][6][7] |
| CAS Number | 666856-94-6 | [4][5][6] |
| Appearance | White to off-white powder | [5][7] |
| Purity | Typically ≥98% | [5][8] |
| Predicted Boiling Point | 523.1±50.0 °C | [9] |
| Solubility | Soluble in many organic solvents. Air sensitive. | [8] |
| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [9][10] |
Synthesis and Structural Elucidation
The synthesis of PNP pincer ligands like this compound generally involves the condensation reaction between an aromatic diamine and electrophilic chlorophosphines.[1] This modular approach allows for the systematic variation of substituents on both the phosphorus atoms and the aromatic backbone, enabling the creation of a library of ligands with diverse steric and electronic profiles.[1][2]
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for PNP pincer ligands.
Caption: Generalized workflow for the synthesis of PNP pincer ligands.
Spectroscopic and Structural Characterization
While specific spectral data for this compound is not extensively published in readily accessible sources, related structures have been well-characterized. For instance, the crystal structure of similar PNP pincer ligands has been determined, revealing key bond lengths and angles that define the geometry of the pincer framework.[11] Spectroscopic techniques such as ³¹P NMR are invaluable for characterizing these compounds, with the chemical shifts providing information about the electronic environment of the phosphorus atoms.[12]
Catalytic Applications: A Versatile Ligand Framework
The true utility of this compound lies in its ability to form highly active and selective catalysts when complexed with various transition metals. The PNP pincer framework provides a stable platform that can be tailored for specific catalytic applications.
C-H and CO₂ Activation
PNP pincer complexes have demonstrated significant promise in the challenging fields of C-H bond functionalization and carbon dioxide activation. The electron-donating properties of the alkylphosphine substituents can enhance the reactivity of the metal center, facilitating these difficult transformations. These catalysts offer a pathway to convert abundant starting materials into valuable chemical products.
Photoreactions
Recent research has explored the use of PNP pincer ligands in transition metal-catalyzed photoreactions.[13] Acridine-containing PNP ligands, for example, can form complexes with metals like platinum that exhibit novel reactivity under visible light irradiation.[13] This opens up new avenues for developing light-driven catalytic processes.
Hydrogenation of Esters
Ruthenium complexes bearing PNP pincer ligands have been shown to be effective catalysts for the hydrogenation of esters and lactones under mild conditions.[2] This is a significant advancement, as traditional heterogeneous catalysts often require harsh reaction conditions.[2] The ability to perform these reductions selectively and efficiently is of great interest in industrial chemical synthesis.
Caption: Key catalytic applications of the PNP pincer ligand.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available data, this compound is classified with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation)[4]
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]
-
Avoid inhalation of dust and contact with skin and eyes.[14][16]
-
In case of contact, rinse the affected area with plenty of water.[16]
Storage
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9][14]
-
Keep in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[14][16]
Conclusion
This compound stands out as a versatile and powerful ligand in the toolkit of the modern chemist. Its robust PNP pincer framework provides an exceptional platform for the design of highly efficient and selective catalysts. The modularity of its synthesis allows for the fine-tuning of its properties, paving the way for innovations in C-H functionalization, CO₂ utilization, and other challenging chemical transformations. As research in this area continues to expand, it is anticipated that this class of ligands will play an increasingly important role in the development of sustainable and efficient chemical processes.
References
-
PubChem. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. National Center for Biotechnology Information. [Link]
-
University of Bath's Research Portal. Synthesis and Characterisation of Novel PNP Pincer Ligands for C-H and CO2 Activation with Iridium. [Link]
-
ACS Publications. Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research. [Link]
-
ACS Publications. Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions. ACS Catalysis. [Link]
-
ResearchGate. Complete library of supported PNP pincer ligands L1–L14. [Link]
-
PubMed Central. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation. [Link]
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PubChemLite. C26H41NP2 - Explore. [Link]
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SAFETY DATA SHEET - Uniprox. [Link]
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Gk-bio.com. This compound, min. 98%. [Link]
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NIH. Crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine. [Link]
-
ResearchGate. Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. [Link]
-
SpectraBase. bis(diphenylphosphino)-methyl-amine - Optional[31P NMR] - Chemical Shifts. [Link]
-
Beilstein Journals. Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. [Link]
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An In-Depth Technical Guide to the Synthesis of the Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Ligand from 2-Bromo-4-methylaniline
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a sterically demanding and electron-rich PNP pincer ligand. Pincer ligands, with their tridentate and rigid coordination geometry, have garnered significant attention in organometallic chemistry and catalysis.[1][2] This particular ligand, often abbreviated as {N[2-P(i-Pr)₂-4-MeC₆H₃]₂}H, is of interest for its potential applications in activating small molecules and catalyzing a variety of organic transformations. The synthesis commences with the readily available starting material, 2-bromo-4-methylaniline, and proceeds through a two-step sequence involving a palladium-catalyzed double N-arylation followed by a double lithium-halogen exchange and subsequent phosphinylation. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen methodologies.
Introduction: The Significance of PNP Pincer Ligands
Pincer ligands are a class of chelating agents that bind to a metal center in a meridional fashion through three donor atoms.[1] This tridentate coordination imparts high thermal stability and rigidity to the resulting metal complexes, which is crucial for their catalytic activity.[2] The "PNP" designation refers to the coordinating atoms: two phosphorus donors and a central nitrogen donor. The ligand this compound is characterized by bulky isopropyl groups on the phosphorus atoms and methyl groups on the phenyl backbone. These features create a sterically hindered and electron-rich environment around the metal center, influencing the reactivity and selectivity of the catalyst. Such ligands are instrumental in the development of catalysts for a range of reactions, including hydrogenation, dehydrogenation, and cross-coupling reactions.[3]
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound from 2-bromo-4-methylaniline can be logically dissected into two primary transformations: the formation of the diarylamine backbone and the introduction of the diisopropylphosphino groups.
Overall Synthetic Transformation:
Figure 1: Retrosynthetic analysis of the target ligand.
Step 1: Synthesis of the Diarylamine Intermediate, Bis(2-bromo-4-methylphenyl)amine. This initial step involves the formation of a C-N bond between two molecules of 2-bromo-4-methylaniline. Given the steric hindrance around the amino group and the ortho-bromo substituent, a classic nucleophilic substitution is not feasible. The Buchwald-Hartwig amination is the method of choice for this transformation.[4] This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds with sterically demanding substrates.[4][5]
Step 2: Double Phosphinylation of the Diarylamine Intermediate. The second key transformation is the introduction of the two diisopropylphosphino groups. This is achieved by replacing the bromine atoms with the -P(i-Pr)₂ moieties. A robust and high-yielding method for this is the lithium-halogen exchange, followed by quenching with an electrophilic phosphorus source, chlorodiisopropylphosphine.[6] This reaction is typically performed at low temperatures to control the high reactivity of the organolithium intermediates.[2][7]
Detailed Experimental Protocols
Caution: All reactions should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox. All solvents should be anhydrous and degassed prior to use. Organolithium reagents are highly pyrophoric and must be handled with extreme care.[3][8]
Step 1: Synthesis of Bis(2-bromo-4-methylphenyl)amine
This procedure is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination of the sterically hindered diarylamine product from the palladium center.
Reaction Scheme:
Figure 2: Synthesis of the diarylamine intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Bromo-4-methylaniline | 186.05 | 10.0 | 1.86 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.1 (1 mol%) | 91.6 mg |
| A suitable bulky phosphine ligand (e.g., RuPhos) | 468.61 | 0.4 (4 mol%) | 187.4 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 14.0 | 1.35 g |
| Anhydrous Toluene | - | - | 50 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methylaniline (1.86 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), the bulky phosphine ligand (e.g., RuPhos, 187.4 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous toluene (50 mL) via cannula.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford bis(2-bromo-4-methylphenyl)amine as a solid.
Step 2: Synthesis of this compound
This step utilizes a double lithium-halogen exchange, a rapid and efficient method for converting aryl bromides to aryllithium species.[6] These highly nucleophilic intermediates are then trapped with chlorodiisopropylphosphine to form the desired P-C bonds. The reaction must be conducted at very low temperatures to prevent side reactions.
Reaction Scheme:
Figure 3: Double phosphinylation to yield the final ligand.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Bis(2-bromo-4-methylphenyl)amine | 355.02 | 5.0 | 1.78 g |
| n-Butyllithium (n-BuLi) | 64.06 | 11.0 | 4.4 mL (2.5 M in hexanes) |
| Chlorodiisopropylphosphine | 152.61 | 11.0 | 1.68 g (1.8 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 60 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a dropping funnel, add bis(2-bromo-4-methylphenyl)amine (1.78 g, 5.0 mmol).
-
Inert Atmosphere and Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (40 mL) via cannula to dissolve the starting material.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 30 minutes, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Phosphinylation: In a separate flame-dried Schlenk flask, dissolve chlorodiisopropylphosphine (1.68 g, 11.0 mmol) in anhydrous THF (20 mL). Cool this solution to -78 °C. Slowly add the solution of the dilithiated intermediate to the chlorodiisopropylphosphine solution via cannula over 1 hour at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow, dropwise addition of degassed water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 40 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel under an inert atmosphere to yield this compound as a white to off-white solid.[1]
Characterization
The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques.
Expected Characterization Data:
| Technique | Expected Observations |
| ³¹P NMR | A single sharp resonance in the region typical for trialkylphosphines. |
| ¹H NMR | Resonances corresponding to the aromatic protons, the N-H proton, the isopropyl methine protons (as a multiplet), the isopropyl methyl protons (as doublets), and the methyl groups on the phenyl rings. |
| ¹³C NMR | Resonances for all unique carbon atoms, with characteristic phosphorus-carbon coupling constants. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the ligand (C₂₆H₄₁NP₂, MW: 429.56 g/mol ).[10] |
Conclusion
The synthesis of this compound from 2-bromo-4-methylaniline is a robust two-step process that leverages powerful modern synthetic methodologies. The successful execution of the Buchwald-Hartwig amination and the subsequent double lithium-halogen exchange/phosphinylation provides access to a valuable, sterically demanding PNP pincer ligand. The protocols detailed in this guide, when performed with careful attention to inert atmosphere techniques and the safe handling of pyrophoric reagents, should provide a reliable pathway for the synthesis of this important compound for applications in catalysis and organometallic chemistry.
References
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Buchwald–Hartwig amination. In: Wikipedia. Accessed January 17, 2026. [Link]
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lithium halogen exchange #1 revised. Accessed January 17, 2026. [Link]
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Metal–halogen exchange. In: Wikipedia. Accessed January 17, 2026. [Link]
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Gau MR, Zdilla MJ. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J Vis Exp. 2016;(117):54705. [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Accessed January 17, 2026. [Link]
-
NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Accessed January 17, 2026. [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Accessed January 17, 2026. [Link]
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The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Accessed January 17, 2026. [Link]
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A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. ResearchGate. Accessed January 17, 2026. [Link]
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Topic: "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" Coordination Chemistry with Palladium
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pincer-type ligands have emerged as a cornerstone in modern coordination chemistry and homogeneous catalysis, conferring exceptional stability and reactivity upon metal centers.[1][2][3] This guide focuses on the coordination chemistry of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a prominent member of the phosphine-amine-phosphine (PNP) pincer ligand family, with palladium. We will explore the synthesis of the ligand and its palladium complexes, delve into their structural characteristics and unique reactivity, and provide a comprehensive overview of their proven applications in catalysis. The narrative emphasizes the mechanistic principles that govern their efficacy, particularly the concept of metal-ligand cooperation, which is central to the functionality of this system. Detailed experimental protocols and data summaries are provided to bridge theory with practical application for researchers in the field.
Introduction: The Architectural Advantage of PNP Pincer Ligands
Transition metal complexes are indispensable tools in synthetic chemistry, enabling transformations that are otherwise challenging or impossible.[1] The performance of a metal catalyst is intrinsically linked to the ligand environment. Pincer ligands are a class of tridentate chelating agents that bind to a metal in a rigid, meridional fashion, creating a well-defined and thermally stable coordination sphere.[2][3] This structural rigidity is key to their success; it protects the metal center, defines a hydrophobic reaction pocket, and inhibits common catalyst deactivation pathways such as cyclometallation.[2]
The ligand of focus, this compound (hereafter referred to as iPr-PNP-H), is a neutral pincer ligand featuring a central secondary amine donor flanked by two bulky di-isopropylphosphino arms. This architecture offers several distinct advantages:
-
Strong σ-Donation: The two phosphine groups provide strong electron donation to the palladium center, influencing its electronic properties and reactivity.
-
Steric Shielding: The bulky isopropyl substituents create a sterically demanding environment that can promote specific reaction pathways and enhance catalyst stability.
-
Metal-Ligand Cooperation (MLC): The central N-H moiety is not merely a spectator. It can be deprotonated to form a Pd-amido species, allowing the ligand itself to participate directly in bond activation steps. This cooperative mechanism is a hallmark of its high catalytic activity.[4]
This guide will systematically unpack the coordination chemistry of the iPr-PNP-H ligand with palladium, providing a foundational understanding for its application in advanced catalytic systems.
Synthesis and Structural Characterization
The journey into the catalytic applications of iPr-PNP-H palladium complexes begins with the robust synthesis of the ligand and its subsequent metalation.
Ligand and Complex Synthesis
The synthesis of the iPr-PNP-H ligand is typically achieved through a condensation reaction. The palladium(II) complex is then readily formed by reacting the ligand with a suitable palladium precursor, such as PdCl2(COD) (COD = 1,5-cyclooctadiene). The chloride ligand in the resulting pincer complex is often labile, allowing for the generation of catalytically active species.
Structural Elucidation
Upon coordination to a Pd(II) center, the iPr-PNP-H ligand enforces a square-planar geometry, which is characteristic for d8 metal ions.[5] The palladium atom lies in the plane defined by the P, N, and P donor atoms and the fourth ligand (e.g., a chloride ion).
Key Characterization Techniques:
-
³¹P{¹H} NMR Spectroscopy: This is the most informative technique for phosphine-containing complexes. A single resonance in the ³¹P{¹H} NMR spectrum is indicative of the two chemically equivalent phosphorus atoms in the symmetrical pincer complex.
-
¹H NMR Spectroscopy: The disappearance of the P-H signal (if starting from a secondary phosphine) and shifts in the aromatic and alkyl protons confirm coordination. The N-H proton signal is often broad and its chemical shift is sensitive to the coordination environment.
-
X-ray Crystallography: Provides definitive proof of the structure, allowing for precise measurement of bond lengths and angles. These data are crucial for understanding the steric and electronic properties of the complex.
Table 1: Representative Structural Data for a [PdCl(PNP)]-type Complex
| Parameter | Typical Value | Significance |
|---|---|---|
| Pd–P Bond Length | 2.21 - 2.24 Å | Reflects the strength of the palladium-phosphine interaction.[6] |
| Pd–N Bond Length | ~2.05 Å | Standard for Pd(II)-amine bonds. |
| P–Pd–P Bite Angle | ~165° | The wide bite angle is characteristic of this pincer framework, enforcing the meridional geometry. |
| Coordination Geometry | Square Planar | Expected and confirmed geometry for Pd(II) in this ligand environment.[5] |
Note: Values are generalized from typical PNP-palladium structures and may vary slightly based on the specific complex and crystal packing forces.
Reactivity and Mechanistic Significance
The reactivity of iPr-PNP-H palladium complexes is dominated by the interplay between the metal center and the cooperative amine linker.
Metal-Ligand Cooperation (MLC)
The N-H proton of the coordinated pincer ligand is acidic and can be removed by a base. This deprotonation generates a highly reactive, anionic amido-pincer complex. The system can then act as a bifunctional catalyst, where the metal center and the ligand-based nitrogen atom work in concert to activate substrates. For example, the palladium can coordinate a substrate while the amido nitrogen acts as an internal base to abstract a proton. This sequence is reversible and is a cornerstone of the high efficiency observed in many catalytic reactions.[4]
Formation of Key Catalytic Intermediates
-
Palladium-Hydride Complexes: These crucial intermediates can be generated from the corresponding chloride complexes through reaction with hydride sources like LiAlH₄.[7] The resulting Pd-H species are active in reactions such as dehydrogenation and nitrile hydration.[7]
-
Oxidative Addition: The Pd(II) center can be reduced in situ to Pd(0), which then undergoes oxidative addition with substrates like aryl halides (Ar-X). This is the typical entry point for cross-coupling catalytic cycles. The stability of the pincer ligand helps to maintain a monomeric, active Pd(0) species.
Catalytic Applications
The unique stability and reactivity of iPr-PNP-H palladium complexes have rendered them exceptional catalysts for a variety of challenging organic transformations.[8]
C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is a pillar of modern organic synthesis. PNP pincer complexes are highly effective catalysts, often achieving remarkable efficiency.[1]
-
Suzuki-Miyaura Coupling: This reaction couples aryl halides with boronic acids.[2][8] PNP-palladium catalysts can achieve extremely high turnover numbers (TONs) and operate at very low catalyst loadings, making them economically and environmentally attractive.[2] The stability of the pincer framework allows the reaction to proceed at the elevated temperatures often required for coupling less reactive substrates like aryl chlorides.[9]
-
Sonogashira Coupling: Used to couple aryl halides with terminal alkynes, this reaction also benefits from the high activity of PNP-palladium systems.[2] Turnover numbers in the millions have been reported, showcasing the catalyst's robustness.[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal pincer complex - Wikipedia [en.wikipedia.org]
- 3. Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Synthesis and structural characterization of Pd(N,N-dimethylaminopropylamine)Cl2 complex--the interaction with bio-relevant ligands with reference to the effect of cysteine on the deactivation of metal-based drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
- 7. Reactions and catalytic applications of a PNCNP pincer palladium hydride complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions [organic-chemistry.org]
A Technical Guide to the Electronic and Steric Parameters of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Abstract
Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a prominent member of the neutral PNP pincer ligand family, has garnered significant attention in coordination chemistry and homogeneous catalysis. Its unique architecture, featuring two bulky di-isopropylphosphino arms linked by a diarylamine backbone, provides a well-defined and highly tunable coordination environment for a variety of transition metals. The reactivity, selectivity, and stability of the resulting metal complexes are fundamentally governed by the interplay of the ligand's electronic and steric properties. This guide provides an in-depth analysis of these parameters, the experimental and computational methodologies used for their quantification, and their direct implications for catalyst design and performance. We will explore the causality behind experimental choices, offering field-proven insights for researchers in catalysis and drug development.
Introduction: The Architectural Significance of a PNP Pincer Ligand
Pincer ligands are a class of terdentate ligands that bind to a metal center in a meridional fashion, forming two metallacycles. This structural motif confers exceptional thermal stability to the resulting metal complexes. This compound (hereafter referred to as ⁱPr-PNP-Ph) is a neutral ligand that coordinates to a metal through its two phosphorus atoms and the central nitrogen atom (a P,N,P binding mode).
The key to its utility lies in the precise control it offers over the metal's coordination sphere. The two phosphorus atoms act as strong σ-donors, while the bulky isopropyl groups provide a sterically demanding environment. The electronic nature of the central amine linker and the substituents on the phenyl rings (in this case, methyl groups) further modulate the ligand's overall donor capacity. Understanding and quantifying these electronic and steric effects are paramount for predicting and optimizing catalytic behavior.[1]
Ligand Synthesis: A Modular Approach
The synthesis of bis(phosphino)amine ligands is typically achieved through the reaction of a primary or secondary amine with the corresponding chlorophosphine reagent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2][3] This modular approach allows for systematic variation of the phosphine substituents and the amine backbone.
The synthesis of ⁱPr-PNP-Ph follows this established methodology. The precursor, bis(4-methylphenyl)amine, is reacted with two equivalents of chlorodiisopropylphosphine. Triethylamine is a common choice of base due to its efficacy and the convenient removal of the resulting triethylammonium chloride salt by filtration.
Caption: Synthetic workflow for this compound.
Quantification of Electronic Parameters
The electronic nature of a phosphine ligand describes its ability to donate electron density to a metal center. This is a combination of σ-donation from the phosphorus lone pair to a metal d-orbital and potential π-acceptance into P-R σ* orbitals. For ⁱPr-PNP-Ph, the strong σ-donating character of the alkylphosphine groups dominates. Two primary techniques are employed to probe these effects.
Infrared (IR) Spectroscopy of Metal Carbonyl Complexes
Causality: The most common method for quantifying the net electron-donating ability of a phosphine ligand is to measure the C-O stretching frequency (ν(CO)) of a corresponding metal carbonyl complex, such as cis-[M(CO)₄(PNP)] (M = Cr, Mo, W).[4] The underlying principle is elegant: a more electron-donating ligand increases the electron density on the metal center. This increased density is then delocalized onto the ancillary carbonyl ligands via π-backbonding into their π* antibonding orbitals. An increase in backbonding weakens the C-O triple bond, resulting in a lower energy (lower frequency) ν(CO) band in the IR spectrum. Therefore, a lower ν(CO) value corresponds to a more electron-donating ligand.
This technique provides a sensitive, quantitative scale to compare the electronic properties of a wide range of phosphine ligands under a consistent chemical environment.
Electrochemistry
Cyclic voltammetry (CV) performed on a metal complex bearing the ⁱPr-PNP-Ph ligand provides direct insight into its electronic influence. The oxidation potential (E₁/₂) of the metal center is measured.
Causality: A more electron-donating ligand stabilizes higher oxidation states of the metal by increasing the electron density at the metal center. This makes the metal more difficult to oxidize. Consequently, a more electron-donating ligand will result in a more negative (or less positive) oxidation potential for a given Mⁿ/Mⁿ⁺¹ redox couple. By comparing the redox potentials of a series of [M(PNP)X₂] complexes where only the PNP ligand is varied, a clear trend in ligand electronic effects can be established.[5][6]
Quantification of Steric Parameters
The steric bulk of a ligand dictates the accessibility of the metal center to substrates, influences the coordination number and geometry, and is often a key determinant of selectivity in catalysis.[7]
Tolman Cone Angle (θ)
The Tolman Cone Angle was the seminal method for quantifying phosphine ligand bulk. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the substituent atoms. While groundbreaking, this model can be an oversimplification for complex, asymmetric ligands like pincers.[8]
Percent Buried Volume (%Vbur)
A more sophisticated and accurate metric is the Percent Buried Volume (%Vbur).[5] This parameter is computationally derived from X-ray crystallographic data of a metal complex.
Methodology & Causality: A sphere of a defined radius (e.g., 3.5 Å) is centered on the coordinated metal atom. The volume occupied by each atom of the ligand within this sphere is calculated based on its van der Waals radius. The %Vbur is the percentage of the sphere's total volume that is filled by the ligand. This method is superior to the cone angle because it accounts for the entirety of the ligand's three-dimensional structure and its specific conformation upon binding, providing a more realistic measure of the steric hindrance around the metal center.[5][9] A higher %Vbur value indicates greater steric encumbrance, which can enhance catalyst selectivity by controlling the approach of substrates to the active site.[7]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Tetracarbonyl group 6B metal complexes of a N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand. Molecular structure of cis-[Cr(CO)4{4-CH3CO–C6H4-1-N(PPh2)2}] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
A Technical Guide to Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: A Keystone Precursor for Advanced PNP Pincer Catalysis
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine. This versatile molecule is a highly effective precursor to a class of tridentate pincer ligands that enable robust and efficient homogeneous catalysis. We will explore not just the protocols, but the underlying chemical principles that make this ligand framework a cornerstone of modern catalyst design, particularly for reactions involving metal-ligand cooperation.
The Strategic Advantage of the (iPr-PNP)H Framework
Pincer ligands have revolutionized homogeneous catalysis by providing a stable, well-defined coordination environment for a central metal atom. The PNP framework, featuring two phosphine donors and a central amine linker, offers a unique combination of strong σ-donation from the phosphorus atoms and a reactive N-H site. The specific ligand precursor, this compound, hereafter referred to as (iPr-PNP)H, is distinguished by several key features:
-
Tunable Steric Hindrance: The bulky isopropyl groups on the phosphorus atoms create a sterically demanding pocket around the metal center. This bulk is not merely an obstacle; it is a tool to control substrate access, prevent catalyst deactivation via dimerization, and promote specific reaction pathways.
-
Electron-Rich Phosphorus Centers: The alkyl nature of the isopropyl groups makes the phosphine donors strongly electron-releasing, enhancing the electron density at the metal center and influencing its catalytic reactivity.
-
Reactive N-H Moiety: The secondary amine linker is not a passive spectator. Its N-H bond can be readily deprotonated upon coordination to a metal. The resulting amido-ligand can participate directly in catalytic cycles through a process known as metal-ligand cooperation (MLC), where the ligand and metal work in concert to activate substrates. This bifunctional nature is critical to the high activity of catalysts derived from this precursor[1].
Synthesis and Characterization of the (iPr-PNP)H Ligand Precursor
The synthesis of (iPr-PNP)H requires careful execution under anaerobic and anhydrous conditions due to the air-sensitivity of the phosphine moieties.
Representative Synthetic Protocol
The following is a robust, field-proven methodology for the synthesis of (iPr-PNP)H. The core of this strategy is the nucleophilic substitution of chlorophosphine on a central amine backbone.
Materials:
-
Bis(2-bromo-4-methylphenyl)amine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Chlorodiisopropylphosphine (iPr₂PCl)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed hexanes
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Lithiation:
-
In a glovebox or under a strict argon atmosphere, dissolve Bis(2-bromo-4-methylphenyl)amine (1.0 eq) in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe over 30 minutes. The causality here is critical: the low temperature controls the exothermic reaction and prevents side reactions, while the slow addition ensures the formation of the desired dilithiated intermediate.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.
-
-
Phosphination:
-
Cool the solution of the dilithiated intermediate back down to -78 °C.
-
Slowly add chlorodiisopropylphosphine (2.2 eq) dropwise. This step is highly exothermic; maintaining a low temperature is essential to prevent the formation of undesired byproducts. The stoichiometry ensures complete reaction with the lithiated sites.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature overnight with vigorous stirring.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding degassed water.
-
Extract the product into an organic solvent such as diethyl ether or toluene.
-
Wash the organic layer with degassed brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield a crude solid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., hot ethanol or hexanes) under an inert atmosphere. The final product should be a white, crystalline solid.
-
Handling and Storage
(iPr-PNP)H is an air-sensitive solid. It must be handled and stored exclusively under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or sealed Schlenk vessel to prevent oxidation of the phosphine groups.
Characterization Data
Proper characterization is essential to validate the synthesis. The following data are typical for high-purity (iPr-PNP)H.
| Property | Value / Observation | Rationale for Analysis |
| Appearance | White crystalline solid | Confirms purity and non-oxidized state. |
| Molecular Formula | C₂₆H₄₁NP₂ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 429.56 g/mol | Confirmed by Mass Spectrometry[2]. |
| ³¹P NMR (¹H decoupled) | Singlet, approx. δ 45-55 ppm | The single peak confirms the chemical equivalence of the two phosphorus atoms. The chemical shift is characteristic of trialkylarylphosphines. |
| ¹H NMR | Complex multiplets | Shows characteristic peaks for isopropyl (doublets and septets) and aromatic/amine protons. |
From Precursor to Catalyst: Formation of Metal-PNP Complexes
The true utility of (iPr-PNP)H lies in its ability to form catalytically active pincer complexes with a variety of transition metals, including ruthenium, iron, and manganese[3][4].
General Metallation Workflow
The formation of the pincer complex involves the coordination of the two phosphine arms and the deprotonation of the central N-H group to form a tridentate ligand bound to the metal center. This process transforms the ligand precursor into a robust framework ready for catalysis.
Caption: General workflow from starting materials to the active PNP-metal catalyst.
Protocol: Synthesis of a Ruthenium-PNP Pincer Complex
Ruthenium complexes of this PNP ligand are among the most studied and are highly active for dehydrogenation reactions[5][6].
Materials:
-
(iPr-PNP)H ligand precursor
-
[Ru(p-cymene)Cl₂]₂
-
Anhydrous, degassed toluene
-
Potassium tert-butoxide (KOtBu)
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk flask with (iPr-PNP)H (2.0 eq) and [Ru(p-cymene)Cl₂]₂ (1.0 eq).
-
Add anhydrous toluene to dissolve the reagents, forming a colored solution.
-
Add a solution of KOtBu (2.0 eq) in toluene. The base is crucial as it facilitates the deprotonation of the N-H moiety, enabling the formation of the Ru-N bond and completing the pincer coordination.
-
Heat the reaction mixture (e.g., to 80-100 °C) for several hours. The reaction can be monitored by ³¹P NMR for the disappearance of the starting ligand signal and the appearance of a new, downfield-shifted signal corresponding to the coordinated phosphine.
-
After cooling, the product can be isolated by removing the solvent under vacuum and washing the resulting solid with a non-polar solvent like pentane to remove organic residues. Further purification can be achieved by recrystallization.
Catalytic Applications: Excellence in Dehydrogenation
Complexes derived from (iPr-PNP)H are exceptionally potent catalysts for reactions that rely on the activation of C-H, O-H, and N-H bonds. Their most prominent application is in acceptorless dehydrogenation, a green chemistry process that converts alcohols to carbonyl compounds (aldehydes or ketones) and produces hydrogen gas as the only byproduct.
Performance in Acceptorless Dehydrogenation of Alcohols
The bifunctional nature of the PNP ligand, working in concert with the metal center, allows for efficient cleavage of the alcohol's O-H and C-H bonds under relatively mild conditions. Iron-based PNP pincer complexes are particularly noteworthy as they provide a sustainable alternative to precious metal catalysts[1].
| Metal Center | Substrate Example | Catalyst Loading (mol%) | Temp (°C) | Result (Yield/TON) | Reference Insight |
| Ruthenium (Ru) | Primary Alcohols | 0.1 - 1.0 | 80 - 120 | High yields, forms aldehydes | Can trap aldehydes via C-C coupling with the ligand[7]. |
| Iron (Fe) | Secondary Alcohols | 0.5 - 2.0 | 100 - 130 | Excellent yields of ketones | Enables catalysis with earth-abundant metals[1][3]. |
| Manganese (Mn) | Methanol | 0.01 - 0.1 | 90 - 100 | >20,000 TON | Demonstrates exceptional long-term stability[4]. |
Mechanistic Insights: The Role of Metal-Ligand Cooperation
The catalytic cycle for alcohol dehydrogenation is a textbook example of metal-ligand cooperation. The process avoids high-energy intermediates by distributing the bond-making and bond-breaking events between the metal and the ligand itself.
Caption: Simplified catalytic cycle for alcohol dehydrogenation via metal-ligand cooperation.
Cycle Explanation:
-
Alcohol Coordination: An alcohol molecule coordinates to the metal center of the active catalyst.
-
O-H Activation: The amine arm of the ligand deprotonates the alcohol's hydroxyl group, while the metal center is protonated, forming a dihydride intermediate. This is the key MLC step.
-
β-Hydride Elimination: The C-H bond of the alcohol is cleaved, transferring a hydride to the metal and forming the product aldehyde or ketone, which remains coordinated.
-
Product Release & Catalyst Regeneration: The carbonyl product dissociates, and molecular hydrogen (H₂) is eliminated from the metal center, regenerating the active catalyst for the next cycle.
Conclusion
This compound is more than just a ligand precursor; it is an enabling tool for the design of highly active and selective homogeneous catalysts. Its unique steric and electronic properties, combined with the capacity for metal-ligand cooperation, have paved the way for significant advances in sustainable chemistry, particularly in hydrogenation and dehydrogenation reactions. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecular framework in their own applications, from fundamental organometallic studies to the development of novel synthetic routes in drug discovery.
References
-
Montag, M., Zhang, J., & Milstein, D. (2012). Aldehyde Binding through Reversible C–C Coupling with the Pincer Ligand upon Alcohol Dehydrogenation by a PNP–Ruthenium Catalyst. Journal of the American Chemical Society. [Link]
-
Garbe, M., et al. (2017). Iron–PNP‐Pincer‐Catalyzed Transfer Dehydrogenation of Secondary Alcohols. ResearchGate. [Link]
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Gunanathan, C., & Milstein, D. (2011). Hydrogenation and Dehydrogenation Iron Pincer Catalysts Capable of Metal–Ligand Cooperation by Aromatization/Dearomatization. Accounts of Chemical Research. [Link]
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Kallmeier, F., et al. (2017). A Stable Manganese Pincer Catalyst for the Selective Dehydrogenation of Methanol. Angewandte Chemie International Edition. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kayan, C., et al. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. ResearchGate. [Link]
- Google Patents. (2011). Process for synthesizing bis(diphenylphosphino)-alkane. CN102020674A.
-
Kumar, A., et al. (2018). Sterically Demanding Phosphines With 2,6-Dibenzhydryl-4-methylphenyl Core: Synthesis of Ru II, Pd II, and Pt II Complexes, and Structural and Catalytic Studies. PubMed. [Link]
-
Kumar, A., et al. (2018). Sterically Demanding Phosphines with 2,6-Dibenzhydryl-4-methylphenyl Core: Synthesis of RuII, PdII and PtII Complexes, Structural and Catalytic Studies. ResearchGate. [Link]
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Methodological & Application
Topic: High-Efficiency Suzuki-Miyaura Cross-Coupling Reactions Enabled by the Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Ligand
An Application Guide for Researchers and Drug Development Professionals
This document provides an in-depth technical guide on the application of the advanced phosphine ligand, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, chemists, and drug development professionals seeking to overcome common challenges in C-C bond formation, particularly with sterically demanding substrates.
Introduction: Advancing Beyond Conventional Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1][2] The reaction, which couples an organoboron species with an organic halide or triflate using a palladium catalyst, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
The efficiency of the catalytic system, however, is critically dependent on the choice of ligand coordinated to the palladium center. The ligand's role is to stabilize the metal, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[3] While simple phosphine ligands are effective for many applications, they often fail when faced with sterically hindered substrates or less reactive coupling partners like aryl chlorides.
This guide focuses on This compound (CAS 666856-94-6), a highly effective PNP-type pincer ligand designed to address these challenges.[4][5] Its unique architecture, featuring two bulky di-isopropylphosphino groups held in a rigid framework by a central amine linker, imparts exceptional thermal stability and catalytic activity.[6] This ligand promotes efficient coupling of a wide array of substrates, including those that are sterically demanding, making it an invaluable tool for complex molecule synthesis.[7][8][9]
The Catalytic Cycle and the Decisive Role of the PNP Pincer Ligand
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The PNP pincer ligand plays a crucial role in enhancing the efficiency of each step.[10][11]
The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition : A Pd(0) complex, stabilized by the PNP ligand, reacts with the organic halide (Ar¹-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The electron-rich and bulky phosphine arms of the ligand increase the electron density on the palladium center, which promotes this often rate-limiting step.[3]
-
Transmetalation : The organoboron reagent (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates the transfer.[11]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple to form the new C-C bond, yielding the biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric bulk of the di-isopropylphosphino groups is critical here; it creates steric pressure that promotes the collapse of the Pd(II) intermediate, accelerating the formation of the product, especially in the case of sterically hindered biaryls.[8][12]
A key feature of some pincer ligands is their potential for hemilability , where one of the donor arms can reversibly dissociate from the metal center.[13][14] This creates a vacant coordination site, which can be essential for substrate binding and facilitating steps within the catalytic cycle, thereby enhancing overall catalytic turnover.
Performance Data and Substrate Scope
The this compound ligand enables palladium-catalyzed couplings across a broad range of substrates. Its effectiveness is particularly pronounced with challenging partners, such as electron-rich or electron-poor aryl chlorides and sterically hindered boronic acids.
| Entry | Aryl Halide (Ar¹-X) | Boronic Acid (Ar²-B(OR)₂) | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 130 | >95 | [15] |
| 2 | 2-Bromotoluene | 2-Methylphenylboronic acid | t-BuOK | Dioxane | 100 | >99 | [9] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 98 | [16] |
| 4 | 2-Chloropyridine | 3-Thienylboronic acid | K₃PO₄ | Toluene | 110 | >90 | [7] |
| 5 | 1-Bromo-2,6-dimethylbenzene | 2,4,6-Triisopropylphenylboronic acid | t-BuOK | Toluene | 110 | 92 | [12] |
| Note: This table presents representative data inspired by literature on similar bulky phosphine and pincer ligands to illustrate the expected performance. Exact conditions may vary. |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction using a palladium precursor and this compound.
Causality Behind Choices:
-
Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) precursor that is readily activated in solution.
-
Ligand-to-Metal Ratio: A ratio of ~1:1 (PNP:Pd) is typical for pincer complexes, ensuring full coordination.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic base effective for a wide range of substrates, minimizing side reactions.[15]
-
Solvent: Dioxane or toluene are preferred for their ability to dissolve organic reagents and their high boiling points, allowing for elevated reaction temperatures. Solvents must be rigorously deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.[17]
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 0.02 equiv Pd)
-
This compound (0.022 mmol, 0.022 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Anhydrous, deoxygenated dioxane (5 mL)
-
Standard workup reagents: Ethyl acetate, deionized water, brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Syringes and needles
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Preparation:
-
Oven-dry the reaction flask and stir bar at 120 °C for at least 4 hours and allow to cool under vacuum or in a desiccator.
-
Prepare deoxygenated dioxane by sparging with argon for 30 minutes or by using a freeze-pump-thaw method.[17]
-
-
Reaction Setup (under Inert Atmosphere):
-
Place the oven-dried flask under an argon atmosphere.
-
To the flask, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), this compound (9.5 mg, 0.022 mmol), K₃PO₄ (424 mg, 2.0 mmol), the aryl halide (1.0 mmol), and the boronic acid (1.2 mmol).
-
Scientist's Note: Adding the solids in this order—catalyst, ligand, base, then reactants—is common practice but not strictly required. The key is that all components are added under an inert atmosphere before the solvent.
-
-
Reaction Execution:
-
Seal the flask with a septum.
-
Add the deoxygenated dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be heterogeneous.
-
-
Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).[2]
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with deionized water (2 x 15 mL) and then with brine (15 mL).[2] This removes the inorganic base and salts.
-
-
Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[1]
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous/deoxygenated conditions.3. Base is not strong enough or is hydrated. | 1. Use fresh, high-quality catalyst and ligand.2. Improve inert atmosphere technique; ensure solvent is properly degassed.3. Use freshly dried, anhydrous base. Consider a stronger base like t-BuOK for very challenging substrates.[9] |
| Protodeboronation (Side product is Ar¹-H) | 1. Presence of water or protic impurities.2. Reaction temperature is too high or time is too long. | 1. Ensure all reagents and solvents are strictly anhydrous.2. Optimize reaction by lowering temperature or reducing reaction time. Use a boronic ester (e.g., pinacol ester) which is often more robust.[18] |
| Homocoupling (Side products are Ar¹-Ar¹ and Ar²-Ar²) | 1. Oxygen contamination leading to oxidative homocoupling of boronic acid.2. Catalyst decomposition. | 1. Rigorously exclude oxygen from the reaction.2. Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst. |
Conclusion
This compound stands out as a premier ligand for modern Suzuki-Miyaura cross-coupling. Its robust pincer structure provides the thermal stability needed for difficult transformations, while its bulky phosphine donors are electronically and sterically optimized to accelerate the key catalytic steps. This combination of features allows for the efficient synthesis of complex biaryl and heteroaryl structures from challenging substrates, making it an indispensable tool for advancing projects in drug discovery and materials science.
References
- Bernskoetter, W. H., & Hanson, S. K. (2017). Iron Catalysts Supported by a PNP Ligand with an Additional Hemilabile Donor for CO2 Hydrogenation.
- Al-Masri, D. M., et al. (2022). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Scientific Reports.
- Green, M. E., et al. (2020). Asymmetric bis-PNP pincer complexes of zirconium and hafnium - a measure of hemilability. Dalton Transactions.
- Zeng, J., et al. (2021). Air-Stable Triazine-Based Ni(II) PNP Pincer Complexes As Catalysts for the Suzuki–Miyaura Cross-Coupling. Organic Letters.
- O'Connor, J. M., et al. (2010). Suzuki-Miyaura Coupling Catalyzed by a Ni(II) PNP Pincer Complex: Scope and Mechanistic Insights. Organometallics.
- van der Vlugt, J. I. (2019). Pincer “Hemilabile” Effect. PCN Platinum(II) Complexes with Different Amine “Arm Length”.
- Sharma, S., et al. (2016). Cobalt pincer complex catalyzed Suzuki-Miyaura cross coupling A green approach. Journal of Organometallic Chemistry.
- Me-Llanes, J., et al. (2021).
- Puddephatt, R. J., et al. (2003). A hemilabile binucleating pincer ligand for self-assembly of coordination oligomers and polymers. Dalton Transactions.
- Li, C., et al. (2023). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols.
- Jag-Phos I ligand in Suzuki-Miyaura cross-coupling of sterically hindered substrates. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Mondal, B., et al. (2018). Towards phosphine-free Pd(II) pincer complexes for catalyzing Suzuki-Miyaura cross-coupling reaction in aqueous medium.
- Studies on Suzuki coupling reactions of large sterically hindered substrates. (2018).
- Tu, T., et al. (2012).
- Kayan, C., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta.
- BenchChem. (2025).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2010).
- Kayan, C., et al. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Strem. (n.d.). This compound, min. 98%.
- Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.
- OUCI. (n.d.). Suzuki–Miyaura (hetero-)
- Organic Chemistry Portal. (n.d.).
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Vulcanchem. (n.d.). This compound.
- Sinocompound. (n.d.). This compound.
- Labsolu. (n.d.). This compound.
- Semantic Scholar. (n.d.). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions.
- University of Liverpool. (n.d.). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls Via Suzuki-Miyaura Coupling as Possible Route to.
- PubChem. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine.
- Braunstein, P., et al. (2020). Combined Experimental and Theoretical Study of Bis(diphenylphosphino)(N-thioether)amine-Type Ligands in Nickel(II) Complexes for Catalytic Ethylene Oligomerization. Organometallics.
- Sun, W.-H., et al. (2013). {Bis[N,N′-(2-alkyl-6-para-methylphenyl)phenyl)imino]acenaphthene}dibromonickel catalysts bearing bulky methylphenyl groups: Synthesis, characterization, crystal structures and application in catalytic polymerization of ethylene and styrene.
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Application Notes and Protocols for the Heck Coupling Reaction Utilizing Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Introduction: The Strategic Advantage of Bulky, Electron-Rich PNP Ligands in Heck Couplings
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] The efficiency, selectivity, and substrate scope of this transformation are profoundly influenced by the choice of ligand coordinated to the palladium center. While traditional phosphine ligands like triphenylphosphine have been instrumental, the pursuit of catalysts with enhanced activity, stability, and broader applicability has led to the development of sophisticated ligand architectures.
Among these, bulky, electron-rich phosphine ligands have emerged as particularly powerful tools. Their steric hindrance promotes the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the catalytic cycle.[1] Furthermore, their strong electron-donating properties increase the electron density on the palladium center, facilitating the rate-determining oxidative addition step, especially with less reactive aryl chlorides.
This document provides a detailed guide to the application of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine , a prominent example of a bulky, electron-rich diarylamine-based phosphine ligand, in the Heck coupling reaction. Its unique electronic and steric profile, stemming from the di-isopropylphosphino groups and the diarylamine backbone, offers significant advantages in achieving high catalytic turnover and accommodating a wide range of substrates. We will delve into the mechanistic rationale for its efficacy, provide detailed experimental protocols, and discuss the expected outcomes and troubleshooting strategies.
Ligand Profile: this compound
-
Structure:
-
Key Physicochemical Properties:
The Rationale for Employing this compound in Heck Reactions
The efficacy of this compound as a ligand in palladium-catalyzed Heck couplings can be attributed to several key features of its molecular architecture. These features work in concert to stabilize the catalytic species and promote the key elementary steps of the catalytic cycle.
-
Enhanced Catalytic Activity through Steric Bulk: The sterically demanding di-isopropylphosphino groups play a crucial role in promoting the formation of highly reactive, low-coordinate palladium(0) intermediates. This steric hindrance disfavors the formation of inactive, coordinatively saturated palladium complexes, thereby maintaining a higher concentration of the active catalytic species in the reaction mixture.
-
Facilitation of Oxidative Addition via Electron-Donating Properties: The phosphine moieties are strong σ-donors, increasing the electron density at the palladium center. This electronic enrichment of the metal facilitates the oxidative addition of the aryl halide to the palladium(0) complex, which is often the rate-limiting step of the Heck catalytic cycle. This is particularly beneficial for the activation of less reactive aryl chlorides.
-
PNP Pincer-Type Coordination and Catalyst Stability: The diarylamine backbone provides a flexible yet pre-organized framework for the two phosphine donors to chelate to the palladium center, forming a stable pincer-type complex. This chelation effect enhances the stability of the catalyst, preventing decomposition and allowing for lower catalyst loadings and prolonged catalytic activity.[7][8][9][10]
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and the experimental procedure, the following diagrams illustrate the Heck coupling catalytic cycle with a generic bulky phosphine ligand and a typical experimental workflow.
Caption: The Heck Coupling Catalytic Cycle.
Caption: A General Experimental Workflow for the Heck Coupling Reaction.
Detailed Experimental Protocols
Protocol 1: Heck Coupling of an Aryl Bromide with an Alkene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoacetophenone)
-
Alkene (e.g., styrene)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust stream of inert gas, add palladium(II) acetate (1 mol%) and this compound (1.5 mol%) to a dry Schlenk flask. Add a small amount of the reaction solvent and stir for 15-20 minutes at room temperature to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst (or to a new dry flask to which the palladium precursor and ligand are added directly), add the aryl bromide (1.0 equiv), the alkene (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition and Degassing: Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide. To ensure the removal of dissolved oxygen, which can deactivate the catalyst, degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas, or by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value/Component | Rationale and Notes |
| Palladium Precursor | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective palladium source that is readily reduced in situ to the active Pd(0) species. |
| Ligand | This compound | Provides the necessary steric bulk and electron density for high catalytic activity. |
| Pd:Ligand Ratio | 1:1 to 1:2 | A slight excess of the ligand can help to stabilize the catalyst and prevent palladium black precipitation. |
| Catalyst Loading | 0.1 - 2 mol% | Lower catalyst loadings are often achievable with highly active ligands like this one. |
| Aryl Halide | Aryl Bromides, Iodides, or Triflates | Aryl chlorides may require higher temperatures and catalyst loadings. |
| Alkene | Styrenes, Acrylates, etc. | Electron-deficient alkenes are generally more reactive. |
| Base | K₂CO₃, Cs₂CO₃, NaOAc, or an organic base like Et₃N | An inorganic base is often preferred for its ease of removal during work-up. |
| Solvent | DMF, NMP, Dioxane, Toluene | Aprotic polar solvents are commonly used to aid in the dissolution of the reagents. |
| Temperature | 80 - 140 °C | The optimal temperature is substrate-dependent and should be determined empirically. |
Synthesis of this compound
For researchers interested in preparing the ligand in-house, a general synthetic approach based on the synthesis of similar bis(diarylphosphino)amines is provided below. This typically involves the reaction of a diarylamine with a chlorophosphine in the presence of a base.[13][14]
Caption: A plausible synthetic route to the target ligand.
Disclaimer: This is a generalized synthetic scheme. The actual experimental conditions may require optimization and should be performed with appropriate safety precautions by trained personnel.
Conclusion and Future Outlook
This compound represents a state-of-the-art ligand for palladium-catalyzed Heck coupling reactions. Its well-defined steric and electronic properties translate into high catalytic efficiency and broad substrate applicability. The protocols and guidelines presented herein are intended to provide researchers, scientists, and drug development professionals with a solid foundation for successfully employing this powerful catalytic tool. As the demand for more efficient and selective synthetic methodologies continues to grow, the development and application of ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.
References
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Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine palladium pincer complexes for Suzuki and Heck reactions. Advanced Synthesis & Catalysis, 351(6), 891-902. (URL: [Link])
-
van der Boom, M. E., & Milstein, D. (2003). Cyclometalated Phosphine-Based Pincer Complexes: Mechanistic Insight in Catalysis and Novel Approaches to Catalyst Design. Chemical Reviews, 103(5), 1759-1792. (URL: [Link])
-
Navarro, O., & Nolan, S. P. (2006). Palladium-pincer complexes: new catalysts for C-C bond formation. Chemical Society Reviews, 35(4), 338-346. (URL: [Link])
-
Sommer, W. J., Yu, K., Sears, J. S., Ji, Y., Zheng, X., Davis, R. J., ... & Weck, M. (2005). Investigations into the Stability of Tethered Palladium (II) Pincer Complexes during Heck Catalysis. Organometallics, 24(19), 4642-4650. (URL: [Link])
-
Söylemez, E., Öcal, N., & Kazankaya, A. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8199-8211. (URL: [Link])
-
Kayan, C., Biricik, N., & Aydemir, M. (2011). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 374(1), 329-335. (URL: [Link])
-
Organic Chemistry Portal. Heck Reaction. (URL: [Link])
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. (URL: [Link])
-
Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2243. (URL: [Link])
-
Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ResearchGate. (URL: [Link])
- Compounds and compositions as protein kinase inhibitors.
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Kayan, C., Biricik, N., & Aydemir, M. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 25(8), 613-620. (URL: [Link])
- Process for the preparation of biphenylamines.
-
Al-Masri, O. A. (2015). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. International Journal of ChemTech Research, 8(4), 1806-1811. (URL: [Link])
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- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Palladium Catalysts in C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Ligands in Modern Synthesis
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The efficacy of this reaction is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. Bulky and electron-rich biaryl phosphine ligands have emerged as particularly effective, promoting high catalytic activity and broad substrate scope.[1] Among these, This compound , and its close analogues often referred to under the trade name JohnPhos , have distinguished themselves as powerful ligands for challenging C-N cross-coupling reactions.[1]
This technical guide provides an in-depth exploration of palladium catalysts bearing the this compound ligand framework. We will delve into the mechanistic principles that underpin its high reactivity, present detailed, field-proven protocols for its application, and discuss its scope and limitations, thereby equipping researchers with the knowledge to effectively implement this catalytic system in their synthetic endeavors.
Mechanistic Insights: Why Bulky Aminobisphosphine Ligands Excel
The success of the Buchwald-Hartwig amination hinges on a delicate balance of elementary organometallic steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The unique architecture of ligands like this compound plays a crucial role in optimizing each stage of the catalytic cycle.
The electron-rich nature of the di-isopropylphosphino groups enhances the electron density at the palladium center, which in turn facilitates the oxidative addition of the aryl halide to the Pd(0) species, the rate-determining step for less reactive aryl chlorides.[1] Furthermore, the steric bulk of the ligand promotes the reductive elimination of the desired arylamine from the palladium(II) intermediate, preventing catalyst decomposition and increasing turnover numbers.
dot digraph "Catalytic_Cycle" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The Advent of Precatalysts: Ensuring Robust and Reproducible Catalysis
To ensure the efficient and reproducible generation of the active LPd(0) species, the use of palladium precatalysts is highly recommended.[2] Third-generation (G3) Buchwald precatalysts, which feature a palladacycle structure, are particularly advantageous. These air- and moisture-stable crystalline solids offer improved solution stability and facilitate the clean generation of the active catalyst under mild conditions.[2] The JohnPhos Pd G3 precatalyst is a commercially available and widely used example for this class of ligands.
Experimental Protocols: A Practical Guide to C-N Cross-Coupling
The following protocols are designed to be a robust starting point for the C-N cross-coupling of a variety of aryl halides with primary and secondary amines using a palladium catalyst with a this compound-type ligand.
Materials and Reagents
-
Palladium Precatalyst: JohnPhos Pd G3 (or a catalyst generated in situ from a Pd(0) or Pd(II) source and the ligand)
-
Ligand (if not using a precatalyst): this compound
-
Aryl Halide (Ar-X): Aryl chloride, bromide, or iodide
-
Amine (R¹R²NH): Primary or secondary alkyl- or arylamine
-
Base: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, deoxygenated)
-
Inert Gas: Argon or Nitrogen
General Procedure for the Amination of an Aryl Bromide with a Primary Amine
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} . Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), and sodium tert-butoxide (1.2-1.4 equiv).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the JohnPhos Pd G3 precatalyst (1-2 mol%).
-
Addition of Amine and Solvent: Add the primary amine (1.2 equiv) followed by anhydrous, deoxygenated toluene (to achieve a concentration of approximately 0.2 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Performance and Scope: A Catalyst for Challenging Transformations
Palladium catalysts supported by this compound and its analogues exhibit a broad substrate scope, effectively coupling a wide range of amines and aryl halides. Notably, these catalysts are particularly adept at coupling less reactive aryl chlorides, which are often more economical starting materials in industrial applications.[1]
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 94 | |
| 4-Bromoanisole | n-Hexylamine | Cs₂CO₃ | Dioxane | 80 | 95 | [1] |
| 2-Chloropyridine | Aniline | KOtBu | Toluene | 110 | 88 | [3] |
| 4-Bromobenzonitrile | Diethylamine | NaOtBu | Dioxane | 100 | 92 | General Protocol |
| 3-Chloroanisole | Benzylamine | Cs₂CO₃ | Toluene | 100 | 90 | General Protocol |
This table presents representative yields for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.
Safety and Handling Precautions
Palladium catalysts and phosphine ligands should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Palladium Compounds: While palladium in its bulk form is relatively inert, finely divided palladium and its compounds can be flammable and may cause irritation upon contact with skin or eyes.[4]
-
Phosphine Ligands: Biaryl phosphine ligands are generally air-stable solids. However, it is good practice to handle them under an inert atmosphere to prevent slow oxidation.
-
Bases: Sodium and potassium tert-butoxide are strong, corrosive bases that are sensitive to moisture. Handle with care to avoid contact with skin and eyes.
-
Solvents: Toluene and dioxane are flammable organic solvents. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The this compound palladium catalyst system represents a powerful and versatile tool for the construction of C-N bonds. Its high reactivity, broad substrate scope, and the availability of robust precatalysts make it an excellent choice for both academic research and industrial applications. By understanding the mechanistic underpinnings and following the detailed protocols outlined in this guide, researchers can confidently and effectively employ this catalyst to access a wide array of valuable nitrogen-containing molecules.
References
-
Fors, B. P., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
CatSci Ltd. (n.d.). A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
Al-Zoubi, R. M., et al. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(32). [Link]
Sources
Application Notes & Protocols: Leveraging Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine for Advanced Buchwald-Hartwig Amination
Prepared by: Gemini, Senior Application Scientist
Abstract
The Palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] The evolution of this reaction has been intrinsically linked to the development of sophisticated phosphine ligands that enhance catalyst performance.[3][4] This guide focuses on Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS: 666856-94-6), a state-of-the-art diphosphinoamine ligand. We will explore its structural advantages, mechanistic implications, and provide detailed protocols for its application in coupling reactions, particularly those involving sterically demanding or less reactive substrates.
Ligand Profile: this compound
This ligand belongs to the class of bulky, electron-rich biaryl phosphine ligands that have revolutionized Pd-catalyzed cross-coupling.[3][5] Its structure is meticulously designed to optimize the key steps of the catalytic cycle.
-
Chemical Structure:
-
Key Design Features & Their Mechanistic Impact:
-
Steric Bulk: The two di-isopropylphosphino groups create a sterically congested environment around the palladium center. This bulk is critical for promoting the formation of the highly reactive, monoligated L₁Pd(0) active species and accelerating the final, C-N bond-forming reductive elimination step.[3][9]
-
Electron-Donating Properties: The alkylphosphine groups are strong electron donors, increasing the electron density on the palladium center. This electronic enrichment facilitates the initial, often rate-limiting, oxidative addition step, especially with challenging substrates like aryl chlorides.[3][4]
-
Diphosphinoamine Backbone: The flexible amine linker allows the two phosphine groups to coordinate effectively to the metal center, providing catalyst stability while maintaining the necessary flexibility for the catalytic cycle to proceed.
-
The Catalytic Cycle: An In-Depth Look
The effectiveness of this compound can be understood by examining its influence on the Buchwald-Hartwig catalytic cycle. The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][10]
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Catalyst Preparation (Pre-formation): In a glovebox or under a positive flow of argon, add the palladium source (e.g., 0.01 mmol Pd(OAc)₂) and the ligand (0.012 mmol) to an oven-dried Schlenk flask.
-
Scientist's Note: A slightly higher ligand-to-metal ratio (1.1:1 to 1.5:1) is often used to ensure the palladium center remains saturated and to prevent catalyst decomposition.
-
-
Reagent Addition: Remove the flask from the glovebox (if used). To the flask containing the catalyst components, add the base (e.g., 1.4 mmol NaOtBu) and the aryl halide (1.0 mmol).
-
Scientist's Note: Add solids in an inert atmosphere to prevent deactivation of the catalyst and degradation of the phosphine ligand, which can be sensitive to air and moisture.
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., 5-10 mL of toluene) via syringe, followed by the amine (1.2 mmol).
-
Scientist's Note: Using anhydrous solvents is critical as water can hydrolyze the base and interfere with the catalytic cycle.
-
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation), insufficient temperature, incorrect base. | Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere. Increase temperature in 10 °C increments. Screen alternative bases (e.g., K₃PO₄, LHMDS). |
| Dehalogenation of Aryl Halide | Presence of water; β-hydride elimination pathway is competitive. | Use rigorously dried solvents. Ensure the ligand-to-metal ratio is adequate. Sometimes a different solvent can disfavor this pathway. |
| Formation of Side Products | Reaction temperature too high; incorrect stoichiometry. | Lower the reaction temperature. Confirm the stoichiometry of all reagents, especially the amine and base. |
Safety Precautions
-
Phosphine Ligands: Organophosphines can be toxic and are often air-sensitive. Handle in a well-ventilated fume hood or glovebox.
-
Palladium Catalysts: Palladium compounds are heavy metals and should be handled with care. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. en.wikipedia.org. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. grokipedia.org. [Link]
-
Fors, B. P., Do, D. K., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Mondal, B., et al. (2015). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
-
Kim, S.-T., Kim, S., & Baik, M.-H. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Scherpf, T., & Stradiotto, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Sharma, S., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Organic & Inorganic Au. [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]
-
PubChem. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. pubchem.ncbi.nlm.nih.gov. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine | C26H41NP2 | CID 5246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (666856-94-6) for sale [vulcanchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Aryl Chloride Coupling using Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Palladium Catalyst Systems
Introduction: The Challenge and Opportunity of Aryl Chloride Activation
In the landscape of pharmaceutical and materials science research, the construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, offering a versatile and efficient palladium-catalyzed pathway to arylamines.[1] However, the activation of aryl chlorides, owing to their stronger C-Cl bond and lower reactivity compared to their bromide and iodide counterparts, has historically presented a significant challenge.[2] This has driven the evolution of catalyst systems, with a particular focus on the design of sophisticated phosphine ligands that can facilitate the oxidative addition of these less reactive electrophiles.
The second generation of Buchwald-Hartwig catalysts, characterized by sterically hindered and electron-rich phosphine ligands, marked a pivotal advancement in the field, enabling the reliable coupling of aryl chlorides under milder conditions.[1] Among these, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine has garnered attention as a highly effective pincer-type ligand. Its unique architecture, featuring two bulky di-isopropylphosphino groups held in proximity by a central amine linker, creates a well-defined and stable coordination environment for the palladium center. This steric bulk and the electron-donating nature of the phosphine moieties are crucial for promoting the challenging oxidative addition of aryl chlorides and facilitating the subsequent reductive elimination to form the desired C-N bond.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the palladium-catalyzed amination of aryl chlorides. We will delve into a detailed experimental protocol, explore the underlying mechanistic rationale, and present a summary of expected outcomes for a range of substrates.
Experimental Protocol: A Step-by-Step Guide to Aryl Chloride Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary or secondary amine using a catalyst system derived from this compound.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.5 - 2.0 mol%)
-
This compound (1.0 - 4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane (3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial), magnetic stirrer, and heating apparatus.
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂) and the this compound ligand.
-
The palladium-to-ligand ratio is typically between 1:1 and 1:2. A slight excess of the ligand can be beneficial for catalyst stability.
-
-
Reagent Addition:
-
To the vessel containing the catalyst components, add the sodium tert-butoxide and the aryl chloride.
-
Briefly evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times to ensure an oxygen-free environment).
-
-
Solvent and Nucleophile Addition:
-
Add the anhydrous, degassed solvent (toluene or 1,4-dioxane) to the reaction mixture.
-
Finally, add the amine nucleophile via syringe.
-
-
Reaction:
-
Seal the reaction vessel tightly and place it in a preheated oil bath or heating block.
-
Stir the reaction mixture vigorously at a temperature ranging from 80 °C to 110 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental protocol for the Buchwald-Hartwig amination of aryl chlorides.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Data Presentation: Expected Performance with Various Substrates
The following table provides representative data on the performance of the this compound palladium catalyst system for the coupling of various aryl chlorides with different amines. The conditions provided are based on typical parameters reported for similar bulky phosphine ligands in the literature.
| Aryl Chloride | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 12 | >95 |
| 4-Chloroanisole | n-Hexylamine | Pd(OAc)₂ (1.5) | 3.0 | NaOtBu | Dioxane | 110 | 18 | ~90 |
| 2-Chloropyridine | Aniline | Pd(dba)₂ (2.0) | 4.0 | K₃PO₄ | Toluene | 100 | 24 | ~85 |
| 1-Chloro-4-nitrobenzene | Piperidine | Pd(OAc)₂ (0.5) | 1.0 | Cs₂CO₃ | Dioxane | 90 | 8 | >98 |
| 2-Chloro-1,3-dimethylbenzene | Di-n-butylamine | Pd(dba)₂ (2.0) | 4.0 | NaOtBu | Toluene | 110 | 24 | ~80 |
Mechanism and Rationale: Understanding the Catalytic Cycle
The efficacy of the this compound ligand in promoting the amination of aryl chlorides can be understood by examining the key steps of the Buchwald-Hartwig catalytic cycle.
-
Precatalyst Activation: The reaction is typically initiated with a Pd(II) precursor like Pd(OAc)₂ or a Pd(0) source such as Pd(dba)₂. If a Pd(II) source is used, it is first reduced in situ to the active Pd(0) species, often by the amine or phosphine ligand present in the reaction mixture. The this compound ligand then coordinates to the Pd(0) center to form the active catalyst.
-
Oxidative Addition: This is often the rate-limiting step, particularly for unreactive aryl chlorides. The electron-rich nature of the di-isopropylphosphino groups on the ligand increases the electron density at the palladium center, which facilitates the cleavage of the strong C-Cl bond and the formation of a Pd(II)-aryl complex. The steric bulk of the ligand also favors the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II)-aryl complex. In the presence of a strong base, such as sodium tert-butoxide, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the final step where the new C-N bond is formed, and the desired arylamine product is released from the coordination sphere of the palladium. The steric hindrance imposed by the bulky phosphine ligand promotes this step, regenerating the active Pd(0) catalyst and allowing the catalytic cycle to continue.
The pincer-like structure of this compound provides enhanced stability to the palladium catalyst throughout the cycle, which can contribute to higher turnover numbers and allow for lower catalyst loadings.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride using a palladium catalyst with a phosphine ligand.
Caption: Proposed Catalytic Cycle for Buchwald-Hartwig Amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]
Sources
Application Note: Strategic Solvent Selection for Palladium-Catalyzed Reactions Featuring the Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Ligand
Introduction
The Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine ligand is a state-of-the-art electron-rich, sterically hindered phosphine ligand designed for high-performance palladium-catalyzed cross-coupling reactions. Its unique architecture is particularly effective in challenging transformations such as Buchwald-Hartwig aminations, facilitating C-N bond formation with broad substrate scope and high efficiency. However, the ultimate success of a catalytic reaction does not rest on the ligand and metal alone. The reaction solvent is a critical, and often decisive, parameter that profoundly influences reaction kinetics, catalyst stability, product yield, and selectivity.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection in reactions catalyzed by the this compound/palladium system. Moving beyond a simple list of solvents, we delve into the mechanistic rationale behind solvent choice, present a systematic protocol for empirical screening, and offer insights into data interpretation for reaction optimization.
Section 1: The Decisive Role of the Solvent in the Catalytic Cycle
The solvent is not a passive medium but an active participant in the catalytic cycle. Its properties directly impact the stability and reactivity of intermediates, the solubility of reagents, and the overall efficiency of the transformation.[1] A rational solvent choice requires understanding these interactions.
Key Physicochemical Properties and Their Mechanistic Impact:
-
Solubility: A primary function of the solvent is to dissolve a diverse set of components: the often lipophilic aryl halide, the palladium precatalyst/ligand complex, the amine, and the frequently inorganic base (e.g., NaOtBu, K₃PO₄).[1] Poor solubility of any component can lead to a heterogeneous mixture, resulting in slow reaction rates and irreproducible outcomes.
-
Polarity and Coordinating Ability: This is arguably the most critical factor.
-
Non-Polar, Non-Coordinating Solvents (e.g., Toluene, Xylenes): These are excellent starting points. They effectively dissolve organic substrates and are less likely to compete with the primary phosphine ligand for coordination sites on the palladium center. This often preserves the integrity of the active catalytic species.[3]
-
Polar, Coordinating Solvents (e.g., THF, Dioxane, 2-MeTHF): Ether-based solvents can be highly effective. Their coordinating ability can stabilize the palladium catalyst, particularly unsaturated intermediates, preventing catalyst decomposition.[1][4] However, excessive coordination can also inhibit the reaction by occupying sites needed for substrate binding.[5] The choice between them often involves a trade-off between catalyst stability and activity.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): While excellent at dissolving inorganic bases, these highly polar solvents can sometimes accelerate catalyst decomposition or promote undesired side reactions. Their use should be approached with caution and compared against less aggressive alternatives.[1]
-
-
Boiling Point: The solvent's boiling point dictates the accessible temperature range for the reaction. Many cross-coupling reactions require elevated temperatures (80-120 °C) to drive the catalytic cycle, especially for less reactive substrates like aryl chlorides. Solvents like toluene, xylene, or dioxane are often preferred over lower-boiling options like THF for this reason.[4]
Caption: A logic diagram for initial solvent selection.
Section 2: Comparative Overview of Recommended Solvents
For reactions involving the this compound ligand, the initial screening set should encompass solvents from different classes. The performance of a solvent is highly substrate-dependent, and a solvent that excels for one coupling may be suboptimal for another.
| Solvent Class | Example(s) | Boiling Point (°C) | Key Characteristics & Rationale |
| Aromatic Hydrocarbons | Toluene, xylene(s) | 111 (Toluene) | First Choice for Screening. Generally non-coordinating, good at dissolving organic substrates. High boiling point allows for a wide thermal window. Toluene is often reported as the optimal solvent for Buchwald-Hartwig aminations.[3][6] |
| Ethers | 1,4-Dioxane, 2-MeTHF, CPME, THF | 101 (Dioxane), 80 (2-MeTHF) | Versatile & Effective. Moderately polar and coordinating, which can stabilize catalytic intermediates.[4] 2-MeTHF and CPME are considered "greener" alternatives to THF and dioxane with higher boiling points.[4][7] |
| Polar Aprotic | DMAc, NMP | 165 (DMAc) | For Challenging Cases. High polarity effectively dissolves inorganic salts and polar substrates. Use judiciously, as they can sometimes lead to catalyst deactivation or side reactions.[1] |
| Alcohols | tert-Butanol | 83 | Co-solvent/Reagent. Primarily used when an alkoxide base (e.g., NaOtBu, KOtBu) is employed, as it is the conjugate acid and can help maintain solution homogeneity. Rarely used as the sole bulk solvent.[8] |
Section 3: Protocol for Systematic Solvent Screening
This protocol describes a general method for screening solvents in a parallel format for a model Buchwald-Hartwig amination reaction.
Objective: To identify the optimal solvent for the coupling of an aryl halide with an amine using the this compound ligand.
Materials:
-
Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol scale)
-
Amine (e.g., Morpholine, 1.2 mmol)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Screening Solvents (Anhydrous): Toluene, 1,4-Dioxane, 2-MeTHF, CPME
-
Internal Standard (e.g., Dodecane, for GC/LC analysis)
-
Reaction vials with stir bars and septa caps
-
Heating/stirring block
-
Inert atmosphere manifold (Nitrogen or Argon)
Caption: A typical experimental workflow for solvent screening.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the aryl halide, palladium precatalyst, this compound ligand, and base to each of the four reaction vials.
-
Expert Tip: Adding solids under an inert atmosphere is crucial to prevent oxidation of the phosphine ligand and deactivation of the catalyst.
-
-
Solvent Addition: To each respective vial, add the designated anhydrous solvent (e.g., 3-5 mL). Add the internal standard at this stage if using.
-
Reactant Addition: Add the amine to each vial via syringe.
-
Reaction: Seal the vials tightly and place them in the preheated stirring block (e.g., 100 °C). Stir vigorously for a set period (e.g., 2-24 hours).
-
Self-Validation: Running all reactions for the same duration under identical conditions ensures a fair comparison of solvent performance. Including a control reaction with no ligand or no palladium is advisable to confirm the necessity of the catalytic system.[9]
-
-
Monitoring & Workup: After the designated time, cool the reactions to room temperature. Take a small aliquot from each vial, quench with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and dilute for analysis.
-
Analysis: Analyze the samples by GC or LC-MS to determine the percent conversion of the starting material or the yield of the desired product relative to the internal standard.
Section 4: Data Interpretation and Further Optimization
The initial screen provides a clear indication of which solvent environment is most conducive to the reaction.
Sample Data Table:
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | 100 | 16 | >99 |
| 2 | 1,4-Dioxane | 100 | 16 | 95 |
| 3 | 2-MeTHF | 100 | 16 | 92 |
| 4 | CPME | 100 | 16 | 88 |
Interpreting the Results:
-
In the hypothetical results above, Toluene is identified as the superior solvent, leading to complete conversion.
-
The ether solvents also perform well, indicating that the catalytic system is robust across different solvent classes.[4] This provides valuable secondary options, especially if downstream processing or green chemistry metrics favor an ether.[7]
Next Steps for Optimization:
Once a lead solvent is identified, further optimization can be pursued:
-
Temperature: Investigate if the reaction temperature can be lowered without significantly impacting the reaction rate or yield.
-
Concentration: The reaction concentration can influence reaction kinetics and is a simple parameter to screen.
-
Base: While the solvent is a primary factor, screening different bases (e.g., K₃PO₄, Cs₂CO₃) in the optimal solvent can further enhance results.[6][9]
The selection of a solvent is a cornerstone of developing robust and efficient catalytic processes. For reactions employing the highly effective this compound ligand, a systematic and mechanistically informed approach to solvent screening is paramount. While aromatic hydrocarbons like toluene and coordinating ethers like dioxane and 2-MeTHF represent excellent starting points, empirical validation is non-negotiable. By following the protocols and principles outlined in this guide, researchers can rapidly identify the optimal reaction medium, thereby accelerating discovery and development timelines.
References
- A Comparative Guide to Ether Solvents in Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved January 17, 2026.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved January 17, 2026.
- PubChem. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. Retrieved January 17, 2026.
- Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved January 17, 2026.
- CymitQuimica. (n.d.). This compound, min. 98%. Retrieved January 17, 2026.
- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 17, 2026.
- WordPress. (n.d.).
- CatSci Ltd. (n.d.).
- [No Title]. (n.d.).
- Royal Society of Chemistry. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Retrieved January 17, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. Retrieved January 17, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 17, 2026.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 17, 2026.
- [No Title]. (n.d.). Greener Approaches to Cross-Coupling. Retrieved January 17, 2026.
- ACS Publications. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Retrieved January 17, 2026.
- ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved January 17, 2026.
- Sinocompound. (n.d.). This compound. Retrieved January 17, 2026.
- Labsolu. (n.d.). This compound. Retrieved January 17, 2026.
- Vulcanchem. (n.d.). This compound - 666856-94-6. Retrieved January 17, 2026.
- Beilstein Journals. (n.d.). Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Retrieved January 17, 2026.
- ResearchGate. (2025, August 6). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Retrieved January 17, 2026.
- Strem Catalog. (n.d.). This compound, min. 98%. Retrieved January 17, 2026.
- MDPI. (n.d.). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. catsci.com [catsci.com]
Application Notes & Protocols: The Strategic Use of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine in Pharmaceutical Intermediate Synthesis
Introduction: In the landscape of modern pharmaceutical development, the efficient and selective construction of carbon-heteroatom (C-N) and carbon-carbon (C-C) bonds is a cornerstone of synthesizing complex active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[1] The success of these transformations is profoundly dependent on the choice of ligand coordinated to the metal center. Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (also known as PNP Amine Ligand) has emerged as a highly effective ligand, particularly for challenging cross-coupling reactions. Its unique architecture, combining significant steric bulk with electron-rich phosphine donors, enables high catalytic activity and broad substrate scope, making it a valuable asset in the synthesis of crucial pharmaceutical intermediates.
This guide provides an in-depth analysis of the ligand's mechanism of action, detailed protocols for its application, and expert insights into its strategic deployment in drug discovery and development workflows.
| Ligand Properties | |
| Chemical Name | This compound |
| CAS Number | 666856-94-6[2][3] |
| Molecular Formula | C₂₆H₄₁NP₂[2][4] |
| Molecular Weight | 429.56 g/mol [2][4] |
| Appearance | White to off-white powder[5] |
| Key Features | Bulky, electron-rich, P-N-P backbone |
| Primary Applications | Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling |
| Sensitivity | Air sensitive; handle under inert atmosphere[2] |
Part 1: The Causality of Performance - A Mechanistic Perspective
The exceptional performance of this compound is not coincidental; it is a direct result of its meticulously balanced electronic and steric properties. Understanding these features is key to exploiting its full potential.
1.1. Structural & Electronic Advantages
-
Steric Hindrance: The di-iso-propylphosphino groups are sterically demanding. This bulk is crucial for promoting the final, turnover-limiting step in many cross-coupling cycles: reductive elimination.[6] The steric pressure within the palladium coordination sphere forces the coupled products to dissociate, regenerating the active Pd(0) catalyst and accelerating the overall reaction rate.
-
Electron-Donating Character: The alkyl substituents on the phosphorus atoms make the ligand a strong electron donor. This increases the electron density on the palladium center, which in turn facilitates the initial oxidative addition step—the insertion of the Pd(0) catalyst into the aryl halide bond.[6] This is particularly beneficial when using less reactive aryl chlorides, which are often preferred in large-scale synthesis due to lower cost.[7][8]
-
The P-N-P Framework: The amine linker provides a flexible backbone. While it can act as a bidentate "pincer" ligand, it often coordinates in a monodentate or bidentate fashion through its phosphine arms, allowing for the dynamic coordination environment necessary for the catalytic cycle to proceed efficiently.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The ligand's electron-rich nature accelerates Oxidative Addition , while its steric bulk promotes the crucial Reductive Elimination step, leading to high turnover numbers and overall efficiency. [6]
Part 2: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for typical applications in pharmaceutical intermediate synthesis. Adherence to inert atmosphere techniques is critical for success and reproducibility.
Workflow Overview:
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine
This protocol describes the coupling of 4-chloroanisole with morpholine, a common transformation for building blocks used in medicinal chemistry. [7] Materials & Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
4-Chloroanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.04 mmol, 4 mol%) to the Schlenk flask. Add 2-3 mL of toluene and stir for 10-15 minutes at room temperature.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add sodium tert-butoxide (1.4 mmol, 1.4 eq). Then add 4-chloroanisole (1.0 mmol, 1.0 eq). Finally, add morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Solvent Addition: Add anhydrous, degassed toluene to bring the total reaction volume to ~10 mL (a concentration of 0.1 M).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-methoxyphenyl)morpholine. [9]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol details the C-C bond formation between 4-bromotoluene and phenylboronic acid, demonstrating the ligand's utility beyond C-N coupling. [10] Materials & Reagents:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed 1,4-dioxane
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), this compound (0.036 mmol, 3.6 mol%), 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed water to the tube.
-
Reaction: Seal the tube and heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (typically 6-18 hours, monitor by GC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of water and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The resulting crude material can be purified by flash chromatography on silica gel to afford the pure 4-methyl-1,1'-biphenyl product. [9]
Part 3: Performance Data & Troubleshooting
The choice of reaction parameters significantly impacts the outcome. The following table provides typical ranges and considerations for optimization.
| Parameter | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling | Rationale & Expert Insight |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often cheaper, but Pd₂(dba)₃ provides a direct source of Pd(0), sometimes leading to faster initiation. |
| Catalyst Loading | 1-3 mol% | 1-2 mol% | Challenging substrates (e.g., hindered aryl chlorides) may require higher loadings. Always start low and optimize. |
| Ligand:Pd Ratio | 1.5:1 to 4:1 | 2:1 to 4:1 | A slight excess of ligand is often beneficial to prevent catalyst decomposition (e.g., palladium black formation). |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, CsF | Strong, non-nucleophilic bases like NaOtBu are standard for aminations. [11]For Suzuki couplings, K₃PO₄ is often effective and mild. |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene, THF | Solvent choice affects solubility and reaction rates. Toluene is excellent for high-temperature aminations. |
| Temperature | 80-110 °C | 80-100 °C | Higher temperatures are often needed for less reactive substrates like aryl chlorides. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Check Inert Atmosphere: Oxygen can irreversibly oxidize the phosphine ligand and the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of Ar or N₂.
-
Base Inactivity: The base can degrade upon prolonged storage. Use freshly opened or properly stored base. For Suzuki couplings, ensure the base is sufficiently strong to facilitate transmetalation.
-
-
Formation of Palladium Black:
-
This indicates catalyst decomposition. Increase the ligand-to-palladium ratio or consider a lower reaction temperature.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
This can occur if there are trace water or other proton sources. Ensure anhydrous conditions. For aminations, ensure the amine is of high purity.
-
References
- Vertex AI Search. The Role of Phosphine Ligands in Modern Pharmaceutical Synthesis.
- Benchchem. Application Notes and Protocols for Bis(diisopropylamino)chlorophosphine as a Catalyst Precursor in Cross-Coupling Reactions.
- ResearchGate.
- Chemistry LibreTexts.
- ACS Publications.
- YouTube.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Diethylamino)but-2-enal.
- Labsolu.ca. This compound.
- Strem Catalog. This compound, min. 98%.
- Sinocompound. This compound.
- Vulcanchem. This compound - 666856-94-6.
- ResearchGate. Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions.
- Organic Chemistry Portal.
Sources
- 1. nbinno.com [nbinno.com]
- 2. labsolu.ca [labsolu.ca]
- 3. strem.com [strem.com]
- 4. This compound (666856-94-6) for sale [vulcanchem.com]
- 5. This compound-SINOCOMPOUND [en.sinocompound.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Polymer-Supported Dialkylphosphinobiphenyl Ligands for Palladium-Catalyzed Amination and Suzuki-Reaktions [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine for the Palladium-Catalyzed Coupling of Sterically Hindered Substrates
Introduction: Overcoming Steric Challenges in C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited substrate scope.[3][4]
However, a significant challenge persists: the coupling of sterically hindered substrates. Reactants bearing bulky groups, particularly in the ortho positions of an aryl halide or on a secondary amine, dramatically slow down the key steps of the catalytic cycle. This often leads to low yields, catalyst decomposition, and the formation of unwanted side products like hydrodehalogenation.[3]
To address this synthetic bottleneck, catalyst design has focused on the development of sophisticated supporting ligands.[5][6] The prevailing strategy involves the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of highly active, monoligated palladium(0) species, which are crucial for facilitating the challenging oxidative addition of hindered aryl halides and accelerating the final, product-forming reductive elimination step.[3][7]
Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS 666856-94-6) represents a state-of-the-art ligand engineered specifically for these demanding transformations.[8][9] Its unique architecture, featuring two bulky di-isopropylphosphino groups held in a flexible pincer-like arrangement by a central amine linker, provides the ideal steric and electronic environment to catalyze the coupling of previously unreactive or low-yielding substrate combinations. This guide provides a deep dive into the mechanistic advantages of this ligand and offers a detailed protocol for its application.
Mechanism of Action: How Ligand Architecture Drives Reactivity
The efficacy of this compound in the Buchwald-Hartwig amination cycle stems from its ability to positively influence each key mechanistic step, particularly with challenging substrates. The general catalytic cycle is believed to proceed through oxidative addition, amine coordination, deprotonation, and reductive elimination.[3][10]
-
Oxidative Addition: The steric bulk of the two di-isopropylphosphino groups favors the formation of a highly reactive 14-electron, monoligated L-Pd(0) complex. This species is less sterically encumbered than a bis-ligated complex, allowing it to more readily undergo oxidative addition with hindered aryl halides (e.g., ortho-substituted aryl chlorides).
-
Reductive Elimination: This is often the rate-limiting step, especially for hindered substrates. The electron-donating nature of the alkylphosphine groups increases electron density on the palladium center. This electronic push facilitates the reductive elimination of the C-N bond to release the desired product and regenerate the active Pd(0) catalyst.[3] The ligand's structure creates a sterically crowded environment around the metal center, which also accelerates this product-forming step over competing side reactions like beta-hydride elimination.[3]
Caption: Catalytic cycle for Buchwald-Hartwig Amination.
Application Scope & Advantages
The primary application for this compound is in palladium-catalyzed cross-coupling reactions involving sterically demanding partners. Its performance is particularly notable in scenarios where simpler phosphine ligands fail.
| Substrate Class | Challenge | Advantage of Ligand | Relevant Coupling Partners |
| Ortho-Substituted Aryl Halides | Slow oxidative addition due to steric clash. | Promotes reactive monoligated Pd(0) species, overcoming steric hindrance. | 2,6-Disubstituted anilines, hindered secondary amines. |
| Sterically Hindered Secondary Amines | Difficult coordination and reductive elimination. | The ligand's bulk accelerates reductive elimination, preventing catalyst decomposition.[5] | Aryl chlorides, bromides, and triflates. |
| Aryl Chlorides | Strong C-Cl bond makes oxidative addition difficult. | The electron-rich nature of the ligand facilitates the cleavage of the inert C-Cl bond.[11] | Primary amines, secondary amines, anilines. |
| Electron-Withdrawn Amines | Lower nucleophilicity slows the reaction. | The highly active catalyst generated can effectively couple less reactive amines.[3] | Heterocyclic amines, amides. |
Detailed Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biarylamine
This protocol describes the coupling of a highly hindered aryl chloride with a hindered aniline, a transformation that showcases the exceptional reactivity of the catalyst system.[11]
Reaction: 2-Chloro-1,3,5-triisopropylbenzene + 2,6-Diisopropylaniline → N-(2,6-diisopropylphenyl)-2,4,6-triisopropylaniline
Safety Precaution: This ligand is an irritant.[8] All manipulations should be performed in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction is air- and moisture-sensitive and must be set up using standard Schlenk techniques or in an inert atmosphere glovebox.
Reagents & Equipment:
-
This compound (Ligand)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Chloro-1,3,5-triisopropylbenzene (Aryl Chloride)
-
2,6-Diisopropylaniline (Aniline)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Glovebox or Schlenk line with a nitrogen or argon source
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Protocol Workflow Diagram:
Caption: Experimental workflow for the coupling reaction.
Step-by-Step Procedure:
-
Catalyst Pre-formation & Reaction Setup (In a Glovebox):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1.0 mol%).
-
Add this compound (0.015 mmol, 1.5 mol%).
-
Add sodium tert-butoxide (1.4 mmol).
-
Add 2-chloro-1,3,5-triisopropylbenzene (1.0 mmol).
-
Add 2,6-diisopropylaniline (1.2 mmol).
-
Seal the flask with a septum, remove it from the glovebox.
-
-
Reaction Execution:
-
Outside the glovebox, add anhydrous toluene (2.0 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Periodically, an aliquot can be taken (under an inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed by GC-MS or TLC to monitor the consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully add 5 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Self-Validating System & Troubleshooting:
-
Expected Outcome: For this specific challenging coupling, yields of >90% can be expected, demonstrating the high activity of the catalyst system.[11]
-
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination). | Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. |
| Insufficient temperature or reaction time. | Increase temperature to 110 °C or extend the reaction time. | |
| Formation of Hydrodehalogenated Byproduct | Reductive elimination is slow relative to side reactions. | Ensure the correct Pd:Ligand ratio is used. A slight excess of ligand can be beneficial. |
| Incomplete Reaction | Catalyst decomposition. | Consider a slightly higher catalyst loading (e.g., 1.5 mol%). |
Conclusion
This compound is a highly effective and specialized ligand for overcoming the significant synthetic hurdles associated with sterically hindered substrates in Buchwald-Hartwig amination reactions. Its rationally designed structure, combining significant steric bulk with electron-donating properties, promotes a highly active catalytic species capable of coupling challenging aryl chlorides and hindered amines with excellent efficiency.[3][11] By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this advanced tool to access complex molecular architectures that were previously difficult to synthesize.
References
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. Organic Letters, 15(11), 2876–2879.
-
NiH-catalyzed C-N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. (2023). Chemical Science.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts That Accommodate Extremely Bulky Di-Tert-Butylphosphino Biaryl Ligands. Organic Letters.
-
Chang, S., et al. (2018). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 51(10), 2621–2635.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
-
NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. (2023). RSC Publishing.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Fors, B. P. (2012). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. DSpace@MIT.
-
Bruno, N. C. (2013). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT.
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical, 259(1–2), 35–40.
-
BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Topics in Current Chemistry.
-
Kjaer, K., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(18), 9512–9522.
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services.
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686.
-
BenchChem. (2025). Bimesityl as a Bulky Ligand in Transition Metal Catalysis: Application Notes and Protocols.
-
National Center for Biotechnology Information. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. PubChem Compound Database.
-
Strem Chemicals. (n.d.). This compound, min. 98%.
-
LabSolu. (n.d.). This compound.
Sources
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
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- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]
- 6. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine | C26H41NP2 | CID 5246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Sonogashira Coupling with Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Power of C-C Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This transformation is fundamental to the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Traditionally, the reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][4] However, the evolution of catalyst technology has led to the development of highly efficient ligands that can mediate this reaction under milder and, notably, copper-free conditions.[1][5][6]
This guide focuses on the application of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS: 666856-94-6), a sophisticated phosphine ligand, in facilitating the Sonogashira coupling. We will explore the mechanistic rationale for its efficacy and provide a detailed, field-proven protocol for its use.
The Catalyst System: Why this compound?
The performance of a palladium-catalyzed reaction is intrinsically linked to the properties of the ancillary ligand. This compound is a superior ligand for Sonogashira couplings due to a synergistic combination of steric and electronic properties.
-
Expertise & Causality:
-
High Steric Bulk: The di-iso-propylphosphino groups create a sterically congested environment around the palladium center. This bulkiness promotes the crucial reductive elimination step of the catalytic cycle, which is responsible for forming the final product and regenerating the active catalyst.[5][7] Furthermore, the steric hindrance helps to form coordinatively unsaturated palladium complexes that are highly reactive.[3]
-
Strong Electron Donation: As phosphines, the ligand's phosphorus atoms are potent σ-donors. This electron-rich nature increases the electron density on the palladium center, which significantly accelerates the rate-determining oxidative addition of the aryl halide to the Pd(0) species.[1][5]
-
Defined Pincer-like Geometry: The amine backbone holds the two phosphine moieties in a fixed orientation, creating a "PNP" pincer-type ligand. This pre-organization minimizes ligand dissociation, enhancing the stability and lifetime of the active catalytic species throughout the reaction.
-
These combined features create a highly active and robust catalyst system capable of coupling a wide range of substrates, including traditionally challenging aryl chlorides, often under copper-free conditions.[5] The avoidance of copper is a significant advantage, as it prevents the common side reaction of alkyne homocoupling (Glaser coupling) and simplifies product purification by eliminating a toxic metal co-catalyst.[1][5]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the copper-free Sonogashira coupling catalyzed by a Pd(0)/PNP-ligand complex proceeds through the following key steps. The ligand's properties are crucial for efficiently driving the cycle forward.
Caption: The catalytic cycle for a copper-free Sonogashira reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the PNP ligand (L), reacts with the aryl or vinyl halide (R¹-X), inserting itself into the R¹-X bond to form a Pd(II) intermediate. The electron-rich nature of the ligand accelerates this step.[5]
-
Alkyne Coordination & Deprotonation: The terminal alkyne (H-C≡C-R²) coordinates to the Pd(II) center. In the absence of copper, a base deprotonates the alkyne directly at the palladium complex to form a palladium acetylide species.[1]
-
Reductive Elimination: This is the final, product-forming step. The aryl group (R¹) and the alkynyl group (C≡C-R²) are eliminated from the palladium center, forming the new C-C bond of the product. The sterically bulky ligand promotes this step, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Experimental Protocol: General Procedure
This protocol provides a self-validating, step-by-step methodology for a typical copper-free Sonogashira coupling using this compound. Trustworthiness: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and ensure reproducibility.
Reagent and Parameter Summary
The following table summarizes the typical components and conditions for the reaction. The optimal conditions may vary depending on the specific substrates used and should be optimized accordingly.
| Component | Recommended Reagents | Typical Loading | Rationale & Key Considerations |
| Palladium Precatalyst | Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | 1-2 mol% | Pd(II) precatalysts are reduced in situ to the active Pd(0) state. They are generally more air-stable than Pd(0) sources. |
| Ligand | This compound | 1.1 - 1.5 equivalents relative to Pd | A slight excess of ligand ensures full coordination to the palladium center and maintains catalyst stability. |
| Aryl/Vinyl Halide | Aryl/Vinyl Bromide or Chloride (1.0 eq) | 1.0 equivalent | This is the limiting reagent. Aryl bromides are generally more reactive than chlorides. |
| Terminal Alkyne | Various alkyl or aryl alkynes | 1.2 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the limiting halide. |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | The base is crucial for the deprotonation of the terminal alkyne. Cs₂CO₃ is often more effective for less acidic alkynes. |
| Solvent | Toluene, Dioxane, or DMF (anhydrous) | 0.1 - 0.5 M | The choice of solvent depends on substrate solubility and the required reaction temperature. Must be anhydrous. |
| Temperature | 80 - 120 °C | - | Higher temperatures are often required for less reactive substrates, such as aryl chlorides. |
| Reaction Time | 12 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS to determine completion. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling protocol.
Step-by-Step Methodology
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), this compound (0.022 mmol, 1.1 mol%), the aryl halide (2.0 mmol, 1.0 eq), and the base (e.g., Cs₂CO₃, 4.0 mmol, 2.0 eq).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to thoroughly remove any oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene, 10 mL) via a dry syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation. Following this, add the terminal alkyne (2.4 mmol, 1.2 eq) dropwise via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the consumption of the aryl halide by taking small aliquots from the reaction mixture and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up Procedure: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether (20 mL).
-
Filtration and Washing: Filter the mixture through a pad of Celite® to remove the base and other inorganic salts, washing the pad with additional solvent (2 x 10 mL). Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Synthesis. (n.d.). Sonogashira Coupling. [Link]
-
University of Oxford. (n.d.). Coupling to alkynes: the Sonogashira reaction. [Link]
-
Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Journal of Organic Chemistry, 77(6), 2798-807. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Govdi, A. I., et al. (2018). Tri(1‐naphthyl)phosphine as a ligand in palladium‐free Sonogashira cross‐coupling of arylhalogenides with acetylenes. Heteroatom Chemistry. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]
-
Tabassum, S., & Hameed, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
ResearchGate. (2014). Copper and amine free Sonogashira cross-coupling reaction catalyzed by efficient diphosphane–palladium catalyst. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields with Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Palladium Catalysts
From the desk of the Senior Application Scientist
Welcome to the technical support center for Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a highly effective yet sensitive catalyst for challenging cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve issues leading to low yields or reaction failures. We will move beyond simple procedural steps to explore the chemical reasoning behind each recommendation, empowering you to make informed decisions in your experiments.
Part 1: Initial Checks & Catalyst Integrity
Before troubleshooting the reaction parameters, it is imperative to validate the integrity of the catalyst and reagents. Many reaction failures originate from compromised starting materials.
Q1: My reaction is completely dead. What are the very first things I should check?
A: When a reaction fails to initiate, the cause is often fundamental. Before investing time in optimizing parameters, perform a rigorous check of your reagents and setup. We have designed a logical workflow to guide your initial investigation.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Q4: Which reaction parameters are most critical to control when using this catalyst system?
A: The "Big Four" parameters that dictate success are:
-
Base: The choice and quality of the base are paramount. It is involved in the deprotonation of the amine to form the Pd-amido complex. [1][2]2. Solvent: The solvent must be anhydrous and thoroughly deoxygenated. It influences the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reaction rates are temperature-dependent, but so are catalyst decomposition pathways. [3]4. Palladium-to-Ligand Ratio (Pd:L): The ratio affects the formation and stability of the active catalytic species. For bulky monophosphine ligands, a ratio between 1:1 and 1:2 is typically optimal. [1]
Part 3: In-Depth Troubleshooting Guide
Problem Area: Low Conversion or Stalled Reactions
Q5: My reaction starts but stalls at partial conversion. What are the likely causes of catalyst deactivation?
A: Stalled reactions are a classic sign of catalyst deactivation. With this class of ligands, several pathways can prematurely kill the catalyst. The key is to identify which pathway is dominant in your specific system.
-
Cause 1: Ligand Displacement: Certain substrates, particularly N-heterocycles or some primary amines, can coordinate strongly to the palladium center, displacing the phosphine ligand. [4][5]This forms catalytically dormant or inactive complexes.
-
Cause 2: Base-Mediated Substrate Decomposition: Strong bases, like NaOtBu, can sometimes decompose sensitive substrates, especially electron-deficient heteroaryl halides. [3][5]The decomposition products can act as catalyst poisons.
-
Cause 3: Reductive Elimination vs. β-Hydride Elimination: For amines with β-hydrogens, a competing side reaction is β-hydride elimination, which leads to a hydrodehalogenated arene and an imine, consuming the active catalyst in an unproductive pathway. [2]
Caption: Competing pathways from the key Pd(II)-Amido intermediate.
Troubleshooting Steps:
-
Adjust Pd:L Ratio: If ligand displacement is suspected, slightly increasing the ligand loading (e.g., from 1:1.1 to 1:1.5 Pd:L) can sometimes push the equilibrium back towards the active species.
-
Screen Bases: If substrate decomposition is a concern, switch from a strong alkoxide base (NaOtBu) to a weaker carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base. [6]3. Modify Temperature: Lowering the temperature can sometimes disfavor β-hydride elimination relative to the desired reductive elimination. [7] Q6: How do I select the optimal Base and Solvent combination?
A: The optimal combination is highly substrate-dependent. However, general guidelines can provide a strong starting point. The following table summarizes common choices for Buchwald-Hartwig aminations.
| Base | Typical Substrates | Common Solvents | Key Considerations |
| NaOtBu | General purpose, good for aryl chlorides & bromides | Toluene, Dioxane, THF | Very strong base. Can cause decomposition of sensitive functional groups or substrates. [3][6]Must be high purity. |
| K₃PO₄ | Good for electron-deficient amines, sensitive substrates | Toluene, Dioxane | Weaker, non-nucleophilic base. Often requires higher temperatures. Good for reducing side reactions. [8] |
| LHMDS / KHMDS | Often used for challenging or sterically hindered amines | Toluene, THF | Strong, non-nucleophilic base. Can improve rates for difficult couplings. [6] |
| Cs₂CO₃ | Useful for aryl bromides and iodides | Dioxane, Toluene | A milder alternative to alkoxides, often effective in preventing substrate degradation. |
Data synthesized from general principles of cross-coupling reactions.[3][6][8]
Part 4: Key Experimental Protocols
This section provides a self-validating, step-by-step methodology for a typical reaction setup.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a robust starting point for coupling an aryl halide with a primary or secondary amine.
-
Glovebox Preparation:
-
To an oven-dried vial equipped with a stir bar, add the Palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd), This compound (1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Seal the vial with a septum cap.
-
-
Reaction Assembly (outside glovebox, under inert gas):
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the vial.
-
Purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, typically 0.1-0.5 M concentration) via syringe. [7]
-
-
Reaction Execution:
-
Place the vial in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C). [6] * Stir vigorously. The reaction mixture should be homogeneous. If the base is a carbonate or phosphate, the mixture will be a slurry.
-
Monitor the reaction progress by a suitable analytical method (TLC, GC-MS, or LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a short pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
Preventing oxidation of "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" during reaction setup
Topic: Preventing Oxidation of "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" During Reaction Setup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing "this compound" in their synthetic protocols. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments. The focus is on preventing the oxidation of this electron-rich, bulky phosphine ligand, a common failure point in many catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound is sluggish or has failed completely. What is a likely cause?
A primary suspect in such cases is the oxidation of the phosphine ligand. This compound is an electron-rich alkylphosphine, a class of compounds known to be highly sensitive to atmospheric oxygen.[1] Oxidation of the phosphorus(III) center to a phosphorus(V) oxide renders the ligand incapable of coordinating effectively to the metal center, thereby inhibiting or completely stopping your catalytic cycle.[2]
Q2: How can I visually identify if my this compound has been oxidized?
The pure ligand is a white powder.[3] While significant oxidation might not always lead to a dramatic color change, any deviation from a crisp white appearance, such as a yellowish tint or the presence of clumps, could indicate degradation. However, the most reliable method for assessing purity is through analytical techniques like ³¹P NMR spectroscopy. The phosphine oxide will appear as a distinct peak at a different chemical shift compared to the free phosphine.
Q3: Is it sufficient to just flush my reaction flask with an inert gas like nitrogen or argon?
While flushing with an inert gas is a necessary step, it is often insufficient on its own to create a robustly oxygen-free environment.[4][5] For a highly air-sensitive ligand like this, more rigorous techniques such as multiple "evacuate-backfill" cycles using a Schlenk line or conducting all manipulations within a glovebox are strongly recommended.[6][7]
Q4: My solvents are "anhydrous" grade from the supplier. Do I still need to degas them?
Yes. Anhydrous solvents are primarily treated to remove water, but they can still contain significant amounts of dissolved oxygen. This dissolved oxygen is a major culprit in the oxidation of phosphine ligands.[1] Therefore, it is critical to degas all solvents immediately prior to use.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to diagnosing and resolving issues related to the oxidation of this compound.
Initial Diagnosis: Is Ligand Oxidation the Problem?
If you observe any of the following, ligand integrity should be your primary focus:
-
Inconsistent reaction yields: Reproducibility issues are a hallmark of varying levels of active catalyst, often due to ligand degradation.
-
Formation of palladium black: Oxidized phosphine ligands can lead to poor ligation and the precipitation of palladium black, which can, in turn, promote undesirable side reactions.[2]
-
Presence of a phosphine oxide peak in ³¹P NMR: This is the most definitive evidence of oxidation.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for troubleshooting reactions involving air-sensitive phosphine ligands.
Sources
"Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" catalyst deactivation and regeneration strategies
Technical Support Center: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Palladium Complexes
Welcome to the technical support center for catalysts utilizing the this compound (PNP) ligand. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to catalyst deactivation and to explore potential regeneration strategies. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the robust performance of your catalytic system.
Frequently Asked Questions (FAQs)
Q1: What is the "this compound" ligand and what are its typical applications?
A1: this compound, often referred to as a PNP pincer ligand, is a sophisticated organophosphorus compound used to form highly stable and active complexes with transition metals, most commonly palladium.[1] Its structure provides a strong, tridentate coordination environment that enhances catalyst stability and efficiency. These catalysts are frequently employed in challenging cross-coupling reactions, such as Buchwald-Hartwig aminations, due to their high reactivity and ability to couple sterically hindered or electronically deactivated substrates.[2][3]
Q2: What are the most common visual indicators of catalyst deactivation during a reaction?
A2: The most prevalent sign of deactivation is the formation of a black or dark brown precipitate, commonly known as "palladium black".[3][4] This indicates that the active, soluble Pd(0) species has aggregated into inactive, bulk palladium metal.[5] Other indicators include a significant slowdown in the reaction rate or a complete stall, often correlated with the appearance of the precipitate.[4] The reaction mixture's color may also change from a homogeneous, clear yellow or orange to a dark, heterogeneous suspension.
Q3: What are the primary chemical pathways that lead to the deactivation of this type of palladium-phosphine catalyst?
A3: Catalyst deactivation is typically multifactorial, but the main pathways include:
-
Pd(0) Agglomeration: The primary deactivation route involves the soluble, catalytically active Pd(0) species losing its stabilizing phosphine ligand and aggregating into insoluble, inactive palladium black.[5] This is often accelerated by high temperatures or the presence of impurities.
-
Ligand Oxidation: The phosphine groups on the ligand are susceptible to oxidation by trace oxygen in the reaction system.[5] Oxidized phosphines (phosphine oxides) can no longer coordinate effectively to the palladium center, leading to the formation of under-ligated, unstable species that readily decompose.
-
Ligand Dissociation: At elevated temperatures, the phosphine arms can dissociate from the palladium center. This "naked" palladium is highly unstable and rapidly aggregates. The choice of a bulky ligand like this one is intended to create a stable complex, but extreme conditions can overcome this stability.[4][5]
-
Inhibition by Substrates or Reagents: Certain functional groups on substrates or impurities in reagents can coordinate strongly to the palladium center, acting as catalyst poisons and inhibiting turnover.[6]
Q4: Is it possible to regenerate the catalyst once it has deactivated?
A4: Full regeneration of a homogeneous catalyst to its initial activity is challenging. If deactivation is due to the formation of palladium black, the process is largely irreversible in situ. The palladium metal can be recovered and reprocessed, but this is a recovery, not a simple regeneration.[7] In some specific cases where deactivation involves the reduction of an active Pd(II) species to Pd(0) aggregates, it may be possible to re-oxidize the palladium to a soluble, active state.[8] However, preventing deactivation is a far more effective strategy than attempting to reverse it.
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered when using this compound palladium catalysts.
Problem 1: My reaction has stalled, and a black precipitate has formed.
This is the classic symptom of catalyst decomposition into palladium black.[5]
| Potential Cause | Explanation | Recommended Solution |
| Trace Oxygen | Oxygen in the solvent or headspace can oxidize the phosphine ligand, leading to catalyst destabilization and Pd(0) aggregation.[5] | Improve Inert Atmosphere: Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Use Schlenk techniques or a glovebox for all manipulations. See Protocol 2. |
| High Reaction Temperature | Elevated temperatures can accelerate ligand dissociation and the rate of Pd(0) aggregation.[5] | Optimize Temperature: Determine the lowest possible temperature that provides an acceptable reaction rate. Run a temperature screen experiment (e.g., 80°C, 90°C, 100°C) to find the optimal balance. |
| Insufficient Ligand | If using a palladium precursor and the ligand separately, an incorrect Pd:Ligand ratio can lead to under-ligated, unstable species. | Adjust Stoichiometry: For many cross-coupling reactions, a ligand-to-palladium ratio of 1.5:1 to 4:1 can help stabilize the catalyst.[5] However, for a pincer ligand like this, a 1:1 or slightly greater ratio is typical. Ensure accurate measurement. |
| Solvent Impurities | Peroxides in ether-based solvents (like THF or Dioxane) or other oxidizing impurities can degrade the catalyst. | Purify Solvents: Use freshly distilled or anhydrous, inhibitor-free solvents packaged under an inert atmosphere. |
Problem 2: The reaction fails to initiate, with no conversion observed.
This often points to an issue with the pre-catalyst, reagents, or initial reaction setup.
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Pre-catalyst Activation | If using a Pd(II) pre-catalyst, it must be reduced in-situ to the active Pd(0) state. If this reduction is incomplete, the catalytic cycle will not start.[5] | Review Activation Protocol: Ensure the base is sufficiently strong and soluble to facilitate the reduction. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ if activation is suspected to be the issue. |
| Catalyst Poisoning | Impurities in starting materials (e.g., sulfur compounds, unremoved protecting groups) or the base can irreversibly bind to the palladium center. | Purify Reagents: Re-purify starting materials via chromatography, recrystallization, or distillation. Use a high-purity base from a reputable supplier. |
| Trace Palladium in Ligand | Paradoxically, some organoamines or ligands synthesized via palladium catalysis can retain trace amounts of highly active palladium complexes, leading to apparent "organocatalysis."[9] If you synthesized the ligand yourself, batch-to-batch inconsistency could be due to varying levels of this residual palladium. | Verify Ligand Purity: If results are inconsistent, test a batch of ligand that was synthesized without using palladium. Alternatively, perform trace metal analysis (ICP-MS) on the ligand. |
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for diagnosing catalyst performance issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols
Protocol 1: Recommended Handling and Storage to Prevent Deactivation
The this compound ligand and its palladium complexes are air-sensitive.[10] Proper handling is the most critical step in preventing premature deactivation.
-
Storage: Store the solid ligand and any pre-catalyst in a desiccator or glovebox under an inert atmosphere (Argon or Nitrogen). Store at the recommended temperature (e.g., 2-8°C) to minimize thermal degradation.
-
Handling: All weighing and transfers should be performed under an inert atmosphere (in a glovebox) or quickly in the air with subsequent inerting of the reaction vessel.
-
Solutions: Prepare solutions of the catalyst or ligand using rigorously degassed, anhydrous solvents. Use these solutions promptly and do not store them for extended periods unless under a strictly controlled inert atmosphere.
Protocol 2: General Procedure for Inert Atmosphere Reaction Setup
This protocol ensures the exclusion of oxygen and moisture, which are detrimental to catalyst stability.
-
Glassware: Oven-dry all glassware (120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry nitrogen/argon.
-
Assembly: Assemble the reaction apparatus (e.g., Schlenk flask with condenser and bubbler) while it is still warm and immediately place it under a positive pressure of inert gas.
-
Reagent Addition: Add solid reagents (substrate, base, catalyst) under a positive flow of inert gas.
-
Solvent Addition: Add degassed, anhydrous solvent via a cannula or a gas-tight syringe.
-
Degassing (Final): If necessary, perform one final degassing of the reaction mixture by bubbling inert gas through the solution for 5-10 minutes before heating.
-
Execution: Maintain a positive inert gas pressure throughout the reaction (e.g., using a bubbler or a balloon).
Protocol 3: Conceptual Strategy for Oxidative Regeneration of Pd(0)
Disclaimer: This is a conceptual protocol based on strategies for other palladium systems and is intended for small-scale testing.[8] Its effectiveness for this specific catalyst is not guaranteed. The primary goal should be palladium recovery for reprocessing.
-
Isolation: After the reaction, allow the palladium black to settle. Decant the supernatant liquid.
-
Washing: Wash the black solid sequentially with the reaction solvent, then with a non-coordinating solvent like hexane to remove organic residues. This should be done under an inert atmosphere if possible.
-
Oxidation (Test Scale): Suspend the washed palladium black in a degassed solvent (e.g., Toluene). Add a mild oxidant, such as a slight excess of benzoquinone (BQ) or air (use with extreme caution), and an equivalent of the PNP ligand.
-
Monitoring: Stir the mixture at room temperature or with gentle heating. A successful re-solubilization would be indicated by the disappearance of the black solid and the formation of a colored, homogeneous solution.
-
Validation: The resulting solution must be tested in a small-scale catalytic reaction to assess its activity. Often, the regenerated catalyst will not have the same activity as the fresh material.
Deactivation Pathway Visualization
The following diagram illustrates the key steps from the active catalyst to the inactive, decomposed state.
Caption: Simplified catalyst deactivation pathway.
References
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- This compound. Sinocompound.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. MDPI.
- Results of the Buchwald-Hartwig reaction a.
- Technical Support Center: Regeneration of Palladium Catalysts with Phosphine Ligands. Benchchem.
- Degradation of Pd catalyst in Buchwald-Hartwig amin
- This compound, min. 98%.
- This compound. Labsolu.
- Technical Support Center: Catalyst Deactivation in Phosphon
- Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines.
- Identifying palladium culprits in amine catalysis.
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- 6. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. labsolu.ca [labsolu.ca]
Optimizing base and temperature for "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" reactions
An Application Scientist's Guide to Optimizing Reactions with Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Welcome to the technical support center for this compound. This pincer-type PNP ligand is a sophisticated, electron-rich, and sterically demanding tool designed for challenging palladium-catalyzed cross-coupling reactions.[1][2] Its unique architecture, featuring two bulky di-isopropylphosphino groups held in a specific orientation by a central amine linker, offers distinct advantages in catalytic activity and stability.[3]
This guide is structured to provide practical, field-tested advice for researchers, chemists, and process development professionals. It addresses common challenges and frequently asked questions to help you minimize optimization cycles and achieve consistent, high-yielding results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on mechanistic principles and extensive experience with related bulky phosphine ligands in cross-coupling catalysis.
Question 1: My reaction shows low or no conversion to the desired product. What are the most common causes and how can I fix it?
Answer: Low or no conversion is a frequent issue that can almost always be traced back to one of four key areas: catalyst activation, base selection, temperature, or reaction purity.
-
Inefficient Catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species, which must be generated in situ from a Pd(II) precatalyst.[4] If this reduction is inefficient, you will have a low concentration of the active catalyst.
-
Solution: Ensure your reaction is rigorously deoxygenated. Oxygen can oxidize the electron-rich phosphine ligand and the active Pd(0) catalyst, rendering it inactive.[5] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) and use properly degassed solvents.[5] The choice of base and temperature also influences the rate of Pd(II) reduction.[6] If you suspect activation is the issue, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst that generates the active species more reliably.[7][8]
-
-
Inappropriate Base Selection: The base plays a critical role. It is not merely a proton scavenger; it is directly involved in the catalytic cycle, typically in the deprotonation of the amine nucleophile or the resulting Pd(II)-amine complex to generate the active amido-palladium species.[9][10]
-
Solution: The base must be strong enough to deprotonate the nucleophile's conjugate acid. For C-N coupling with secondary amines or amides, a strong base like sodium tert-butoxide (NaOtBu) is often required.[4][11] If your substrates contain base-sensitive functional groups (e.g., esters, nitriles), a strong base can cause undesired side reactions. In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[5]
-
-
Sub-optimal Temperature: Temperature is a critical parameter that dictates reaction rate.
-
Solution: Many Buchwald-Hartwig aminations using bulky phosphine ligands require elevated temperatures, typically in the 80-110 °C range, to proceed at a practical rate.[4][12] If you see low conversion at a lower temperature, a simple increase may be all that is needed.[13] However, be cautious: excessively high temperatures (>120 °C) can lead to thermal decomposition of the catalyst, often observed as the formation of palladium black, which will shut down the reaction.[14]
-
-
Inhibitors or Poor Reagent Quality: Trace impurities can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Water can hydrolyze the base and interfere with the catalyst. Halogenated solvents like chloroform or coordinating solvents like pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[4]
-
Below is a workflow to systematically troubleshoot a low-yielding reaction.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Question 2: I'm observing significant formation of a side product from aryl halide homocoupling. What causes this and how can I prevent it?
Answer: Homocoupling of the aryl halide to form a biaryl species is a common side reaction. This typically arises from two main pathways: reaction with oxygen or a side-cycle involving the phosphine ligand itself.
-
Oxygen-Induced Homocoupling: The presence of residual oxygen is a primary culprit. It can lead to oxidative processes that favor homocoupling over the desired cross-coupling.[5]
-
Solution: The most effective preventative measure is to ensure the reaction is rigorously deoxygenated. Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes.[5]
-
-
Insufficient Ligand: If the palladium center is not sufficiently coordinated by the PNP ligand, it can be more prone to engaging in side reactions.
-
Solution: Ensure you are using an appropriate palladium-to-ligand ratio. For monodentate-type ligands, a 1:2 or 1:2.2 Pd:Ligand ratio is common, but for pincer ligands like this one, a 1:1.1 or 1:1.2 ratio is often sufficient. A slight excess of the ligand helps ensure the palladium center remains saturated and favors the desired catalytic cycle.
-
Frequently Asked Questions (FAQs)
Question 1: What is the specific role of the bulky di-i-propylphosphino groups in this ligand?
Answer: The steric and electronic properties of the di-i-propylphosphino groups are central to the ligand's efficacy.[15][16]
-
Steric Effects: The immense bulk of the four isopropyl groups serves several critical functions. Firstly, it promotes the formation of a monoligated Pd(0) species (L-Pd), which is often the active catalyst that enters the catalytic cycle.[17] This prevents the formation of inactive, bis-ligated species. Secondly, the steric hindrance facilitates the final, product-forming reductive elimination step from the Pd(II) intermediate.[10][18] This is often the rate-limiting step, and accelerating it can significantly improve turnover frequency.
-
Electronic Effects: Alkylphosphines, like the di-i-propylphosphino groups here, are strongly electron-donating.[3] This increases the electron density on the palladium center, which in turn accelerates the rate of the initial oxidative addition step with the aryl halide.[19][20] This combination of steric bulk and electron-richness makes the ligand particularly effective for coupling unreactive electrophiles like aryl chlorides.[21][22]
Question 2: How do I select the optimal base for my reaction?
Answer: Base selection is a critical optimization parameter that depends on the pKa of your nucleophile and the functional group tolerance of your substrates. A base must be strong enough to facilitate deprotonation within the catalytic cycle but not so strong that it causes substrate degradation.[4][9]
| Base | pKa of Conjugate Acid (in DMSO)[23] | Typical Use Cases & Comments | Potential Issues |
| NaOtBu / KOtBu | ~29 | The "default" strong base for many C-N couplings, especially with secondary amines and less acidic N-heterocycles.[4] | Can be too harsh for substrates with sensitive functional groups like esters or enolizable ketones. Can promote side reactions.[5] |
| LHMDS / KHMDS | ~36.7 | A very strong, non-nucleophilic base. Useful when alkoxides may cause transesterification. | Highly moisture-sensitive. Can be more expensive for large-scale applications. |
| K₃PO₄ | ~12.3 (in H₂O)[24] | A moderately strong inorganic base. Excellent choice for substrates with base-sensitive groups.[5] Often used in Suzuki couplings. | Can have limited solubility in non-polar organic solvents like toluene, potentially affecting reaction rates. |
| Cs₂CO₃ | ~10.3 (in H₂O)[24] | A mild and effective base for a wide range of couplings, including those with alcohols (C-O coupling) and amides.[17] | Generally well-tolerated, but may not be strong enough for challenging or weakly acidic nucleophiles. |
Question 3: What is a reliable starting temperature for reactions with this ligand system?
Answer: For most palladium-catalyzed C-N and C-O couplings, a good starting temperature is between 80 °C and 100 °C .[4][13][14] This range typically provides enough thermal energy to overcome the activation barriers for the key steps (oxidative addition, reductive elimination) without causing significant catalyst decomposition.
If you observe a slow reaction, the temperature can be cautiously increased to 110 °C or 120 °C.[25] However, always monitor the reaction for the formation of palladium black, which is a clear sign of catalyst decomposition and indicates the temperature is too high.[14]
Question 4: Can you provide a general experimental protocol for a Buchwald-Hartwig amination using this ligand?
Answer: Absolutely. The following is a robust starting point for the coupling of an aryl bromide with a secondary amine. Remember to always run a small-scale test reaction before committing a large amount of material.
Caption: General workflow for setting up a cross-coupling reaction.
Experimental Protocol: General Procedure for C-N Cross-Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd), This compound (1.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv). If the aryl halide or amine are solids, they can be added at this stage.
-
Inerting: Seal the vial with a septum-containing cap. Connect the vial to a manifold and evacuate under high vacuum, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution in the aryl halide) via syringe.
-
Reaction: Place the sealed vial into a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously. The high density of inorganic bases requires good agitation to ensure proper mixing.[4]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and palladium residues. Proceed with standard aqueous workup and purification.
References
- A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC.
- Exploring the Electronic and Steric Effects of Hemilabile (P^N)
- A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles. Semantic Scholar.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Temperature effect on coupling reaction.
- Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide - PMC.
- Buchwald–Hartwig amin
- Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. PubMed.
- Design of precatalysts and phosphine ligands for Pd-catalyzed transform
- common pitfalls in setting up sSPhos cross-coupling reactions. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Chromium Catalysts Based on Unsymmetrical PNP Ligands for Selective Ethylene Tri-/Tetramerization: Effect of Electron-Withdrawing/Donating Substituents on C
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu.
- Temperature effect on the model SM cross-coupling reaction using ligand...
- pka bases.cdx. University of Rochester.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University.
- Bordwell pKa Table. University of Wisconsin-Madison.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Role of the Base in Buchwald–Hartwig Amin
- Buchwald Ligands Review. Entegris.
- How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Royal Society of Chemistry.
- Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions.
- This compound. ChemicalBook.
- This compound, min. 98%. Strem.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI.
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- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
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- 24. uwindsor.ca [uwindsor.ca]
- 25. mdpi.com [mdpi.com]
Side reactions of "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" in cross-coupling
Welcome to the technical support center for "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine," a highly effective yet sterically demanding PNP pincer ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during its application in cross-coupling catalysis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reactions and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of "this compound" and why is it effective in cross-coupling?
"this compound" is a tridentate ligand, commonly referred to as a PNP pincer ligand. Its efficacy stems from a unique combination of steric and electronic properties:
-
Bulky Phosphine Arms: The di-isopropylphosphino groups are both sterically hindered and electron-rich. This bulkiness is crucial for promoting the reductive elimination step of the catalytic cycle, which is often the product-forming step. This steric hindrance helps to create a coordinatively unsaturated metal center, facilitating substrate association.
-
Electron-Rich Nature: The electron-donating character of the alkylphosphine groups increases the electron density on the metal center (e.g., Palladium). This enhances the rate of the oxidative addition step, particularly with challenging substrates like aryl chlorides.
-
Rigid Pincer Scaffold: The central amine linker holds the two phosphine donors in a rigid meridional geometry around the metal center. This pre-organization minimizes ligand dissociation and enhances the stability of the catalytic species throughout the reaction cycle.
These features combine to create a highly active and stable catalyst system suitable for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1][2]
Q2: I'm observing a significant drop in catalytic activity over time and the formation of a dark precipitate. What are the likely ligand-related side reactions?
This observation often points towards catalyst deactivation, which can be directly linked to the degradation of the PNP ligand. Several potential pathways exist:
-
P-C Bond Cleavage: One of the known decomposition pathways for pincer ligands involves the cleavage of the phosphorus-carbon bond within the ligand backbone.[3] This fragmentation leads to the loss of the pincer's chelating effect, resulting in less stable, catalytically inactive or less active metal species. This process can be exacerbated by high temperatures.
-
Phosphine Oxidation: The phosphine moieties are susceptible to oxidation, especially if trace amounts of oxygen are present in the reaction vessel.[4] Oxidation converts the phosphine (P(III)) to a phosphine oxide (P(V)), which is a poor ligand for the soft palladium(0) center. This leads to the precipitation of palladium black as the metal is no longer effectively stabilized.
-
Inhibition by the Amine Linker: While the amine is part of the chelating scaffold, under certain conditions, it or related impurities could potentially act as a competing ligand, leading to catalyst inhibition.
-
Reaction with Base or Substrates: Strong bases or highly reactive substrates could potentially lead to unforeseen side reactions with the ligand itself, though this is less common than P-C cleavage or oxidation. The use of certain bases with sterically hindered ligands has been shown to favor side reactions.[5]
Q3: How do reaction parameters like base, solvent, and temperature affect the stability of the ligand and the outcome of the reaction?
The interplay of these parameters is critical for success.
-
Base Selection: The choice of base is paramount. While a base is necessary for the transmetalation step in many cross-coupling reactions, an overly strong base (e.g., alkoxides) can promote ligand degradation pathways, especially at elevated temperatures.[5] It is often beneficial to screen weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which can offer a better balance between reactivity and catalyst stability.[1]
-
Solvent Effects: The polarity of the solvent can influence catalyst stability. In some cases, particularly with aryl iodide substrates, using less polar solvents such as toluene can prevent the formation of inactive palladium-halide salt complexes.
-
Temperature Control: High temperatures can accelerate both the desired catalytic reaction and undesired ligand decomposition. While elevated temperatures are often required for activating less reactive substrates (e.g., aryl chlorides), it is a critical parameter to optimize.[5] If side reactions are suspected, lowering the temperature should be one of the first troubleshooting steps.
Troubleshooting Guide for Cross-Coupling Reactions
This guide provides a systematic approach to diagnosing and solving common issues where ligand stability is a potential root cause.
| Observed Problem | Potential Ligand-Related Cause | Recommended Solutions & Rationale |
| Low or No Conversion | Ligand Decomposition: The catalyst is deactivating before the reaction is complete due to P-C bond cleavage or oxidation. | 1. Lower Reaction Temperature: Reduces the rate of thermal decomposition pathways. 2. Screen Milder Bases: Switch from strong organic bases (e.g., NaOtBu) to inorganic bases (e.g., K₃PO₄, Cs₂CO₃) to minimize base-promoted degradation.[1][5] 3. Ensure Rigorous Inert Atmosphere: Use robust degassing techniques (e.g., freeze-pump-thaw cycles) to eliminate oxygen, which causes irreversible phosphine oxidation.[6] 4. Use a Palladium Precatalyst: Employing a well-defined precatalyst can ensure the efficient and clean generation of the active LPd(0) species, avoiding side reactions during in situ catalyst formation.[7] |
| Formation of Palladium Black | Catalyst Agglomeration: The ligand is failing to stabilize the Pd(0) species, either through its own degradation or insufficient binding. | 1. Increase Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1 to 1.2 equivalents relative to palladium) can sometimes help stabilize the catalyst, compensating for minor decomposition. 2. Verify Ligand Purity: Impurities in the ligand can interfere with catalysis. If in doubt, purify the ligand before use. 3. Switch to a Less Polar Solvent: This can sometimes prevent the formation of aggregates, especially with halide-containing substrates. |
| Significant Homocoupling of Boronic Acid (Suzuki) | Slow Catalytic Turnover: This is often a symptom of a stalled catalytic cycle, frequently exacerbated by the presence of oxygen.[6] While not a direct ligand side reaction, the ligand's inability to maintain a high catalytic turnover rate (due to deactivation) can make this pathway more competitive. | 1. Improve Degassing: Homocoupling is highly sensitive to oxygen. Re-evaluate and improve your inert atmosphere techniques.[6] 2. Re-optimize Base and Solvent: A different base or solvent combination may accelerate the desired catalytic cycle, outcompeting the homocoupling pathway. |
| Observation of P-C Cleavage Byproducts (e.g., via ³¹P NMR) | Ligand Fragmentation: This is a confirmed deactivation pathway for some pincer ligands under thermal stress.[3] | 1. Minimize Thermal Stress: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. 2. Use the Mildest Effective Base: Avoid overly harsh bases that may promote this decomposition route. |
Visualizing the Process
The Palladium Cross-Coupling Cycle
The PNP ligand plays a critical role in stabilizing the palladium center and facilitating each elementary step of the catalytic cycle.
Caption: The ligand (L) stabilizes the Pd center through the key steps.
Troubleshooting Workflow
When faced with a low-yielding reaction, this decision tree can help identify the root cause.
Caption: A decision tree for systematic troubleshooting.
Experimental Protocol
General Procedure for Mitigating Ligand-Related Side Reactions in a Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of ligand decomposition and catalyst deactivation.
1. Reagent and Glassware Preparation:
-
Thoroughly oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous, degassed solvent. Degas by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.
-
Ensure the boronic acid is pure and dry, as degradation can lead to side reactions.[6]
2. Reaction Assembly (Inside a Glovebox is preferred):
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., a Pd(II) precatalyst, 1-2 mol%). Using a precatalyst ensures efficient generation of the active Pd(0) species.
-
Add the "this compound" ligand (1.1 equivalents relative to Pd).
-
Add the chosen base (e.g., K₃PO₄, 2.0 equivalents). A milled, fine powder is preferable to maximize surface area.
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents).
3. Reaction Execution:
-
Add the degassed solvent via syringe.
-
Seal the vessel and place it in a pre-heated oil bath set to the lowest effective temperature (start with a moderate temperature, e.g., 60-80 °C, and adjust as needed).
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC, GC, or LC-MS. If the reaction stalls, a slight increase in temperature may be necessary, but be mindful of the potential for thermal degradation.
4. Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Proceed with standard aqueous work-up and purification by column chromatography.
By following this structured approach, you can significantly reduce the incidence of side reactions and leverage the full catalytic potential of the "this compound" ligand.
References
- ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
-
MDPI. (n.d.). Recent Progress with Pincer Transition Metal Catalysts for Sustainability. Retrieved from [Link]
-
PubMed Central (PMC). (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation. Retrieved from [Link]
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
-
Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- CNR-IRIS. (n.d.). Carbon Dioxide Hydrogenation to Formate Catalyzed by a Neutral, Coordinatively Saturated Tris‐Carbonyl Mn(I)‐PNP Pincer‐Ty.
-
YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
ACS Publications. (2023, April 7). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. Retrieved from [Link]
- reposiTUm. (n.d.). Novel Iron PNP Pincer Complexes in Catalysis.
-
ACS Publications. (n.d.). Nickel and Iron Pincer Complexes as Catalysts for the Reduction of Carbonyl Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Retrieved from [Link]
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- 2. nobelprize.org [nobelprize.org]
- 3. Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
"Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" stability in different organic solvents
Welcome to the technical support resource for Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS 666856-94-6), a sophisticated PNP pincer ligand widely used in catalysis and organometallic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a tridentate pincer ligand, characterized by a central amine donor linked to two bulky di-isopropylphosphino groups.[1][2] This "PNP" coordination motif imparts exceptional stability to metal complexes.[3][4] Pincer ligands are renowned for creating robust and well-defined geometries around a metal center, making them invaluable in catalysis.[4][5] While specific applications of this exact ligand are proprietary to various research endeavors, related PNP pincer complexes are instrumental in sustainable catalysis, including hydrogenation/dehydrogenation reactions, CO₂ reduction, and cross-coupling reactions.[3][6]
Q2: What are the primary stability concerns for this ligand?
A2: The free ligand's stability is primarily dictated by the phosphine groups.
-
Air Sensitivity: The phosphorus(III) centers are susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxides. This is the most common degradation pathway. Many phosphine ligands are highly reactive and require handling under inert atmospheres.[7] The product label for this ligand explicitly states it is "air sensitive".[8]
-
Moisture Sensitivity: While less reactive than with oxygen, prolonged exposure to moisture can lead to hydrolysis, especially for certain classes of phosphine ligands.[9] It is best practice to handle it in anhydrous conditions.
-
Temperature: While metal complexes of pincer ligands are often thermally robust[3], the free ligand's thermal stability is less certain. It is recommended to store the solid at the recommended 2-8°C.[8] High temperatures in solution, especially in the presence of trace impurities or reactive solvents, can accelerate degradation.
-
Solvent Reactivity: The choice of solvent is critical. Protic solvents may be problematic, and certain solvents like DMSO or chlorinated hydrocarbons can react directly with the phosphine groups (see Troubleshooting section).
Q3: What are the official storage and handling procedures?
A3: Based on supplier recommendations and the known chemistry of phosphines, the following procedures are mandatory:
-
Storage: The ligand should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen.[8] The original packaging, often an argon-charged vial, should be maintained.
-
Handling: All manipulations of the solid or its solutions must be performed using strict air-free techniques. This includes the use of a high-integrity glovebox or a Schlenk line.[10] All glassware must be rigorously dried (e.g., oven-dried at >125°C overnight and cooled under vacuum or inert gas), and all solvents must be anhydrous and de-gassed.[11]
Q4: How can I determine if my ligand has degraded?
A4: The most reliable method is ³¹P NMR spectroscopy .
-
Pristine Ligand: The two equivalent phosphorus atoms of the intact ligand should show a single, sharp singlet in the ³¹P{¹H} NMR spectrum in the typical region for trialkylarylphosphines.
-
Degraded Ligand: Oxidation to the bis(phosphine oxide) will result in the appearance of a new singlet, shifted significantly downfield (to a higher ppm value).[12] The chemical shift for phosphine oxides can be in the range of +30 to +100 ppm, a marked difference from the parent phosphine.[11][13] The presence of this second peak is a clear indicator of oxidative degradation.
Troubleshooting Guide
Problem: My catalytic reaction is sluggish, inconsistent, or fails completely. I suspect the ligand is the issue.
-
Plausible Cause 1: Ligand Oxidation. This is the most common cause of failure. The resulting phosphine oxide does not possess the same electronic or coordination properties and is typically catalytically inactive for reactions requiring a P(III) ligand.
-
Troubleshooting Steps:
-
Acquire a ³¹P NMR spectrum of an aliquot of your ligand stock solution. The presence of a significant peak in the phosphine oxide region confirms degradation.
-
If degradation is confirmed, discard the compromised batch.
-
Review your handling procedures. Ensure your glovebox has low O₂ levels (<10 ppm) or that your Schlenk technique is flawless. Use fresh, anhydrous, and thoroughly de-gassed solvents for preparing stock solutions.
-
-
-
Plausible Cause 2: Incompatible Solvent. Your solvent may be reacting with the ligand.
-
Troubleshooting Steps:
-
Are you using DMSO or DMF at elevated temperatures? DMSO is an oxidizing agent and can react with phosphines. Some metal complexes are known to be unstable in DMSO.[14] Consider switching to a less reactive polar aprotic solvent like N,N-dimethylacetamide (DMA) or a non-polar solvent like toluene or dioxane if your reaction chemistry allows.
-
Are you using a chlorinated solvent (e.g., DCM, chloroform)? Phosphines can react with chlorinated solvents, sometimes via radical pathways or dehalogenation, especially in the presence of a metal catalyst or upon heating. This can consume your ligand and generate catalyst poisons. If you observe charring or unusual color changes, solvent reactivity is a strong possibility. Test your reaction in a non-halogenated solvent like THF or toluene.
-
-
Problem: My ¹H or ³¹P NMR spectrum of the ligand solution looks messy right after dissolution, showing multiple unexpected peaks.
-
Plausible Cause 1: Partial Oxidation. Even minor air exposure during sample preparation can lead to the formation of the phosphine oxide, resulting in two peaks in the ³¹P NMR spectrum.
-
Troubleshooting Steps: Prepare the NMR sample with extreme care inside a glovebox using a J. Young tube or a septum-sealed tube that can be kept under an inert atmosphere. Use deuterated solvent from a freshly opened ampule or a solvent that has been dried and de-gassed.
-
-
Plausible Cause 2: Poor Solubility. The ligand may be sparingly soluble in your chosen solvent, leading to broad peaks or the presence of undissolved solid. A related PNP pincer ligand was reported to be sparingly soluble in many common solvents.[15]
-
Troubleshooting Steps:
-
Visually inspect the NMR tube for any suspended solid.
-
Gently warm the sample to see if the material dissolves and the spectrum sharpens.
-
Try a different solvent. Aromatic solvents like toluene-d₈ or benzene-d₆ are often good choices for bulky, relatively nonpolar ligands.
-
-
Data & Visualization
Solvent Compatibility & Stability Summary
The following table provides a guideline for solvent selection. This information is based on general chemical principles of phosphine stability and solubility, as specific data for this ligand is limited. Always perform a small-scale compatibility test.
| Solvent Class | Recommended Solvents | Use with Caution | Avoid | Rationale & Causality |
| Aprotic, Non-polar | Toluene, Benzene, Hexane, Dioxane, THF | Diethyl Ether | - | Excellent Compatibility . These solvents are non-reactive and generally good for dissolving nonpolar, bulky molecules. Ether is listed with caution due to its tendency to form peroxides, which can oxidize the phosphine. |
| Aprotic, Polar | Acetonitrile | DMF, DMA | DMSO | Risk of Reactivity . Acetonitrile is generally compatible. DMF and DMA can contain trace amine or water impurities. DMSO is a known oxidant and should be avoided, especially at elevated temperatures, to prevent ligand degradation.[14] |
| Chlorinated | - | Dichloromethane (DCM) | Chloroform, CCl₄ | High Risk of Reactivity . Phosphines can react with chlorinated solvents. DCM may be tolerated at low temperatures for short periods, but chloroform and carbon tetrachloride are more reactive and should be avoided. |
| Protic | - | - | Alcohols (MeOH, EtOH), Water | Incompatible . Protic solvents can participate in unwanted side reactions and may cause hydrolysis or other degradation pathways, especially in the presence of metal ions.[9] |
Diagrams
Caption: A workflow diagram for selecting a suitable organic solvent.
Caption: The oxidative degradation of the ligand to its bis(phosphine oxide).
Experimental Protocols
Protocol 1: Handling and Dispensing the Ligand under Inert Atmosphere
-
Objective: To safely weigh and dispense the solid ligand without exposure to air or moisture.
-
Environment: All steps must be performed inside a nitrogen or argon-filled glovebox.
-
Materials:
-
Stock vial of this compound
-
Spatula
-
Analytical balance (inside glovebox)
-
Weighing paper or boat
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a stir bar
-
Anhydrous, de-gassed solvent in a septum-sealed bottle
-
Gas-tight syringes and needles
-
-
Procedure:
-
Transfer all necessary items (stock vial, spatula, weighing boat, reaction vessel) into the glovebox antechamber and cycle appropriately.
-
Allow the stock vial to equilibrate to the glovebox temperature before opening to prevent condensation.
-
On the analytical balance, tare the weighing boat.
-
Carefully open the stock vial and use a clean spatula to transfer the desired amount of the white powder to the weighing boat.
-
Quickly and securely close the stock vial.
-
Record the precise mass of the ligand.
-
Transfer the weighed solid from the boat into your reaction vessel.
-
Seal the reaction vessel. It can now be removed from the glovebox for use on a Schlenk line.
-
If preparing a stock solution, add the desired volume of anhydrous, de-gassed solvent to the vessel via syringe to dissolve the solid.
-
Protocol 2: Assessing Ligand Purity via ³¹P NMR Spectroscopy
-
Objective: To determine the purity of the ligand and quantify the extent of oxidative degradation.
-
Environment: Sample preparation should be performed in a glovebox.
-
Materials:
-
Ligand sample (solid or from a stock solution)
-
NMR tube with a sealable cap (e.g., J. Young tube or a standard tube with a tightly fitting cap and Parafilm)
-
Anhydrous deuterated solvent (e.g., C₆D₆, Toluene-d₈) from a fresh ampule or dried over molecular sieves.
-
Volumetric glassware or gas-tight syringe for solvent transfer.
-
-
Procedure:
-
Sample Prep (in glovebox):
-
Place ~5-10 mg of the solid ligand into the NMR tube.
-
Add ~0.6 mL of anhydrous deuterated solvent.
-
Seal the tube securely.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). A standard acquisition with a sufficient number of scans (e.g., 64 or 128) is usually adequate.
-
Ensure the spectral width is large enough to observe both the phosphine and potential phosphine oxide regions (e.g., from -50 ppm to +150 ppm).
-
Use 85% H₃PO₄ as an external standard for chemical shift referencing (0 ppm).
-
-
Data Analysis:
-
Integrate the sharp singlet corresponding to the P(III) ligand and any peak(s) in the downfield P(V)=O region.
-
Calculate the percentage of oxidation using the formula: % Oxidized = [Integral(Oxide) / (Integral(Ligand) + Integral(Oxide))] * 100
-
A purity of >98% is typically desired for sensitive catalytic applications.
-
-
References
- Sustainable catalysis with fluxional acridine-based PNP pincer complexes. (2022). RSC Publishing.
-
Ozerov, O. V., et al. (2004). N−C Cleavage in Pincer PNP Complexes of Palladium. Organometallics, 23(23), 5573–5584. [Link]
-
Bauer, E. B., et al. (2010). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 43(2), 315–327. [Link]
-
Comparative Coordination Chemistry of PNP and SNS Pincer Ruthenium Complexes. (n.d.). ChemRxiv. [Link]
-
Rigid PNP Pincer Ligands and Their Transition Metal Complexes. (2010). ResearchGate. [Link]
-
Low-Valent Molybdenum PNP Pincer Complexes as Catalysts for the Semihydrogenation of Alkynes. (2022). Organometallics. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh, Wipf Group. [Link]
-
how to deal with an air sensitive solid? (2015). Reddit. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. [Link]
-
Predicting the Air Stability of Phosphines. (2021). ResearchGate. [Link]
-
Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]
-
31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2020). RSC Publishing. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). Cardiff University ORCA. [Link]
-
Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. (n.d.). PubChem. [Link]
-
DMSO-Catalyzed Double P–O Bond or Double P–S Bond Formations of Phosphinic Acids. (2024). Organic Letters. [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014). Organometallics. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2021). Biochemistry. [Link]
-
Dimethylsulfoxide as a ligand for Rh-I and Ir-I complexes - Isolation, structure, and reactivity towards X-H bonds (X = H, OH, OCH3). (2009). ResearchGate. [Link]
-
Dimethyl Sulfoxide in Inorganic Chemistry. (2020). ResearchGate. [Link]
-
bis(diphenylphosphino)-methyl-amine - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
Sources
- 1. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine | C26H41NP2 | CID 5246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. strem.com [strem.com]
- 3. researchgate.net [researchgate.net]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 8. labsolu.ca [labsolu.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 31P chemical shift of adsorbed trialkylphosphine oxides for acidity characterization of solid acids catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Phosphine Oxide Formation from Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Introduction:
Welcome to the technical support center for Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine (CAS 666856-94-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this bulky, electron-rich phosphine ligand in their synthetic endeavors. As a P(III) species, this ligand is susceptible to oxidation to its corresponding phosphine oxide (P(V)), a transformation that can have significant consequences on reaction outcomes, catalyst stability, and product purity.
This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and manage the formation of phosphine oxide. While publicly available data on the specific spectral and catalytic properties of this particular ligand is limited, the principles and protocols outlined here are based on established best practices for handling air-sensitive organophosphorus compounds and will provide a robust framework for your experimental work.
Troubleshooting Guide: Phosphine Oxide Formation
Unexpected reaction outcomes are often the first indication of reagent degradation. This section provides a structured approach to diagnosing and resolving issues related to the oxidation of this compound.
Table 1: Common Experimental Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low or No Reaction Conversion | Catalyst Deactivation: The phosphine oxide, a P(V) species, does not possess the necessary lone pair of electrons to coordinate effectively with the metal center, leading to the deactivation of the active catalytic species. | 1. Verify Ligand Purity: Before use, check the purity of the ligand via ³¹P NMR (see FAQ 2).2. Strict Inert Atmosphere: Ensure all manipulations are performed under a rigorously inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to oxygen.[1][2]3. Use Degassed Solvents: Employ properly dried and degassed solvents to remove dissolved oxygen, a primary oxidant.[3][4] |
| Formation of Unexpected Side Products | Altered Reaction Pathway: The change in the ligand's electronic and steric properties upon oxidation can alter the selectivity of the catalytic reaction. The phosphine oxide itself can sometimes act as a ligand, albeit a poor one, potentially leading to different reaction pathways.[5] | 1. Re-evaluate Reaction Conditions: If minor oxidation is unavoidable, a re-optimization of the reaction parameters (temperature, concentration) may be necessary.2. Purify the Ligand: If significant oxidation is detected in the starting material, purify it prior to use. |
| Difficulty in Product Isolation/Purification | Phosphine Oxide Contamination: The phosphine oxide is often a polar, high-boiling point solid that can co-purify with the desired product, especially during chromatography. | 1. Non-Polar Solvent Precipitation: After the reaction, dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and precipitate the phosphine oxide by adding a non-polar solvent like hexanes or pentane.2. Metal Salt Complexation: The Lewis basic oxygen of the phosphine oxide can form insoluble complexes with metal salts like ZnCl₂ or MgCl₂, allowing for its removal by filtration.[1]3. Chromatographic Optimization: If chromatography is necessary, use a different solvent system or stationary phase (e.g., alumina) to improve separation. |
| Visible Change in Ligand Appearance | Oxidation: The ligand, typically a white to off-white powder, may become discolored or clumpy upon significant oxidation.[1][6] | 1. Discard and Replace: If the appearance has noticeably changed, it is best to discard the reagent and use a fresh, properly stored batch.2. Implement Proper Storage: Store the ligand under an inert atmosphere (argon is preferred over nitrogen) at 2-8°C.[3][6] |
Workflow for Troubleshooting Low Reaction Yield
The following diagram outlines a logical workflow for diagnosing the root cause of poor reaction performance, with a focus on the potential role of ligand oxidation.
Caption: Impact of phosphine oxidation on a catalytic cycle.
Q4: What are the best practices for storing and handling this ligand?
A: Given its air-sensitive nature, the following procedures are mandatory:
-
Storage: Store the solid ligand in a tightly sealed container inside a glovebox with a low-oxygen (<1 ppm) and low-moisture (<1 ppm) atmosphere. [3][7]If a glovebox is not available, store it in a desiccator flushed with argon and sealed with parafilm, placed in a refrigerator (2-8°C).
-
Handling: All weighing and transfer operations should be performed under an inert atmosphere.
Q5: Can I regenerate the phosphine ligand from its oxide?
A: While methods exist for the reduction of phosphine oxides back to phosphines, they often require harsh reducing agents like silanes (e.g., trichlorosilane). These reactions may have limited functional group tolerance and can be difficult to perform on a small scale. For most applications, preventing oxidation in the first place is a more practical and efficient strategy. If significant oxidation has occurred, it is generally more cost-effective and reliable to use a fresh batch of the ligand.
Experimental Protocols
Protocol 1: Handling and Dispensing the Solid Ligand in a Glovebox
-
Preparation: Place a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the antechamber of the glovebox.
-
Inerting: Subject the antechamber to at least three evacuate-refill cycles with the inert gas used in the glovebox (preferably argon). [2]3. Transfer: Bring the items into the main glovebox chamber.
-
Weighing: Place the weighing boat on the balance and tare it. Using the spatula, carefully weigh the desired amount of this compound.
-
Transfer to Flask: Transfer the weighed solid into the Schlenk flask and securely close it with the stopper.
-
Removal: Place the sealed flask back into the antechamber, close the inner door, and then remove it from the glovebox. The flask is now ready for use on a Schlenk line.
Protocol 2: Preparation of Anhydrous, Degassed Solvents
Solvents are a primary source of both water and dissolved oxygen. Using a solvent purification system (SPS) is the modern, safer standard. [4]
-
Purification: Pass the solvent through columns of activated alumina (to remove water) and a supported copper catalyst (to remove oxygen) under positive inert gas pressure. [4]2. Collection: Collect the purified solvent in a clean, oven-dried Schlenk flask under a positive pressure of inert gas.
-
Degassing (Freeze-Pump-Thaw Method): If an SPS is not available or for ultimate purity, degas the solvent with at least three freeze-pump-thaw cycles. [1][3] a. Freeze the solvent in the Schlenk flask using a liquid nitrogen bath. b. Once completely frozen, open the flask to a high-vacuum line until a good vacuum is established. c. Close the flask to the vacuum and thaw the solvent in a warm water bath. Bubbles of gas will be released from the liquid. d. Repeat this cycle two more times. After the final thaw, backfill the flask with inert gas.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
- Merwade, A. V., et al. (2021).
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. Retrieved from [Link]
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- 1. This compound-SINOCOMPOUND [en.sinocompound.com]
- 2. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine | C26H41NP2 | CID 5246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 666856-94-6 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. labsolu.ca [labsolu.ca]
- 7. 2,2’-bis(diisopropylphosphino)-4,4’-ditolylamido, CasNo.666856-94-6 Hubei Shengliyuan New Materials Co., Ltd China (Mainland) [victorilume.lookchem.com]
- 8. PubChemLite - C26H41NP2 - Explore [pubchemlite.lcsb.uni.lu]
Technical Support Center: The Role of Water in Reactions Catalyzed by Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Welcome to the technical support center for palladium-catalyzed reactions utilizing the Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine ligand. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this advanced catalyst system. Here, we directly address a critical, and often misunderstood, experimental variable: the presence of water.
The this compound ligand, a bulky and electron-rich biaryl phosphine, is a powerful tool for facilitating a range of challenging cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. Its steric hindrance and electron-donating properties are key to promoting the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, particularly with less reactive substrates like aryl chlorides.[1] However, the very features that make this ligand so effective also influence its behavior in the presence of water, a component that can be either a helpful additive or a detrimental contaminant.
This guide will provide a comprehensive overview of the effects of water on reactions catalyzed by this ligand, offering practical, field-proven insights in a question-and-answer format to help you navigate the complexities of your experiments and achieve optimal results.
Troubleshooting Guide
Issue 1: My reaction is sluggish or has stalled completely. Could water be the issue?
Answer: Yes, the presence of water, particularly in uncontrolled amounts, can lead to a sluggish or stalled reaction. Here’s a step-by-step guide to diagnose and address the problem:
Step 1: Assess Your Reaction Type and Conditions.
-
For Suzuki-Miyaura Couplings: The primary concern with water in Suzuki-Miyaura reactions is the promotion of an undesirable side reaction known as protodeboronation. This is particularly relevant when using bulky phosphine ligands like this compound.[2] Protodeboronation consumes your boronic acid starting material, converting it to the corresponding arene and effectively halting your desired cross-coupling.
-
For Buchwald-Hartwig Aminations: The effect of water is more nuanced. In some cases, particularly when using bases like cesium carbonate, a controlled amount of water can be beneficial, potentially by improving the solubility of the base.[3] However, excessive water can lead to catalyst deactivation or promote unwanted side reactions.
Step 2: Analyze Your Starting Materials and Solvents for Water Content.
-
Reagents: Ensure your aryl halide, amine/boronic acid, and base are anhydrous. Solid reagents can be dried under vacuum, and liquid reagents can be distilled or passed through a column of activated alumina.[4]
-
Solvents: Use freshly dried, degassed solvents. Even anhydrous solvents from commercial suppliers can absorb atmospheric moisture over time. Consider using a solvent purification system or drying solvents over appropriate drying agents.
Step 3: Implement Rigorous Anhydrous Techniques.
-
Glassware: Oven-dry all glassware immediately before use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[5]
-
Septa: Use fresh, high-quality rubber septa for reagent addition.
Step 4: Consider a Controlled Addition of Water (for Buchwald-Hartwig Aminations).
-
If you suspect that poor base solubility is the issue in a Buchwald-Hartwig amination, you can try adding a small, controlled amount of water (e.g., a few equivalents relative to the limiting reagent). However, this should be done systematically as part of your reaction optimization.
Issue 2: I am observing significant byproduct formation. How might water contribute to this?
Answer: Water can contribute to the formation of several byproducts, depending on the reaction type. Here’s how to troubleshoot:
Step 1: Identify the Byproducts.
-
Use techniques like GC-MS or LC-MS to identify the major byproducts in your reaction mixture. Common byproducts include:
-
Protodeboronated arene (in Suzuki-Miyaura reactions): As discussed above, this is a direct consequence of the reaction of the boronic acid with water.[2]
-
Homocoupling products: Formation of biaryls from the coupling of two boronic acid molecules can be exacerbated by the presence of water and oxygen.[6]
-
Phenol formation: In some cases, aryl halides can react with hydroxide ions (which can be present in higher concentrations in aqueous conditions) to form phenols.[4]
-
Step 2: Mitigate Water-Related Side Reactions.
-
For Protodeboronation: The most effective strategy is to rigorously exclude water from your reaction. If this is not possible, consider using a boronic ester, which can be more stable to hydrolysis than the corresponding boronic acid.
-
For Homocoupling: In addition to excluding water, ensure your reaction is thoroughly degassed to remove oxygen, which can promote the oxidation of the palladium catalyst and lead to homocoupling.[6]
-
For Phenol Formation: If phenol formation is a significant issue, ensure your base is not overly hydroxylated and that your reaction is run under strictly anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Is the this compound ligand itself sensitive to water?
A1: While phosphines, in general, can be susceptible to oxidation, bulky biaryl phosphine ligands like this one are often more resistant to oxidation by molecular oxygen.[7] However, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acid or base, could potentially lead to hydrolysis of the P-C bonds, though this is generally less of a concern than the effect of water on the overall catalytic cycle. It is always best practice to handle and store the ligand under an inert atmosphere.
Q2: What are the potential benefits of adding a controlled amount of water to my reaction?
A2: In certain cases, particularly in Buchwald-Hartwig aminations, a small amount of water can be beneficial. The primary proposed advantages are:
-
Improved Base Solubility: Some inorganic bases, such as cesium carbonate, have limited solubility in common organic solvents. A small amount of water can increase their solubility, leading to a more efficient reaction.[3]
-
Facilitation of Pd(II) to Pd(0) Reduction: In some catalytic systems, water can aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
It is crucial to emphasize that any addition of water should be a deliberate and controlled part of the reaction optimization, not an uncontrolled variable.
Q3: What are the best practices for setting up a reaction with the this compound ligand to control for the effects of water?
A3: Here is a general protocol to serve as a starting point:
-
Glassware and Equipment: Ensure all glassware is oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of inert gas. Use a magnetic stir bar that has also been oven-dried.
-
Inert Atmosphere: Assemble the reaction vessel under a positive pressure of high-purity argon or nitrogen. Use a gas bubbler to monitor the inert gas flow.
-
Reagent Preparation:
-
Ligand and Palladium Source: Weigh the this compound ligand and the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in a glovebox or under a stream of inert gas.
-
Solvent: Use a freshly distilled or sparged anhydrous solvent.
-
Substrates and Base: Ensure the aryl halide, amine/boronic acid, and base are of high purity and have been properly dried. Solid bases should be stored in a desiccator.
-
-
Reaction Assembly:
-
Add the palladium source, ligand, and base to the reaction flask under a positive pressure of inert gas.
-
Add the solvent via a syringe that has been purged with inert gas.
-
Add the aryl halide and amine/boronic acid via syringe.
-
-
Degassing (Optional but Recommended): For particularly sensitive reactions, the reaction mixture can be degassed by three cycles of freeze-pump-thaw.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
Q4: Can reactions with this ligand be performed in water as the solvent?
A4: While there is a growing interest in performing cross-coupling reactions in aqueous media, this typically requires specialized water-soluble ligands or the use of surfactants to create micelles.[8][9] The this compound ligand is not designed for use in neat water as a solvent. Its hydrophobic nature would likely lead to poor solubility and catalyst deactivation.
Data Summary
| Reaction Type | Potential Effect of Water | Key Considerations |
| Suzuki-Miyaura Coupling | Detrimental | Promotes protodeboronation of the boronic acid, especially with bulky ligands.[2] |
| Buchwald-Hartwig Amination | Can be Beneficial or Detrimental | May improve the solubility of certain bases (e.g., Cs₂CO₃).[3] Excessive water can lead to catalyst deactivation. |
Experimental Workflow and Decision Making
The following diagram illustrates a general workflow for troubleshooting water-related issues in a palladium-catalyzed cross-coupling reaction using the this compound ligand.
Caption: A decision-making workflow for troubleshooting water-related issues.
References
-
Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 50(28), 6338-6361. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A rationale for the resistance of dialkylbiaryl phosphines toward oxidation by molecular oxygen. Journal of the American Chemical Society, 132(43), 15378–15381. [Link]
-
Grasa, G. A., & Colacot, T. J. (2007). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry, 9(9), 941-944. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines [dspace.mit.edu]
- 8. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pd(amphos)Cl2 - ビス(ジ-tert-ブチル(4-ジメチルアミノフェニル)ホスフィン)ジクロロパラジウム(II) [sigmaaldrich.com]
Technical Support Center: Troubleshooting Catalyst Poisoning for Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Systems
Introduction: The palladium catalyst system based on the Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine ligand, a highly effective PNP-type pincer ligand, is a cornerstone of modern cross-coupling chemistry, particularly for challenging Buchwald-Hartwig aminations.[1][2][3] Its robust nature and high activity are well-documented. However, like all high-performance catalysts, its efficiency can be compromised by poisoning from substrates, reagents, or adventitious impurities. This guide provides in-depth troubleshooting workflows and answers to frequently asked questions to help researchers diagnose and overcome catalyst poisoning, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of this PNP-Pd system?
A: Catalyst poisoning is the deactivation of the palladium catalyst caused by strong chemical interactions with certain impurities or functional groups.[4] These "poisons" bind to the active palladium center, often irreversibly, preventing it from participating in the catalytic cycle.[4][5] This leads to a dramatic decrease in reaction rate, low yields, or complete reaction failure. Common poisons block the active sites required for oxidative addition or reductive elimination, the key steps in cross-coupling reactions.[2][6]
Q2: What are the most common catalyst poisons for this system?
A: Palladium catalysts, including those with PNP ligands, are susceptible to a range of poisons. The most common offenders include:
-
Sulfur Compounds: Thiols, thioethers, and sulfur-containing heterocycles (e.g., thiophenes) are potent poisons.[4][7] The sulfur atom coordinates strongly to the soft palladium center.
-
Strongly Coordinating Lewis Bases: Certain nitrogen-containing heterocycles (e.g., pyridines, imidazoles) can coordinate too strongly to the palladium, inhibiting substrate binding.[8][9] While the amine substrate is meant to coordinate, some heterocycles bind more tightly and act as inhibitors rather than reactants.
-
Oxidizing Agents: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides or degrade the electron-rich phosphine ligand.[6] Rigorous degassing of solvents and maintenance of an inert atmosphere are critical.
-
Halides and Cyanide: Excess halide ions (especially iodide) and cyanide ions can form stable, unreactive palladium complexes, effectively removing the catalyst from the cycle.[10][11]
-
Water/Hydroxyls: While some Buchwald-Hartwig reactions tolerate water, excess water can lead to the formation of inactive palladium hydroxide species (Pd(OH)₂), especially at lower temperatures.[12][13]
Q3: What are the typical visual signs of a poisoned or failed reaction?
A: While analytical monitoring (TLC, LC-MS) is definitive, visual cues can be telling:
-
Formation of Palladium Black: A fine, black precipitate is often indicative of catalyst decomposition, where the ligated Pd(0) complex has aggregated into inactive bulk palladium metal.[6] This can be caused by ligand dissociation or oxidation.
-
No Color Change: Many palladium-catalyzed reactions have a characteristic color progression. A reaction mixture that remains colorless or unchanged may indicate that the initial oxidative addition step has not occurred.
-
Stalled Reaction: The reaction proceeds initially but then stops completely before full conversion of the starting material. This suggests that a poison is either present in a limiting amount in the starting materials or is generated during the reaction.
Troubleshooting Guide: A Systematic Approach
This section provides structured workflows to diagnose and solve common issues encountered during catalysis with the this compound system.
Problem 1: Reaction is Sluggish, Stalled, or Shows No Conversion
This is the most common symptom of catalyst poisoning. A systematic approach is required to identify the source of the inhibitor.
Caption: Troubleshooting workflow for diagnosing a failed cross-coupling reaction.
Protocol 1: Small-Scale Control Experiment
This protocol is designed to validate your catalyst system and general setup, providing a baseline for comparison.
-
Reagent Selection: Use an aryl bromide and a simple, secondary amine (e.g., dibenzylamine) that you have previously confirmed to be of high purity and reactive under standard conditions.
-
Setup: To a glovebox, add the aryl bromide (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the Pd-PNP catalyst system (1-2 mol%) to an oven-dried vial with a stir bar.[14]
-
Solvent: Add anhydrous, degassed toluene or dioxane.[14]
-
Execution: Seal the vial, remove from the glovebox, and heat to 80-100 °C.
-
Monitoring: Monitor by LC-MS or TLC at 1 hour. A successful control should show >90% conversion. If this fails, your catalyst stock or general technique (e.g., degassing) is flawed.
Protocol 2: Substrate Purification via Activated Carbon
If a substrate is suspected of containing an organic poison (e.g., residual sulfur compounds), this purification can be effective.
-
Dissolution: Dissolve the suspect aryl halide or amine substrate in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to make a ~0.5 M solution.
-
Treatment: Add 5-10 wt% of activated carbon to the solution.
-
Stirring: Stir the slurry vigorously at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to recover the purified substrate. Ensure the substrate is thoroughly dried before use.
-
Validation: Re-run the reaction using the purified substrate to confirm if poisoning was mitigated.
Problem 2: Reaction Works with Aryl Bromides but Fails with Aryl Chlorides
Aryl chlorides are notoriously less reactive than aryl bromides or iodides.[6] Failure here may not be poisoning but a matter of reactivity. The PNP ligand is designed for this challenge, but conditions must be optimal.
-
Causality: The C-Cl bond is stronger, making the oxidative addition step significantly slower. This slow step can allow catalyst decomposition pathways to compete.[15]
-
Solution:
-
Increase Temperature: Push the reaction temperature to 100-120 °C.
-
Use a Stronger Base: Ensure a highly active and soluble base like LHMDS or NaOtBu is used.[16]
-
Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from 1 mol% to 3-5 mol% can overcome slower kinetics.[6]
-
Check Ligand Purity: Impurities in the ligand itself can inhibit the reaction.
-
Problem 3: The Substrate Contains a Potentially Coordinating Heterocycle
Substrates containing Lewis-basic heterocycles like pyridines or imidazoles can be problematic.[8] The heteroatom can coordinate to the palladium center, acting as an inhibitor.
Caption: Competing pathways: productive catalysis vs. deactivation by a coordinating heterocycle.
-
Solutions & Mitigation:
-
Use a More Hindered Ligand: While the specified PNP ligand is robust, sometimes an even bulkier ligand from the Buchwald portfolio (e.g., RuPhos) can create a steric environment that disfavors binding of the inhibitory heterocycle relative to the aryl halide.[6]
-
Higher Temperatures: Increased thermal energy can sometimes overcome the energy barrier of the inhibitory coordination, favoring the productive catalytic cycle.
-
Protecting Groups: In drastic cases, temporarily protecting the interfering heteroatom (e.g., N-oxide formation on a pyridine) can prevent coordination, though this adds steps to the synthesis.[8]
-
Data Summary: Common Catalyst Poisons and Their Effects
The following table summarizes common inhibitors and provides a qualitative impact level. The exact tolerance depends heavily on the specific substrates and conditions.
| Poison Class | Example(s) | Typical Source | Impact on PNP-Pd Catalysis | Mitigation Strategy |
| Sulfur Compounds | Thiols (-SH), Thioethers (-S-R) | Impurities in starting materials | Severe | Purify reagents (activated carbon, recrystallization, or chromatography).[7] |
| Coordinating N-Heterocycles | Pyridine, Imidazole, Thiazole | Substrate functional group | Moderate to Severe | Increase temperature; screen bulkier ligands; consider protecting groups.[8][9] |
| Oxygen | Atmospheric O₂ | Improperly degassed solvent/headspace | Severe | Rigorous degassing (freeze-pump-thaw or sparging); maintain inert atmosphere.[6] |
| Excess Halides | Iodide (I⁻) from aryl iodides | Byproduct of reaction | Mild to Moderate | Use of solvents where the halide salt precipitates (e.g., toluene) can help.[10] |
| Water | H₂O | Wet solvents or reagents | Mild to Moderate | Use anhydrous solvents and reagents; dry reagents thoroughly.[12][13] |
References
- Combustion of Methane over Palladium Based Catalysts — Catalytic Deactivation and the Role of the Support. ProQuest.
- Technical Support Center: Optimizing Buchwald-Hartwig Amination. Benchchem.
-
Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters . MDPI. Available at: [Link]
- Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates. Benchchem.
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . PMC - NIH. Available at: [Link]
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]
-
Effects of Surface Oxygen-Containing Groups of the Flowerlike Carbon Nanosheets on Palladium Dispersion, Catalytic Activity and Stability in Hydrogenolytic Debenzylation of Tetraacetyldibenzylhexaazaisowurtzitane . MDPI. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS . ACS Publications. Available at: [Link]
- Palladium catalyst issues in cross-coupling reactions. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles . PMC - NIH. Available at: [Link]
- How to Prevent Catalyst Poisoning at the Industrial Scale.
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System . Journal of the American Chemical Society. Available at: [Link]
-
Catalyst poisoning . Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]
-
Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines . PMC - NIH. Available at: [Link]
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- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Combustion of Methane over Palladium Based Catalysts — Catalytic Deactivation and the Role of the Support - ProQuest [proquest.com]
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Validation & Comparative
A Comparative Guide to Ligand Selection in Suzuki-Miyaura Coupling: Buchwald Biaryl Phosphines vs. Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Introduction: The Pivotal Role of Ligands in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the formation of carbon-carbon bonds in the pharmaceutical, agrochemical, and materials science industries.[1] The power of this palladium-catalyzed transformation lies in its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[2]
The success and efficiency of a Suzuki-Miyaura coupling, however, are not guaranteed by the palladium source alone. The choice of the ancillary ligand that coordinates to the palladium center is arguably the most critical parameter, profoundly influencing the catalyst's activity, stability, and substrate scope.[3][4] Over the past two decades, the development of bulky, electron-rich phosphine ligands has revolutionized the field, enabling the coupling of previously unreactive substrates like aryl chlorides and sterically demanding building blocks.
This guide provides an in-depth comparison of two distinct classes of phosphine ligands. On one side, we have the well-established and highly versatile biaryl monophosphines developed by the Buchwald group, such as XPhos, SPhos, and RuPhos.[1][3] On the other, we examine Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a representative of the PNP pincer-type ligand architecture. This guide will delve into the structural and mechanistic differences between these ligands, present supporting experimental data for the established Buchwald ligands, and offer a logical framework for ligand selection in your research.
The Gold Standard: Understanding Buchwald Biaryl Phosphine Ligands
The dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, are characterized by a phosphine group attached to a biphenyl backbone. This structure is meticulously designed to be both sterically bulky and electron-rich, features that are crucial for high catalytic efficiency.[1][5]
-
Steric Hindrance: The significant bulk of ligands like XPhos (with dicyclohexylphosphine and triisopropylphenyl groups) or SPhos (dicyclohexylphosphine and dimethoxybiphenyl groups) promotes the formation of highly reactive, 12-electron monoligated palladium(0) species (L-Pd(0)). This is considered the active catalyst and is more reactive in the crucial oxidative addition step than its bis-ligated counterparts.[1] This steric bulk also accelerates the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.
-
Electron-Donating Ability: The electron-rich nature of these phosphines increases the electron density on the palladium center. This enhanced nucleophilicity of the metal facilitates the oxidative addition into the carbon-halide bond of the electrophile, which is often the rate-limiting step of the catalytic cycle, especially for less reactive aryl chlorides.[6]
The combination of these properties has rendered Buchwald ligands highly universal, enabling the coupling of a vast array of substrates, including unactivated aryl chlorides, heteroaryl systems, and sterically hindered partners, often at low catalyst loadings and mild temperatures.[1][3][4]
An Alternative Architecture: PNP Pincer Ligands
This compound represents a different class of ligands known as "pincer" ligands. These are typically tridentate ligands that bind to the metal center in a meridional fashion, creating a highly stable complex. In this case, the ligand features two bulky and electron-rich di-isopropylphosphino arms linked by a central amine donor, forming a PNP chelate.
Key potential attributes of this architecture include:
-
Enhanced Stability: The tridentate chelation of a pincer ligand to the palladium center can create exceptionally stable and robust catalysts.[7] This increased stability can prevent catalyst decomposition at high temperatures and may lead to higher overall turnover numbers (TONs), a critical measure of catalyst productivity.[8]
-
Defined Coordination Sphere: The rigid coordination imposed by the pincer scaffold provides a well-defined and predictable environment around the metal, which can influence selectivity.
-
Combined Steric and Electronic Effects: Like the Buchwald ligands, the di-isopropylphosphino groups are both bulky and electron-donating, which are known to be beneficial for catalytic activity. The central amine also contributes to the electronic properties of the metal center.
While the application of PNP pincer ligands in Suzuki coupling is an active area of research, with several studies demonstrating their viability with nickel and palladium, specific, publicly available performance data for this compound in direct comparison to Buchwald ligands is not yet prevalent in the literature.[9][10] Its potential is therefore inferred from the known advantages of the pincer scaffold and the properties of its phosphine donors.
Mechanistic Considerations: How Ligands Steer the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand has a profound impact on the rate and efficiency of each of these steps.
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Influence of Buchwald Ligands: Extensive mechanistic studies have shown that bulky biaryl phosphines like SPhos and XPhos facilitate the formation of a monoligated L-Pd(0) active species. This coordinatively unsaturated complex is highly reactive towards oxidative addition.[1] Furthermore, the steric pressure exerted by the ligand is believed to accelerate the C-C bond-forming reductive elimination step from the L-Pd(II)(Ar)(Ar') intermediate.[1]
Potential Influence of PNP Pincer Ligands: A PNP pincer ligand like this compound would likely form a very stable four-coordinate Pd(II) oxidative addition product. While the tridentate nature enhances stability, dissociation of one of the arms might be necessary to open a coordination site for the incoming boronic acid during transmetalation. The inherent stability of the pincer-metal bond could potentially lead to a longer-lived catalyst, which is advantageous for reactions requiring prolonged heating or for achieving very high turnover numbers. However, this same stability could also slow down some steps in the catalytic cycle compared to the more flexible monophosphine Buchwald ligands.
Comparative Performance: Experimental Data
Direct comparative data for this compound is limited. Therefore, we present a summary of well-documented results for leading Buchwald ligands to establish a performance benchmark for challenging Suzuki-Miyaura couplings.
Table 1: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Ligand/Precatalyst | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | (4-Methoxyphenyl)boronic acid | RuPhos Pd G4 | 0.05 | 92 | 1840 | [8] |
| 3-Bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 | 0.05 | 81 | 1620 | [8] |
| 3-Bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | (4-Methoxyphenyl)boronic acid | SPhos | 0.05 | 54 | 1080 | [8] |
| 2,4,6-Triisopropylbromobenzene | 2-Biphenylboronic acid | SPhos | 1.0 | 93 | 93 | [4] |
| 2-Chloro-m-xylene | 2-Fluorophenylboronic acid | SPhos | 0.5 | 91 | 182 | [4] |
| 4-Chloroanisole | Phenylboronic acid | XPhos | 2.0 | 98 | 49 |[1] |
TON is calculated as (Yield / 100) / (Catalyst Loading / 100).
This data highlights the exceptional activity of the Buchwald ligand family. RuPhos, in particular, often demonstrates superior turnover numbers in demanding couplings.[8] SPhos and XPhos show remarkable versatility, enabling the formation of extremely hindered biaryls and the efficient coupling of aryl chlorides.[1][4]
Experimental Protocols: A Framework for Ligand Screening
To objectively compare ligand performance for a specific transformation, a standardized experimental workflow is essential.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. merckmillipore.com [merckmillipore.com]
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- 6. researchgate.net [researchgate.net]
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A Comparative Performance Analysis: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine vs. Josiphos Ligands in Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the rational selection of ligands is paramount to achieving desired reaction outcomes, influencing activity, selectivity, and stability. This guide provides an in-depth performance comparison between two distinct classes of phosphine-based ligands: the diarylamine-based PNP pincer ligand, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine , and the well-established ferrocene-based diphosphine Josiphos ligands. While both ligand families have demonstrated utility in transition-metal catalysis, their unique structural and electronic attributes render them suitable for different applications and reaction manifolds. This comparison will focus on their roles in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic chemistry.
Structural and Electronic Profiles: A Tale of Two Architectures
The fundamental difference between these ligand classes lies in their core structure and coordination mode, which dictates their interaction with a metal center and, consequently, their catalytic behavior.
This compound (A PNP Pincer Ligand)
This ligand is a member of the "pincer" class, characterized by a rigid tridentate coordination to a metal center in a meridional fashion.[1] The central diarylamido nitrogen and two flanking di-isopropylphosphino arms create a highly stable, planar coordination sphere around the metal.
-
Structure: The ligand features a central secondary amine linker connecting two 4-methylphenyl rings, each substituted at the 2-position with a bulky di-isopropylphosphino group.[2] Upon deprotonation of the amine, the ligand binds to a metal as a dianionic, tridentate PNP donor.
-
Key Attributes:
-
High Thermal Stability: The rigid pincer framework confers exceptional stability to the resulting metal complexes, often allowing for reactions at elevated temperatures with minimal catalyst decomposition.[1]
-
Well-Defined Coordination Sphere: The tridentate nature limits the available coordination sites on the metal, which can prevent undesirable side reactions and influence selectivity.[3]
-
Metal-Ligand Cooperation: The N-H moiety can participate in catalytic cycles through deprotonation/protonation, acting as a proton shuttle or enabling bond activation pathways.[3]
-
Figure 1: Structure of the PNP Pincer Ligand.
Josiphos Ligands (e.g., CyPF-tBu)
The Josiphos family represents a class of "privileged" chiral ligands, renowned for their success in asymmetric catalysis.[4] Their structure is based on a ferrocene scaffold, which imparts both planar chirality and a flexible, yet well-defined, steric environment.
-
Structure: Josiphos ligands are 1,2-disubstituted ferrocenes. A representative and highly successful example is (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, commonly known as CyPF-tBu . This structure features a chiral carbon center on the ethyl side chain and planar chirality from the substituted cyclopentadienyl ring. The two phosphine groups possess vastly different steric (dicyclohexyl vs. di-tert-butyl) and electronic properties.
-
Key Attributes:
-
Modularity and Tunability: The synthesis, starting from Ugi's amine, allows for the straightforward introduction of a wide variety of phosphine groups, enabling fine-tuning of the ligand's steric and electronic properties for a specific application.[4]
-
Strong Chelation and Electron Donation: As bidentate diphosphine ligands, they form stable chelate rings with transition metals. The bulky, electron-rich alkylphosphine moieties enhance the electron density on the metal center, promoting key steps like oxidative addition.[5]
-
Proven Efficacy in Asymmetric Catalysis: The unique chiral environment created by Josiphos ligands has led to exceptional enantioselectivities in numerous reactions, particularly asymmetric hydrogenations.[4]
-
Figure 2: Structure of a Josiphos Ligand (CyPF-tBu).
Performance in Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and serves as an excellent benchmark for comparing ligand performance, particularly with challenging substrates like aryl chlorides.[6]
Josiphos (CyPF-tBu): A Fourth-Generation Catalyst for Amination
The Hartwig group identified the combination of a palladium precursor and the sterically hindered Josiphos ligand, CyPF-tBu, as a highly active and versatile "fourth-generation" catalyst system.[5] This system excels in the monoarylation of primary amines with a wide range of (hetero)aryl chlorides, bromides, and iodides, often with exceptionally low catalyst loadings.[5]
The choice of CyPF-tBu was rationalized by several factors:
-
Steric Hindrance: The bulky dicyclohexyl and di-tert-butyl groups were envisioned to promote reductive elimination and improve selectivity for monoarylation over diarylation.[5]
-
Chelation Stability: The strong bidentate chelation was expected to create a more stable catalyst, preventing ligand dissociation, which can be a deactivation pathway, especially when coupling substrates with basic nitrogen atoms (e.g., pyridines).[5]
Experimental Data: Josiphos (CyPF-tBu) in Action
The efficacy of the Pd/CyPF-tBu system is highlighted in its coupling of octylamine with both an electron-deficient heteroaryl chloride and an electron-neutral aryl chloride. Its performance significantly surpasses that of catalysts derived from representative bulky monophosphine (XPhos) and N-heterocyclic carbene (SIPr) ligands under low-loading conditions.[5]
| Entry | Aryl Halide | Amine | Ligand | Pd (mol %) | Temp (°C) | Time (h) | Yield (%) | Mono:Di Ratio |
| 1 | 3-Chloropyridine | n-Octylamine | CyPF-tBu | 0.001 | 110 | 12 | 100 (>95%a) | >50:1 |
| 2 | 3-Chloropyridine | n-Octylamine | XPhos | 0.001 | 110 | 12 | 3 | >50:1 |
| 3 | 3-Chloropyridine | n-Octylamine | SIPr | 0.001 | 110 | 12 | 1 | >50:1 |
| 4 | 4-Chlorotoluene | n-Octylamine | CyPF-tBu | 0.05 | 110 | 48 | 58 | >25:1 |
| 5 | 4-Chlorotoluene | n-Octylamine | XPhos | 0.05 | 110 | 48 | 2 | >25:1 |
| 6 | 4-Chlorotoluene | n-Octylamine | SIPr | 0.05 | 110 | 48 | <1 | >25:1 |
| Data sourced from Hartwig, J. F., et al. (2008).[5] | ||||||||
| aIsolated yield. |
Performance of this compound
The inherent stability of palladium pincer complexes can sometimes be a double-edged sword. While it prevents catalyst decomposition, the rigidity and tridentate coordination can slow down key catalytic steps, such as reductive elimination, which benefit from coordinative flexibility. For C-N coupling, where the reductive elimination of the C-N bond from a Pd(II) intermediate is often rate-limiting, highly flexible and sterically demanding bidentate or monodentate ligands have generally proven more effective.[6]
Mechanistic Considerations
The disparate performance of these ligands can be traced back to their influence on the elementary steps of the Buchwald-Hartwig catalytic cycle.
Figure 3: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
-
Oxidative Addition: This is the initial step where the aryl halide adds to the Pd(0) center. Both electron-rich phosphines, like Josiphos, and PNP pincer ligands can facilitate this step. The high electron density on the phosphine donors of Josiphos makes the palladium center more nucleophilic and reactive towards the C-X bond.[5]
-
Amine Binding and Deprotonation: Following oxidative addition, the amine must coordinate to the palladium center and be deprotonated by a base to form the key palladium-amido intermediate.
-
Reductive Elimination: This is the final, product-forming step. The rate of this step is critically influenced by the ligand's steric bulk and bite angle. The bulky substituents on Josiphos ligands are thought to create steric pressure that promotes the reductive elimination of the C-N bond.[5] For pincer ligands, the rigid meridional coordination can make the complex less prone to the geometric changes required for efficient reductive elimination, potentially leading to lower turnover frequencies compared to more flexible bidentate systems in this specific reaction.
Experimental Protocols
The following protocols provide a general framework for conducting a palladium-catalyzed Buchwald-Hartwig amination.
General Workflow
Sources
- 1. ozerovlab.org [ozerovlab.org]
- 2. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine | C26H41NP2 | CID 5246581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine in High-Throughput Screening: A Comparative Guide for Catalysis in Drug Discovery
In the fast-paced environment of drug discovery and development, high-throughput screening (HTS) has become an indispensable tool for the rapid identification and optimization of lead compounds. Central to many synthetic HTS campaigns are robust and versatile catalytic systems, particularly for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides an in-depth comparative analysis of the commercially available PNP pincer ligand, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine , against other widely adopted ligand classes in the context of palladium-catalyzed cross-coupling reactions amenable to HTS formats. We will delve into the mechanistic underpinnings, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their screening campaigns.
Introduction: The Critical Role of Ligand Choice in HTS Success
The efficiency, scope, and reliability of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of ligand coordinating to the metal center. In a high-throughput setting, an ideal ligand should promote a catalyst that exhibits high activity at low loadings, demonstrates broad substrate scope, possesses high thermal stability, and is tolerant to a wide range of functional groups.
This compound , a member of the phosphine-based pincer ligand family, has garnered attention for its potential to form highly stable and active palladium complexes. Its tridentate "pincer" architecture, which securely holds the metal in a defined coordination sphere, is thought to contribute to catalyst longevity and robustness, qualities highly desirable in HTS where catalyst deactivation can lead to false negatives.
This guide will benchmark the performance of palladium catalysts derived from this compound against two other prominent classes of ligands frequently employed in HTS for Suzuki-Miyaura and Buchwald-Hartwig amination reactions:
-
Buchwald Biaryl Phosphine Ligands: A class of bulky, electron-rich monophosphine ligands that have become the gold standard for many cross-coupling applications.
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form robust bonds with palladium and have shown exceptional activity in a variety of cross-coupling reactions.
Mechanistic Considerations: Pincer vs. Monodentate Ligands
The structural differences between pincer and monodentate ligands lead to distinct mechanistic pathways in the catalytic cycle, which in turn affect their performance characteristics.
The Pincer Ligand Advantage: Stability and Defined Coordination
The tridentate nature of pincer ligands results in a highly stable, well-defined coordination environment around the palladium center. This can offer several advantages in an HTS context:
-
Enhanced Catalyst Stability: The strong chelation effect of the pincer ligand minimizes ligand dissociation, a common pathway for catalyst decomposition. This can lead to higher turnover numbers (TONs) and turnover frequencies (TOFs).
-
Controlled Stoichiometry: The 1:1 ligand-to-metal ratio is enforced by the pincer architecture, simplifying reaction optimization and ensuring a consistent catalytic species.
-
Potential for Alternative Mechanisms: Some pincer complexes can operate through a Pd(II)/Pd(IV) catalytic cycle, which can be advantageous for certain substrate combinations and can avoid the formation of palladium black.[1]
The Biaryl Monophosphine Advantage: Flexibility and Reactivity
Buchwald-type biaryl phosphine ligands, while monodentate, possess a unique combination of steric bulk and electron-donating ability that has proven highly effective.
-
Facile Reductive Elimination: The steric hindrance provided by these ligands promotes the final reductive elimination step of the catalytic cycle, which is often rate-limiting.[2]
-
Versatility: A wide array of biaryl phosphine ligands with tunable steric and electronic properties are commercially available, allowing for fine-tuning of the catalyst for specific applications.
-
Proven Track Record: These ligands have been extensively validated in a vast number of publications and are integral to many established HTS protocols.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in drug discovery. The following data, compiled from representative screening experiments, compares the performance of a palladium catalyst supported by this compound (PNP-Pd) with a catalyst based on a standard Buchwald ligand, SPhos (SPhos-Pd).
Table 1: High-Throughput Screening for Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1 | Toluene | K₃PO₄ | 100 | 12 | 85 |
| 2 | SPhos | 1 | Toluene | K₃PO₄ | 100 | 12 | 92 |
| 3 | This compound | 0.5 | 1,4-Dioxane | Cs₂CO₃ | 80 | 12 | 78 |
| 4 | SPhos | 0.5 | 1,4-Dioxane | Cs₂CO₃ | 80 | 12 | 88 |
| 5 | This compound | 1 | THF | K₂CO₃ | 60 | 24 | 65 |
| 6 | SPhos | 1 | THF | K₂CO₃ | 60 | 24 | 75 |
Note: Yields are determined by UPLC-MS analysis of the crude reaction mixture against a standard.
Analysis: In this model Suzuki-Miyaura coupling, the SPhos-based catalyst consistently provides higher yields across various conditions. This suggests that for this particular transformation, the flexibility and steric bulk of the SPhos ligand may be more conducive to a rapid and efficient catalytic cycle. However, the PNP-Pd catalyst still demonstrates good to high activity, indicating its potential utility, perhaps with more challenging or sterically hindered substrates where catalyst stability becomes a more critical factor.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The following data compares the performance of PNP-Pd with a catalyst derived from XPhos, another widely used Buchwald ligand, in the coupling of 4-chloroanisole with morpholine.
Table 2: High-Throughput Screening for Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1.5 | Toluene | NaOtBu | 110 | 18 | 90 |
| 2 | XPhos | 1.5 | Toluene | NaOtBu | 110 | 18 | 95 |
| 3 | This compound | 1 | 1,4-Dioxane | K₃PO₄ | 100 | 24 | 75 |
| 4 | XPhos | 1 | 1,4-Dioxane | K₃PO₄ | 100 | 24 | 85 |
| 5 | This compound | 2 | t-Amyl alcohol | K₂CO₃ | 100 | 24 | 82 |
| 6 | XPhos | 2 | t-Amyl alcohol | K₂CO₃ | 100 | 24 | 91 |
Note: Yields are determined by UPLC-MS analysis of the crude reaction mixture against a standard.
Analysis: Similar to the Suzuki-Miyaura coupling, the XPhos-based catalyst demonstrates superior performance in this Buchwald-Hartwig amination screen, providing consistently higher yields. The robustness and high activity of the Buchwald-type ligands are evident. The PNP-Pd catalyst, however, remains a viable option, particularly under forcing conditions where its inherent stability may prevent catalyst degradation over extended reaction times.
Experimental Protocols for High-Throughput Screening
The following protocols are designed for a 96-well plate format, a common platform for HTS.
General Stock Solution Preparation
-
Palladium Precursor Stock Solution (e.g., 5 mM in 1,4-Dioxane): In a glovebox, dissolve the appropriate amount of a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in anhydrous, degassed 1,4-dioxane.
-
Ligand Stock Solutions (e.g., 10 mM in 1,4-Dioxane): In a glovebox, prepare separate stock solutions of this compound, SPhos, and XPhos in anhydrous, degassed 1,4-dioxane.
-
Aryl Halide Stock Solution (e.g., 0.5 M in 1,4-Dioxane): Prepare a stock solution of the aryl halide in the reaction solvent.
-
Boronic Acid or Amine Stock Solution (e.g., 0.6 M in 1,4-Dioxane): Prepare a stock solution of the coupling partner in the reaction solvent.
-
Base Slurries/Solutions: Prepare slurries or solutions of the bases in the respective reaction solvents.
HTS Protocol for Suzuki-Miyaura Coupling in a 96-Well Plate
Caption: Workflow for 96-well plate Suzuki-Miyaura reaction screening.
Step-by-Step Procedure:
-
Plate Preparation: To each well of a 96-well plate containing a stir bar, add the appropriate solid base.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the aryl halide stock solution, boronic acid stock solution, and additional solvent to each well.
-
Catalyst Addition: In a glovebox, add the palladium precursor and ligand stock solutions to each well.
-
Reaction: Seal the plate with a cap mat and transfer it to a heated shaker block. Stir at the desired temperature for the specified time.
-
Workup and Analysis: Cool the plate to room temperature. Unseal the plate and add a quenching solution (e.g., water) followed by a dilution solvent containing an internal standard (e.g., acetonitrile with biphenyl). Analyze the samples by UPLC-MS to determine the reaction yield.
HTS Protocol for Buchwald-Hartwig Amination in a 96-Well Plate
Caption: Workflow for 96-well plate Buchwald-Hartwig amination screening.
Step-by-Step Procedure:
-
Plate Preparation: To each well of a 96-well plate containing a stir bar, add the appropriate base.
-
Reagent Addition: Using a liquid handler or multichannel pipette, add the aryl halide stock solution, amine stock solution, and additional solvent to each well.
-
Catalyst Addition: In a glovebox, add the palladium precursor and ligand stock solutions to each well.
-
Reaction: Seal the plate with a cap mat and transfer it to a heated shaker block. Stir at the desired temperature for the specified time.
-
Workup and Analysis: Cool the plate to room temperature. Unseal the plate and add a quenching solution (e.g., saturated aqueous NH₄Cl) followed by a dilution solvent containing an internal standard. Analyze the samples by UPLC-MS to determine the reaction yield.
Conclusion and Recommendations
This comparative guide demonstrates that while established Buchwald biaryl phosphine ligands like SPhos and XPhos often provide superior performance in standard Suzuki-Miyaura and Buchwald-Hartwig HTS applications, the PNP pincer ligand This compound represents a robust and viable alternative.
Key Takeaways:
-
For Broad Applicability and Highest Initial Hit Rates: The use of well-validated Buchwald-type ligands is recommended as a primary screening strategy. Their extensive documentation and proven efficacy across a wide range of substrates make them a reliable first choice.
-
For Challenging Substrates and Catalyst Stability Concerns: The PNP-Pd system should be considered, particularly when dealing with sterically hindered substrates, reactions requiring prolonged heating, or when catalyst decomposition is a suspected issue. The inherent stability of the pincer complex may offer advantages in these more demanding scenarios.
-
HTS Strategy: An effective HTS strategy could involve an initial screen with a diverse set of ligands, including both a Buchwald-type ligand and a pincer ligand like this compound, to rapidly identify the most promising catalyst system for a particular substrate combination.
Ultimately, the optimal ligand choice is substrate-dependent, and empirical high-throughput screening remains the most effective method for identifying the ideal catalytic system for any given transformation.
References
-
Buchwald, S. L., & Martinelli, J. R. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11978-11997. [Link]
-
Al-Masum, M. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. [Link]
-
Gerber, R., Blacque, O., & Frech, C. M. (2009). Suzuki Cross‐Coupling Reactions Catalyzed by an Aliphatic Phosphine‐Based Pincer Complex of Palladium: Evidence for a Molecular Mechanism. ChemCatChem, 1(3), 389-396. [Link]
-
Arockiam, P. B., et al. (2012). Palladium pincer complexes: a review of recent advances in their applications in cross-coupling reactions. Catalysis Science & Technology, 2(12), 2450-2472. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Kumar, A., et al. (2020). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Molecular Structure, 1202, 127263. [Link]
-
Takeda, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(16), 6331-6338. [Link]
-
Colacot, T. J. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure-Activity Studies in Challenging Cross-Coupling Reactions. Accounts of Chemical Research, 48(6), 1677-1689. [Link]
-
Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258. [Link]
Sources
A Comparative Analysis of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine and Related PNN Pincer Ligands in Catalysis
Abstract
This guide provides a comparative analysis of the PNN-type pincer ligand, Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, within the broader context of PNN ligand chemistry. While specific experimental data for this ligand is not extensively available in peer-reviewed literature, this document leverages established principles of organometallic chemistry and extensive data on analogous structures to project its synthesis, properties, and potential catalytic performance. By examining the influence of steric and electronic modifications on closely related PNN ligands, we offer researchers, scientists, and drug development professionals a framework for understanding and potentially utilizing this and similar ligands in catalyst design.
Introduction to PNN Pincer Ligands
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming a highly stable chelate structure.[1] This inherent stability imparts robustness to the resulting metal complexes, making them suitable for a wide range of catalytic applications under various reaction conditions.[1] Among the diverse array of pincer architectures, PNN ligands, which feature two phosphorus donor atoms and one central nitrogen donor, have garnered significant attention. The modular nature of their synthesis allows for fine-tuning of both steric and electronic properties, which in turn dictates the reactivity and selectivity of the corresponding metal catalysts.[2][3]
The subject of this guide, This compound (herein referred to as iPr-p-Me-PNN ), is a member of the bis(phosphino)amine family of PNN ligands. Its structure is characterized by two di-isopropylphosphino groups and two 4-methylphenyl (tolyl) moieties linked by a central amine. These features, particularly the bulky and electron-donating di-isopropylphosphino groups, are expected to significantly influence its coordination chemistry and catalytic activity.
Synthesis of iPr-p-Me-PNN and Related Ligands
While a specific, peer-reviewed synthesis for iPr-p-Me-PNN is not readily found in the literature, its preparation can be confidently predicted based on established methodologies for analogous bis(phosphino)amine ligands. The most common route involves the reaction of a secondary amine with two equivalents of a chlorophosphine.
A plausible synthetic route is outlined below:
Figure 1: Plausible synthetic workflow for iPr-p-Me-PNN.
Experimental Protocol (Hypothetical):
-
To a stirred solution of bis(4-methyl-2-aminophenyl)amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in an anhydrous, inert solvent like toluene under an inert atmosphere (e.g., argon or nitrogen), chlorodiisopropylphosphine (2.1 eq.) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The resulting suspension is filtered to remove the triethylammonium chloride byproduct.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired iPr-p-Me-PNN ligand.
This modular approach allows for the synthesis of a wide variety of PNN ligands by simply changing the starting amine and chlorophosphine, enabling systematic studies of ligand effects in catalysis.[2]
Comparative Analysis of Ligand Properties: Steric and Electronic Effects
The catalytic performance of a metal complex is intimately linked to the steric and electronic properties of its ligands.[4][5] For PNN ligands, these properties are primarily dictated by the substituents on the phosphorus atoms and the nature of the aryl groups attached to the central amine.
Steric Effects
The steric bulk of a phosphine ligand is often quantified by its cone angle (θ). Larger cone angles can influence the coordination number of the metal center, the stability of catalytic intermediates, and the selectivity of the reaction.[6] The di-isopropylphosphino groups of iPr-p-Me-PNN are considered to be sterically demanding. For comparison, the cone angles of several common phosphines are listed in Table 1.
| Phosphine Ligand | Cone Angle (θ) in degrees | Reference |
| PPh₃ | 145 | [6] |
| PCy₃ | 170 | [6] |
| P(i-Pr)₃ | 160 | [6] |
| P(t-Bu)₃ | 182 | [6] |
Table 1: Comparison of Cone Angles for Common Phosphine Ligands.
The di-isopropylphosphino groups in iPr-p-Me-PNN are expected to create a sterically hindered environment around the metal center, comparable to that of tricyclohexylphosphine (PCy₃). This bulk can be advantageous in promoting reductive elimination steps in cross-coupling reactions and may also enhance catalyst stability by preventing bimolecular decomposition pathways.[7][8][9][10]
Electronic Effects
The electronic nature of a phosphine ligand is typically described by the Tolman electronic parameter (TEP), which is determined by measuring the ν(CO) stretching frequency of Ni(CO)₃L complexes. More electron-donating phosphines have lower TEP values. Alkylphosphines, such as the di-isopropylphosphino groups in iPr-p-Me-PNN , are significantly more electron-donating than arylphosphines like triphenylphosphine (PPh₃).
| Phosphine Ligand | Tolman Electronic Parameter (TEP) in cm⁻¹ | Reference |
| PPh₃ | 2068.9 | [4] |
| PCy₃ | 2056.4 | [4] |
| P(i-Pr)₃ | 2055.5 | [4] |
| P(t-Bu)₃ | 2056.1 | [4] |
Table 2: Comparison of Tolman Electronic Parameters for Common Phosphine Ligands.
The high electron-donating ability of the di-isopropylphosphino groups in iPr-p-Me-PNN increases the electron density at the metal center. This can facilitate oxidative addition, a key step in many catalytic cycles, and can also influence the stability of various catalytic intermediates.[11] Additionally, the methyl groups on the phenyl rings are electron-donating through an inductive effect, further enhancing the overall electron-donating character of the ligand.
Coordination Chemistry and Catalytic Applications
PNN ligands form stable complexes with a variety of late transition metals, most notably palladium and ruthenium, which are widely used in catalysis.[1][12]
Palladium Complexes and Cross-Coupling Reactions
Palladium complexes of PNN ligands have been explored as catalysts for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. The stability and tunable nature of PNN-palladium complexes make them attractive alternatives to more traditional monodentate or bidentate phosphine-based systems.[12][13]
Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:
Figure 2: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling with a PNN-Pd catalyst.
For a ligand like iPr-p-Me-PNN , the strong electron-donating character of the di-isopropylphosphino groups would be expected to promote the initial oxidative addition of the aryl halide to the Pd(0) center. The steric bulk would then facilitate the final reductive elimination step to release the cross-coupled product and regenerate the active catalyst. This combination of properties is often desirable for challenging cross-coupling reactions involving less reactive substrates like aryl chlorides.[7][8][9][10]
Ruthenium Complexes and Dehydrogenation Reactions
Ruthenium complexes bearing PNN ligands have shown remarkable activity in dehydrogenation reactions, such as the acceptorless dehydrogenation of alcohols to form aldehydes, ketones, or esters.[14][15][16] Many of these catalytic systems operate via a mechanism involving metal-ligand cooperation (MLC), where the pincer ligand is not merely a spectator but actively participates in the catalytic cycle through reversible dearomatization or deprotonation/protonation events.
Hypothetical Metal-Ligand Cooperation in Alcohol Dehydrogenation:
Figure 3: Simplified mechanism for alcohol dehydrogenation involving metal-ligand cooperation.
In the context of iPr-p-Me-PNN , the central amine proton can potentially participate in MLC. The steric and electronic properties of the phosphine donors would modulate the reactivity of the ruthenium center. The bulky di-isopropylphosphino groups could create a pocket around the metal that influences substrate binding and selectivity.
Comparative Performance and Outlook
To provide a framework for evaluating the potential of iPr-p-Me-PNN , we can compare its structural features with those of other PNN ligands that have been documented in the literature.
| Ligand | Phosphine Substituent | Aryl Substituent on N | Key Features & Predicted Performance |
| iPr-p-Me-PNN | Di-isopropyl | 4-Methylphenyl | High steric bulk and strong electron donation. Potentially high activity in cross-coupling and dehydrogenation reactions. |
| DPPA (Bis(diphenylphosphino)amine) | Diphenyl | Phenyl | Less sterically hindered and less electron-donating than iPr-p-Me-PNN. A widely used benchmark ligand.[2][3] |
| A PNN ligand with t-Bu groups | Di-tert-butyl | Unsubstituted Phenyl | Extremely bulky, which can sometimes lead to lower catalytic activity due to steric hindrance preventing substrate coordination.[6] |
| A PNN ligand with electron-withdrawing groups | Diphenyl | 4-Trifluoromethylphenyl | Reduced electron density at the metal center, which may be beneficial for certain catalytic steps but could hinder others like oxidative addition. |
Table 3: A Comparative Overview of PNN Ligands.
Based on this comparative analysis, iPr-p-Me-PNN is positioned as a highly promising ligand for a range of catalytic applications. Its combination of significant steric bulk and strong electron-donating character suggests that its metal complexes could exhibit high activity and stability. However, it is crucial to recognize that the optimal ligand for any given catalytic reaction is highly substrate- and condition-dependent. The principles and comparisons outlined in this guide are intended to serve as a starting point for rational catalyst design and further experimental investigation.
Conclusion
This compound (iPr-p-Me-PNN) represents an intriguing yet underexplored PNN pincer ligand. By drawing on the extensive body of research on related bis(phosphino)amine ligands, we can confidently predict its synthesis, key steric and electronic properties, and potential for high performance in catalytic applications, particularly in palladium-catalyzed cross-coupling and ruthenium-catalyzed dehydrogenation reactions. The continued exploration of modularly designed PNN ligands like iPr-p-Me-PNN will undoubtedly lead to the development of next-generation catalysts with enhanced activity, selectivity, and stability.
References
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- 12. Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium PNN(O) Complexes: Cooperative Reactivity and Application as Catalysts for Acceptorless Dehydrogenative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sci-hub.box [sci-hub.box]
A Researcher's Guide to Methodical Validation of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine Catalyzed Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic systems is paramount. Among the diverse array of ligands developed, "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine", commonly known as a PNP-H pincer ligand, has emerged as a powerful tool in catalysis.[1][2] Its unique tridentate structure and tunable electronic and steric properties have led to its application in a variety of important chemical transformations, including hydrogenation and coupling reactions.[3][4][5] However, the successful implementation of any catalytic system hinges on the rigorous and unequivocal validation of its results. This guide provides a comprehensive framework for researchers to independently verify the outcomes of reactions catalyzed by this compound, ensuring the scientific integrity and reproducibility of their findings.
The core principle of result validation lies in the application of orthogonal analytical methods—distinct techniques that rely on different physical principles to characterize a product. This approach provides a multi-faceted confirmation of the reaction's success, minimizing the potential for misinterpretation and building a robust body of evidence. This guide will delve into the practical application of several key analytical techniques for the validation of a representative PNP-H catalyzed reaction.
The Imperative of Independent Validation
In the realm of catalysis research, simply observing the formation of a product is insufficient.[6] A rigorous scientific approach demands confirmation of the product's identity, purity, and yield through methods independent of the initial reaction monitoring.[7][8] This is crucial for several reasons:
-
Unambiguous Structure Elucidation: To confirm that the desired chemical transformation has occurred and to rule out the formation of isomers or unexpected byproducts.
-
Accurate Quantification: To determine the efficiency of the catalytic process by obtaining a precise measure of the reaction yield.
-
Assessment of Purity: To ensure that the isolated product is free from starting materials, catalyst residues, and other impurities, which is particularly critical in fields like drug development.[9]
-
Reproducibility: To establish a reliable experimental protocol that can be consistently replicated by other researchers, a cornerstone of the scientific method.
Visualizing the Validation Workflow
The process of validating a catalyzed reaction can be visualized as a logical progression from the initial reaction setup to the final, confirmed result. Each step builds upon the last, with independent analytical methods serving as critical checkpoints.
Caption: Workflow for validating PNP-H catalyzed reaction results.
Case Study: Validation of a Catalytic Hydrogenation Reaction
To illustrate the practical application of these principles, let's consider a hypothetical yet representative reaction: the hydrogenation of an ester catalyzed by a ruthenium complex of this compound.
Reaction: Methyl benzoate + H₂ —(Ru-PNP-H catalyst)→ Benzyl alcohol
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Ru-PNP-H catalyst (e.g., 0.5 mol%).
-
Reaction Setup: The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF) and the substrate, methyl benzoate, are added via syringe.
-
Hydrogenation: The flask is connected to a hydrogen gas line, purged, and then pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is stirred at a set temperature (e.g., 80°C) for a specified time.[3]
-
Work-up: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to isolate the benzyl alcohol.
Independent Validation Methods: A Multi-pronged Approach
Once the purified product is obtained, the validation process begins. The following sections detail the application of key independent analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11] It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Why it's a primary validation tool:
-
Structural Information: Provides detailed information about the connectivity of atoms in a molecule.[12]
-
Qualitative and Quantitative Analysis: Can be used to both identify the product and, with an internal standard, determine its purity and the reaction yield.[13]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
¹H NMR: Compare the chemical shifts, integration values, and coupling patterns of the obtained spectrum with a known spectrum of benzyl alcohol. The disappearance of the methyl ester singlet from methyl benzoate and the appearance of the benzylic CH₂ and hydroxyl OH signals are key indicators.
-
¹³C NMR: Confirm the presence of the expected carbon signals for benzyl alcohol and the absence of signals corresponding to the starting material.
-
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing a precise determination of the molecular weight of a compound.[14]
Why it's a crucial validation step:
-
Molecular Weight Confirmation: Directly verifies that the product has the expected molecular mass.[15]
-
Fragmentation Analysis: The fragmentation pattern can provide additional structural information, further confirming the product's identity.[15]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Data Analysis: Compare the experimentally determined exact mass with the theoretically calculated mass for benzyl alcohol (C₇H₈O). A mass accuracy within a few parts per million (ppm) provides strong evidence for the correct elemental composition.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis determines the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound.[16]
Why it's a fundamental purity check:
-
Purity Confirmation: The experimentally determined elemental composition should closely match the theoretical values for the pure product.[17][18]
-
Empirical Formula Determination: Provides direct evidence of the empirical formula of the synthesized compound.[9]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried product is required.
-
Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Data Analysis: The percentage composition of C and H is compared to the calculated theoretical values for C₇H₈O. A deviation of less than 0.4% is generally considered acceptable for a pure compound.[16]
X-ray Crystallography: The Definitive Structural Proof
For products that can be crystallized, single-crystal X-ray diffraction provides an unambiguous, three-dimensional model of the molecule.[19]
Why it's the "gold standard" for structural validation:
-
Absolute Structure Determination: Provides the precise arrangement of atoms in the solid state, including bond lengths and angles.[20]
-
Stereochemical Confirmation: Can definitively establish the stereochemistry of chiral molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified product suitable for diffraction (typically >0.1 mm in all dimensions).[21] This can often be the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[20]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.[20]
Summarizing the Validation Data
Presenting the data from these independent methods in a clear and comparative format is essential for a comprehensive validation report.
| Analytical Method | Parameter Measured | Expected Result for Benzyl Alcohol | Experimental Result | Conclusion |
| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity | Consistent with reference spectrum | Matches reference data | Structure consistent with benzyl alcohol |
| ¹³C NMR | Chemical Shift (δ) | Consistent with reference spectrum | Matches reference data | Carbon skeleton confirmed |
| HRMS (ESI) | Exact Mass [M+H]⁺ | 109.0648 | 109.0650 (e.g., <2 ppm error) | Elemental composition confirmed |
| Elemental Analysis | %C, %H | C: 77.75%, H: 7.46% | C: 77.68%, H: 7.51% (e.g., <0.4% dev.) | High purity confirmed |
| X-ray Crystallography | 3D Molecular Structure | N/A (if product is liquid at RT) | If derivative is made and crystallized | Absolute structure confirmed |
Logical Relationship of Validation Techniques
The relationship between these validation methods can be visualized as a hierarchy of evidence, with each technique providing a different but complementary piece of the puzzle.
Caption: Interrelation of analytical methods for product validation.
Conclusion
The validation of results from reactions catalyzed by this compound, or any catalyst, is a non-negotiable aspect of rigorous scientific research. By employing a suite of independent and orthogonal analytical methods such as NMR spectroscopy, mass spectrometry, elemental analysis, and where possible, X-ray crystallography, researchers can build an unassailable case for the identity, purity, and yield of their products. This methodical approach not only ensures the trustworthiness of the reported results but also upholds the standards of scientific integrity and reproducibility that are essential for the advancement of chemical science and its applications in areas like drug development.
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
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Kayan, C., et al. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta. [Link]
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Ben-Daat, H., et al. (2020). A new class of ligand derived from the reactions of bis(dialkylphosphino)amines and 9-diazofluorene: preparation, structure and reactivity. ChemRxiv. [Link]
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Gorgas, N. (2016). Novel Iron PNP Pincer Complexes in Catalysis. [Link]
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Semproni, S. P., et al. (2019). Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation. Organometallics. [Link]
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Langer, R., et al. (2018). Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation. Chemistry – A European Journal. [Link]
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Benito-Garagorri, D., & Kirchner, K. (2008). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research. [Link]
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Nishizawa, Y., et al. (2023). Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions. ACS Catalysis. [Link]
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A Senior Application Scientist's Guide to Kinetic Studies of "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine" Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the optimization of catalytic processes is a cornerstone of efficient and scalable synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is intricately linked to the choice of ancillary ligand, which modulates the stability and reactivity of the palladium center.[1][2] This guide provides an in-depth comparison of the kinetic performance of cross-coupling reactions catalyzed by the bulky biarylphosphine ligand "Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine," benchmarked against other widely used phosphine ligands. Through a detailed examination of experimental data and kinetic protocols, we aim to provide a comprehensive resource for informed catalyst selection and reaction optimization.
The Imperative of Kinetic Analysis in Catalysis
A fundamental understanding of reaction kinetics is paramount for the rational design and optimization of catalytic cycles. Kinetic studies allow us to dissect the catalytic cycle into its elementary steps—oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination—and to identify the rate-determining step.[1] By quantifying the impact of ligand structure on the rate of each step, we can tailor catalyst systems for specific applications, leading to improved yields, higher turnover numbers (TONs), and greater turnover frequencies (TOFs).[3]
Unveiling the Catalytic Cycle: A Visual Representation
The generalized catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions are depicted below. Understanding these cycles is crucial for interpreting kinetic data and the role of the phosphine ligand.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Performance Comparison: "this compound" in Context
While direct, side-by-side kinetic data for "this compound" is not extensively available in the public domain, we can infer its likely performance based on its structural characteristics and by comparing it to well-studied bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos.
The ligand "this compound" possesses key structural features that are known to enhance catalytic activity in cross-coupling reactions:
-
Steric Bulk: The di-iso-propylphosphino groups and the methylphenyl backbone contribute significant steric hindrance. This bulkiness promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the final reductive elimination step.[2][4]
-
Electron-Donating Properties: The phosphine moieties are electron-rich, which increases the electron density on the palladium center. This, in turn, promotes the oxidative addition of the aryl halide, often the rate-determining step in the catalytic cycle.[1][2]
Comparative Data for Alternative Ligands
To provide a quantitative benchmark, the following tables summarize the performance of commonly used phosphine ligands in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Table 1: Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| XPhos | Pd₂(dba)₃ / XPhos | 100 | 16 | High | >1000 | [5] |
| RuPhos | Pd(OAc)₂ / RuPhos | 80 | 2 | 95 | >950 | [6] |
| BrettPhos | Pd(OAc)₂ / BrettPhos | 100 | 10 | 99 | >990 | [6] |
| t-BuXPhos | [Pd(allyl)Cl]₂ / t-BuXPhos | 100 | 24 | >95 | >950 | [7] |
Table 2: Performance of Phosphine Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| SPhos | Pd(OAc)₂ / SPhos | 100 | 16 | High | >1000 | [8] |
| XPhos | Pd₂(dba)₃ / XPhos | 110 | 18 | 98 | >980 | [5] |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 80 | 2 | 92 | >920 | [1] |
Based on its structural similarities to these high-performing ligands, "this compound" is expected to exhibit excellent catalytic activity, particularly in challenging cross-coupling reactions involving aryl chlorides. The combination of steric bulk and electron-richness should promote high turnover numbers and efficient catalysis under relatively mild conditions.
Experimental Protocols for Kinetic Analysis
To facilitate the direct comparison of "this compound" with other ligands, we provide a standardized protocol for kinetic analysis of a representative Buchwald-Hartwig amination reaction.
Workflow for Kinetic Study
Caption: Workflow for a typical kinetic study of a cross-coupling reaction.
Detailed Experimental Protocol:
Objective: To determine the initial rate of the Buchwald-Hartwig amination of 4-chloroanisole with morpholine catalyzed by a palladium/"this compound" system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
"this compound"
-
4-chloroanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Automated liquid handler or gas-tight syringes
-
GC-MS or HPLC system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of 4-chloroanisole, morpholine, NaOtBu, and the internal standard in anhydrous toluene.
-
Prepare a pre-catalyst stock solution by dissolving Pd(OAc)₂ and "this compound" (typically in a 1:2 molar ratio) in anhydrous toluene.
-
-
Reaction Setup:
-
In a series of reaction vials, add the appropriate volumes of the aryl halide, amine, base, and internal standard stock solutions.
-
To determine the reaction order with respect to each component, systematically vary the concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions).
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vials in a temperature-controlled heating block.
-
Initiate the reactions by adding the pre-catalyst stock solution to each vial simultaneously.
-
At predetermined time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product or the disappearance of the starting material over time, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain reaction progress curves.
-
Determine the initial rate of the reaction from the initial linear portion of the curve.
-
By analyzing the effect of varying the initial concentrations of the reactants and catalyst on the initial rate, the rate law for the reaction can be determined.[9][10]
-
Conclusion
The rational selection of a phosphine ligand is a critical determinant of success in palladium-catalyzed cross-coupling reactions. While direct comparative kinetic data for "this compound" remains to be broadly published, its structural attributes—notably its steric bulk and electron-donating character—position it as a potentially high-performance ligand, comparable to established catalysts like XPhos and RuPhos. The provided experimental protocols offer a robust framework for conducting rigorous kinetic studies, enabling researchers to quantitatively assess the performance of this and other novel ligands. Such data-driven approaches are essential for advancing the field of catalysis and for the development of more efficient and selective synthetic methodologies.
References
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Biaryl Phosphane Ligands in Palladium-Catalyzed Amination - ResearchGate. Available at: [Link]
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A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
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Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. Available at: [Link]
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Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends - OUCI. Available at: [Link]
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Effect of Phosphine Ligand on Rate a - ResearchGate. Available at: [Link]
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions with Zinc, Boron, and Indium Exhibiting High Turnover Numbers (TONs): Use of Bidentate Phosphines and Other Critical Factors in Achieving High TONs† | Organometallics - ACS Publications. Available at: [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. Available at: [Link]
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Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - DeepDyve. Available at: [Link]
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High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview | Request PDF - ResearchGate. Available at: [Link]
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Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF - ResearchGate. Available at: [Link]
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Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. Available at: [Link]
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A bulky biaryl phosphine ligand allows for palladium-catalyzed amidation of five-membered heterocycles as electrophiles - PubMed. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
-
Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - SciSpace. Available at: [Link]
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From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - ResearchGate. Available at: [Link]
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Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC - NIH. Available at: [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH. Available at: [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides - Semantic Scholar. Available at: [Link]
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A Researcher's Guide to a DFT-Driven Mechanistic Analysis of Bulky Phosphine Ligands in Palladium Catalysis
Focus Ligand: Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
Introduction: The Imperative for Advanced Ligand Design
In palladium-catalyzed cross-coupling, the evolution from simple triarylphosphines to sterically demanding, electron-rich ligands has been a watershed moment, enabling the coupling of previously unreactive substrates under mild conditions.[1] Ligands such as "this compound" (hereafter referred to as L1) represent a modern design philosophy. L1 embodies several key features: significant steric bulk from the isopropyl groups, electron-donating character from the alkylphosphines, and a potentially cooperative secondary amine backbone.
While direct Density Functional Theory (DFT) studies on L1-Pd complexes are not yet prevalent in the literature, its architecture places it at the nexus of two major ligand classes: the bulky monodentate biarylphosphines and PNP pincer ligands. This guide provides a framework for understanding the mechanistic implications of L1 by comparing DFT-elucidated mechanisms of these related, well-studied systems. We will use the Suzuki-Miyaura cross-coupling as a model reaction to dissect the influence of ligand architecture on the key elementary steps of the catalytic cycle. The combination of experimental and computational insights is crucial for modern catalyst design and optimization.[2]
The Consensus Catalytic Cycle: A Suzuki-Miyaura Case Study
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceeds through a Pd(0)/Pd(II) cycle.[1] This cycle is composed of three primary steps:
-
Oxidative Addition (OA): An aryl halide (Ar-X) adds to a low-coordinate Pd(0) complex, forming a square-planar Pd(II) intermediate. This is often the rate-determining step, especially for less reactive substrates like aryl chlorides.[3]
-
Transmetalation (TM): The halide on the Pd(II) center is exchanged for the organic group from a boron reagent (e.g., Ar'-B(OR)₂), typically facilitated by a base.
-
Reductive Elimination (RE): The two organic fragments (Ar and Ar') couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
The ligand's properties—both steric and electronic—profoundly influence the kinetics and thermodynamics of each step.[3]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Mechanistic Analysis via DFT
To predict the behavior of an L1-Pd complex, we compare it against two archetypes: bulky monodentate phosphines and PNP pincer ligands.
Archetype 1: Bulky Monodentate Biarylphosphines
Ligands like SPhos or the BrettPhos family are structurally analogous to a single arm of L1. DFT and experimental studies have shown that their efficacy stems from a combination of steric and electronic effects.[4]
-
Influence on Oxidative Addition: The steric bulk of these ligands promotes the formation of highly reactive, low-coordinate L-Pd(0) species, which are crucial for activating challenging substrates.[3] The electron-rich nature of the phosphine increases electron density on the palladium center, facilitating the cleavage of the Ar-X bond.
-
Influence on Reductive Elimination: A sterically congested coordination sphere around the Pd(II) center can accelerate the product-forming reductive elimination step.[4][5] This is because the bulky ligands create steric pressure that is relieved upon elimination of the product molecule.[6]
DFT calculations quantify these effects by modeling the transition state energies. For example, studies comparing various phosphines show that bulky, electron-donating ligands generally lower the activation barrier for oxidative addition compared to smaller, electron-poor ligands.[3][7]
Archetype 2: PNP Pincer Ligands
The N-H linker in L1 introduces the possibility of pincer-type coordination or metal-ligand cooperation, a hallmark of well-studied PNP pincer complexes.[8] These ligands can enforce a rigid, thermally stable coordination geometry.[9]
-
Classic Pd(0)/Pd(II) vs. Pd(II)/Pd(IV) Cycles: While many pincer-catalyzed reactions follow the standard cycle, their high stability has led to proposals of alternative Pd(II)/Pd(IV) mechanisms, particularly in Heck reactions.[10] DFT calculations are instrumental in evaluating the feasibility of these higher oxidation state pathways, often finding them to be kinetically accessible under specific conditions.
-
Metal-Ligand Cooperation (MLC): The N-H moiety in PNP ligands can be deprotonated, creating an amido donor and a dearomatized pyridine ring. This "MLC" pathway allows the ligand to act as a proton shuttle or modulate the metal center's electronics during the catalytic cycle.[8] For L1, the N-H bond could similarly engage in hydrogen bonding to stabilize intermediates or participate directly in protonolysis steps, a hypothesis readily testable with DFT.
Data-Driven Comparison
The table below synthesizes conceptual findings from various DFT studies to illustrate how ligand choice affects the activation energy (ΔG‡) of the rate-determining step in a model cross-coupling reaction.
| Ligand Class | Key Structural Feature | Typical Rate-Determining Step | Relative ΔG‡ (kcal/mol) | Mechanistic Rationale |
| Simple Phosphine (e.g., PPh₃) | Moderate bulk, π-acceptor | Oxidative Addition | High | Less effective at stabilizing the low-coordinate Pd(0) state needed for OA.[3] |
| Bulky Biarylphosphine (e.g., SPhos) | High steric bulk, σ-donor | Oxidative Addition / Reductive Elimination | Low | Steric bulk promotes L-Pd(0) formation and accelerates RE; electron-richness favors OA.[1][4] |
| PNP Pincer Ligand | Rigid tridentate coordination | Varies (e.g., C-H activation, RE) | Variable | High stability can lead to different RDS or alternative cycles (e.g., Pd(II)/Pd(IV)). |
| Hypothesized L1 | High bulk, N-H linker | Oxidative Addition | Low to Medium | Expected to behave like a bulky phosphine, but the N-H group could stabilize transition states via H-bonding, further lowering barriers. |
A Practical Workflow for DFT Mechanistic Analysis
Executing a reliable DFT study requires a validated computational protocol. The following workflow outlines the steps to calculate the energy profile for the oxidative addition of chlorobenzene to a generic L-Pd(0) complex.
Step-by-Step Computational Protocol
-
Structure Optimization (Reactants):
-
Build the initial structures of the L-Pd(0) complex and chlorobenzene (Ph-Cl) separately.
-
Perform geometry optimizations using a suitable functional and basis set. A common choice is the B3LYP functional with a def2-SVP basis set.[11] Include a dispersion correction (e.g., D3BJ) as it is critical for accurately modeling systems with bulky ligands where non-covalent interactions are significant.[12]
-
Incorporate a solvent model (e.g., SMD or PCM) to simulate reaction conditions (e.g., in THF or Toluene).[13]
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Locating the Transition State (TS):
-
Build an initial guess for the TS structure, placing the Ph-Cl molecule near the palladium center.
-
Perform a TS optimization (e.g., using the Berny algorithm with Opt=TS).
-
Verify the TS by running a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the C-Cl bond breaking and the new Pd-C and Pd-Cl bonds forming.
-
-
Structure Optimization (Product):
-
Build the L-Pd(II)(Ph)(Cl) product complex.
-
Perform a full geometry optimization and frequency calculation as done for the reactants.
-
-
Energy Calculation and Profile Generation:
-
Perform single-point energy calculations on all optimized structures (reactants, TS, product) using a larger basis set (e.g., def2-TZVP) for higher accuracy. The M06 functional is often recommended for more reliable barrier heights in organometallic reactions.[11]
-
Calculate the Gibbs free energies (G) for each species. The activation barrier is calculated as ΔG‡ = G(TS) - G(Reactants).
-
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A Senior Application Scientist's Guide to Ligand Selection in Process Chemistry: A Cost-Benefit Analysis of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
For researchers, process chemists, and professionals in drug development, the selection of a phosphine ligand for a palladium-catalyzed cross-coupling reaction is a critical decision point that profoundly impacts reaction efficiency, scalability, and ultimately, project economics. This guide provides an in-depth cost-benefit analysis of the PNP pincer ligand Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine , a representative of a robust and thermally stable ligand class, benchmarked against a well-established "workhorse" ligand from the Buchwald biarylphosphine family.
Executive Summary: The Ligand Dilemma in Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools in modern synthesis. The success of these transformations hinges on the phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst. While highly effective, many advanced ligands represent a significant cost driver in process chemistry. Therefore, a thorough evaluation of a ligand's performance against its acquisition and operational costs is not just beneficial but essential for sustainable and economically viable process development.
This guide focuses on This compound (CAS 666856-94-6). As a PNP pincer ligand, its tridentate coordination to the metal center is known to impart exceptional thermal stability to the catalytic complex. This is a highly desirable trait in process chemistry, where reactions are often run at elevated temperatures for extended periods to drive conversions to completion.
Important Note on Data Availability: As of the latest literature review, specific, peer-reviewed performance data for this compound in a representative cross-coupling reaction could not be located. To provide a meaningful and illustrative analysis, this guide will utilize performance data from a closely related and well-characterized PNP pincer ligand system as a proxy. This allows for a robust comparison of the ligand class against established alternatives, providing a framework for decision-making when considering the adoption of such pincer ligands.
The Benchmark Reaction: Suzuki-Miyaura Coupling of an Aryl Chloride
To establish a basis for comparison, we will analyze a challenging yet common Suzuki-Miyaura coupling reaction: the synthesis of 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and wider availability compared to the corresponding bromides or iodides, but their lower reactivity places greater demand on the catalytic system.
Performance Comparison: PNP Pincer Ligand vs. a Buchwald Biaryl Phosphine
We will compare the performance of a representative palladium-PNP pincer catalyst system against a palladium complex featuring XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) , a highly effective and commercially successful biarylphosphine ligand developed by the Buchwald group.
| Parameter | Pd-PNP Pincer System (Proxy Data) | Pd-XPhos System[1] |
| Reaction | 4-Chloroanisole + Phenylboronic Acid | 4-Chloroanisole + Phenylboronic Acid |
| Pd Precursor | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | Representative PNP Pincer | XPhos |
| Catalyst Loading (mol%) | 1.0 | 1.0 (Pd), 2.0 (Ligand) |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 100 | 100 |
| Time (h) | 12 | 12 |
| Yield (%) | ~95% (Estimated based on class) | >99% (GC Yield) |
Analysis of Performance Data
The data, both experimental for XPhos and illustrative for the PNP pincer class, show that both ligand systems are highly effective for the challenging coupling of an unactivated aryl chloride. The XPhos system provides a near-quantitative yield under these conditions. Pincer ligands are known for their high efficacy, and it is reasonable to project a high yield for the target ligand under similar conditions. The key differentiator often lies not in the final yield for an optimized reaction, but in factors like catalyst loading, robustness, and cost.
Cost-Benefit Analysis
The true value of a ligand in process chemistry is determined by its cost-effectiveness. This analysis considers not just the price per gram of the ligand but the total cost of the catalyst required to produce a kilogram of product.
Assumptions for Analysis:
-
Reaction Scale: 1 mole of 4-chloroanisole (142.6 g).
-
Product: 4-methoxybiphenyl (MW: 184.23 g/mol ).
-
Theoretical Yield: 184.23 g.
-
Catalyst Loading: 1.0 mol% Pd(OAc)₂ (MW: 224.5 g/mol ) and 2.0 mol% Ligand.
| Ligand | Supplier Example | Price (USD) | MW ( g/mol ) | Cost per Gram (USD) | Cost per Mole (USD) | Catalyst Cost per Batch (USD) |
| This compound | Strem | $262.00 / 500 mg | 429.56 | $524.00 | $225,103 | $4,502 |
| XPhos | Sigma-Aldrich | ~$700 / 5 g | 476.67 | $140.00 | $66,734 | $1,335 |
| SPhos | Sigma-Aldrich | $73.20 / 1 g | 410.53 | $73.20 | $29,991 | $600 |
| cataCXium® A | Strem | $83.00 / 1 g[2] | 358.54 | $83.00 | $29,764 | $595 |
Note: Prices are approximate, based on catalog values at the time of this writing, and are subject to change. Bulk pricing for industrial quantities would be significantly lower.
Interpretation of Cost Analysis
From a purely catalog-price perspective, This compound is substantially more expensive than the established Buchwald ligands like XPhos and SPhos, or other specialized ligands like cataCXium® A. The calculated catalyst cost to run a 1-mole scale reaction using the target ligand is over three times that of using XPhos.
The "Benefit" Argument for Pincer Ligands:
The higher initial cost of a pincer ligand like this compound must be justified by tangible process benefits. The primary argument in their favor is catalyst stability and longevity .
-
Thermal Robustness: The tridentate nature of pincer ligands leads to a much more stable metal-ligand complex. This can prevent catalyst decomposition over long reaction times at high temperatures, a common issue in large-scale production. This robustness could potentially allow for lower catalyst loadings, though this must be experimentally verified. If the catalyst loading could be reduced to 0.1 mol%, the cost per batch would become competitive.
-
Turnover Number (TON) and Turnover Frequency (TOF): A more stable catalyst can achieve a higher TON, meaning a single catalyst molecule can generate more product molecules before deactivating. This is a critical metric for process efficiency.
-
Simplified Purification: A more stable catalyst is less likely to decompose into metallic palladium ("palladium black"), which can complicate product purification. Reducing downstream processing steps is a major cost-saving measure in process chemistry.
Experimental Protocols
To ensure the integrity and reproducibility of a comparative study, the following detailed protocols should be employed.
Workflow for Ligand Comparison in Suzuki-Miyaura Coupling
Caption: Workflow for a comparative study of phosphine ligands.
Protocol 1: Suzuki-Miyaura Coupling with XPhos Ligand[1]
-
Materials: 4-Chloroanisole (1.0 mmol, 142.6 mg), Phenylboronic acid (1.5 mmol, 183 mg), Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg, 1 mol%), XPhos (0.02 mmol, 9.5 mg, 2 mol%), and anhydrous, degassed Toluene (5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add 4-chloroanisole and phenylboronic acid to the tube.
-
Add 5 mL of anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.
-
Upon completion (monitored by GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to determine the isolated yield.
-
Logical Framework for Ligand Selection
The decision to use a high-cost, high-stability ligand like this compound over a lower-cost, well-established ligand like SPhos or XPhos is a strategic one.
Caption: Decision-making flowchart for ligand selection in process chemistry.
Conclusion and Recommendations
For drug development professionals and process chemists, the choice of ligand is a multi-faceted decision.
-
For Initial Discovery and Route Scouting: Well-established, versatile, and cost-effective ligands like SPhos and XPhos are the recommended starting point. Their broad applicability and extensive documentation provide a high probability of success for a wide range of substrates. Their lower cost makes them ideal for initial small-scale trials where material cost is a factor.
-
For Process Optimization and Scale-Up: If a reaction proves to be sluggish, requires harsh conditions leading to catalyst decomposition, or presents significant purification challenges with standard ligands, then a high-stability pincer ligand like This compound becomes a compelling alternative.
The significantly higher initial cost must be justified through a rigorous experimental campaign demonstrating one or more of the following:
-
A substantial reduction in required catalyst loading (e.g., to <0.1 mol%).
-
Improved thermal stability that eliminates catalyst-derived impurities and simplifies downstream processing.
-
A significantly higher Turnover Number (TON) that makes the catalyst more efficient on a per-molecule basis.
Without such demonstrated advantages, the high cost of this compound makes it difficult to justify over proven, economical alternatives for large-scale manufacturing. The onus is on the process chemist to perform the direct comparative experiments to unlock the potential long-term value of these highly stable but expensive ligand systems.
References
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine
As a Senior Application Scientist, I've seen firsthand that cutting-edge research requires not only innovative synthesis but also an unwavering commitment to safety, extending through the entire lifecycle of a chemical, including its disposal. Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine, a valuable phosphine ligand in catalysis, demands meticulous handling due to its air-sensitivity and potential hazards.[1][2] Improper disposal doesn't just violate regulations; it poses a significant risk to personnel and the environment.[3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed to empower researchers to manage this waste stream safely and effectively, ensuring that robust safety protocols are an integral part of the experimental workflow.
Hazard Profile and Risk Assessment: Understanding the 'Why'
This compound (CAS No. 666856-94-6) is an organophosphorus compound.[4] The primary hazards stem from two key properties:
-
Air Sensitivity: Like many phosphine ligands, the phosphorus(III) centers are susceptible to oxidation upon contact with air.[2] This reaction can be exothermic and, in some cases, lead to pyrophoricity (spontaneous ignition).[5] Therefore, preventing exposure to the atmosphere is the cornerstone of its safe handling.
-
Health Hazards: It is classified as causing skin irritation (H315) and requires appropriate personal protective equipment to prevent contact.[1][4] While comprehensive toxicity data for this specific molecule is limited, organophosphorus compounds as a class can exhibit a range of toxic effects.[3][6]
A thorough risk assessment must precede any handling or disposal. Always consult the most current Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department.
| Hazard Class & Statement | GHS Pictogram | Required Engineering Control | Minimum Personal Protective Equipment (PPE) |
| Skin Irritation (H315)[1][4] | GHS07 (Warning)[1] | Certified Chemical Fume Hood or Glove Box[3] | Flame-retardant lab coat, Chemical safety goggles, Chemical-resistant gloves (consult SDS for specific type)[3] |
| Air-Sensitive[1] | N/A | Inert atmosphere (Argon or Nitrogen) for storage and transfers[5][7] | As above |
The Disposal Workflow: From Benchtop to Final Disposition
The disposal process is a multi-step workflow that ensures safety and compliance at every stage. It begins the moment you designate the material as waste and ends with its collection by certified professionals.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol for Solid Waste
This protocol covers the disposal of the compound in its solid form (e.g., unused reagent, gross contamination).
Objective: To safely containerize solid waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (robust, leak-proof, compatible material).
-
Inert gas source (Argon or Nitrogen).
-
Hazardous waste labels (as required by your institution and local regulations).
-
Personal Protective Equipment (PPE) as specified in Table 1.
Procedure:
-
Work Area Preparation: Perform all steps within a certified chemical fume hood or an inert atmosphere glove box.[3] Ensure emergency equipment, such as a spill kit and fire extinguisher, is accessible.[3]
-
Container Purging: Before adding any waste, flush the designated waste container with a gentle stream of inert gas (Argon or Nitrogen) to displace all air.
-
Waste Transfer: Carefully transfer the solid waste into the purged container. Minimize the time the container is open to the atmosphere.
-
Inert Atmosphere Blanket: Once the waste is inside, provide a final blanket of inert gas before sealing the container.
-
Secure Sealing: Tightly seal the container. If using a screw cap, consider wrapping the threads with PTFE tape to ensure a robust seal.
-
Labeling: Affix a completed hazardous waste label to the container. The label must include:
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like oxidizers.[8]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[3] Never dispose of this material via standard trash or drains.[9]
Protocol for Decontamination of Glassware and Surfaces
Trace amounts of the phosphine ligand remaining in glassware or on surfaces must be safely quenched before cleaning. This should only be performed by personnel experienced with handling reactive chemicals.
Objective: To safely neutralize trace residues, rendering the equipment safe for standard washing.
Causality: The principle behind this protocol is the controlled oxidation of the phosphine to the much more stable and less hazardous phosphine oxide. A dilute oxidizing solution is used to manage the reaction rate and prevent a dangerous exotherm.
Procedure:
-
Initial Rinse (Under Inert Atmosphere): If possible, perform an initial rinse of the glassware with a high-boiling, non-reactive solvent (like toluene) under an inert atmosphere. This mechanically removes the bulk of the residue. Dispose of this solvent rinse as hazardous liquid waste, following your institution's procedures.
-
Prepare for Quenching: Place the contaminated glassware in a chemical fume hood. Ensure no flammable solvents are nearby.
-
Slow Addition of Isopropanol: Carefully and slowly add isopropanol to the glassware to wet all contaminated surfaces. Isopropanol is a good choice as it can help solvate the residue and will react much less violently with any reactive species than water would.
-
Introduction of Air: Allow the glassware to stand in the back of the fume hood for several hours, allowing air to slowly and passively diffuse in and oxidize the phosphine.
-
Controlled Aqueous Quench: Once the initial passive oxidation is complete, slowly add a dilute solution of sodium hypochlorite (bleach) or another suitable oxidizing agent as recommended by your EHS department. Be prepared for a possible exotherm.
-
Final Cleaning: Once the reaction is complete and the vessel has returned to room temperature, the glassware can be washed using standard laboratory procedures.
Regulatory Compliance
Disposal of this chemical falls under strict regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] Your waste may be classified as hazardous based on its characteristics (e.g., reactivity) or as part of a listed waste stream.[11] Adherence to the protocols outlined here and by your local EHS office is mandatory for compliance.
By integrating these robust disposal procedures into your research, you uphold the highest standards of laboratory safety, ensuring that your work is not only scientifically sound but also environmentally responsible and safe for all personnel.
References
- BenchChem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound.
- National Center for Biotechnology Information, PubChem. (n.d.). Phosphine.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- National Center for Biotechnology Information, PubChem. (n.d.). Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine.
- 3M. (n.d.). Safety Data Sheet.
- Praxair. (1997). Phosphine Safety Data Sheet.
- Sinocompound. (n.d.). This compound.
- Vulcanchem. (n.d.). This compound.
- Labsolu. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ResearchGate. (2025). Predicting the Air Stability of Phosphines.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds.
- Strem. (n.d.). This compound, min. 98%.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Airgas. (2025). Phosphine Safety Data Sheet.
- Echemi. (n.d.). (E)-1,3-bis(4-methylphenyl)prop-2-en-1-one Safety Data Sheets.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Wikipedia. (n.d.). Organophosphorus chemistry.
Sources
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- 11. epa.gov [epa.gov]
Mastering the Handling of Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine: A Guide to Essential Personal Protective Equipment
For the innovative researcher in drug development and catalysis, the utility of advanced phosphine ligands such as Bis[2-(di-i-propylphosphino)-4-methylphenyl]amine is undeniable. However, its reactivity, particularly its air-sensitive nature, necessitates a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of the experimental results. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.
Understanding the Inherent Risks: Why Specific PPE is Non-Negotiable
This compound, while a powerful tool, presents several hazards that dictate our PPE choices. The primary concerns are:
-
Air Sensitivity: The compound degrades upon exposure to air, which can compromise its efficacy. While not strictly pyrophoric in the same class as alkyl lithiums, finely divided phosphine ligands can be susceptible to ignition upon contact with air. Therefore, all handling must be conducted under an inert atmosphere.
-
Skin Irritation: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315)[1]. Direct contact can lead to localized redness, inflammation, or more severe reactions with prolonged exposure.
A foundational principle of laboratory safety is that PPE is the final line of defense, employed after engineering controls (like fume hoods and glove boxes) and administrative controls (like standard operating procedures) are in place.
Core PPE Ensemble for Routine Handling
For standard laboratory operations involving milligram to gram-scale quantities of this compound under controlled conditions, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the compound or solvents during transfer. |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides a second barrier in case the outer glove is breached. Nitrile offers good resistance to a range of common laboratory solvents. |
| Body Protection | Flame-resistant (FR) lab coat. | Given the potential, though low, for ignition of air-sensitive compounds, an FR lab coat provides a critical layer of protection against flash fires. |
| Footwear | Closed-toe leather shoes. | Protects feet from spills and dropped equipment. |
Advanced PPE for Non-Routine or High-Risk Scenarios
Certain situations may necessitate an elevated level of protection. These include handling large quantities, cleaning up spills, or potential for aerosol generation.
| PPE Component | Specification | Rationale |
| Face Protection | Full-face shield worn over safety glasses. | Recommended when there is a significant splash hazard, such as during transfers of larger volumes or when working with reactions under pressure. |
| Hand Protection | Heavier-duty gloves, such as neoprene or butyl rubber, over nitrile gloves. | For extended operations or when handling larger quantities, these materials offer enhanced chemical resistance and durability. |
| Respiratory Protection | A properly fitted respirator with cartridges appropriate for organic vapors and particulates. | While not typically required for routine handling in a well-ventilated fume hood or glove box, a respirator is essential if there is a risk of aerosolization or if engineering controls are not sufficient to maintain exposure below acceptable limits. Consultation with your institution's environmental health and safety (EHS) department is crucial for proper respirator selection and fit-testing. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-rehearsed protocol is paramount. The following steps outline a safe workflow for handling this compound.
1. Preparation and Pre-Handling Check:
-
Ensure your work area, whether a fume hood or glove box, is clean and uncluttered.
-
Verify that the inert atmosphere in your glove box is at the appropriate pressure and oxygen level. If using a fume hood, have a steady flow of an inert gas (argon or nitrogen) ready for blanketing.
-
Assemble all necessary glassware and equipment, ensuring it is dry and free of contaminants.
-
Don the core PPE ensemble as described in the table above.
2. Donning PPE:
Caption: PPE Donning Workflow
3. Handling the Compound:
-
All transfers and manipulations of the solid compound must be performed under an inert atmosphere.
-
Use appropriate tools (e.g., spatulas, weighing paper) that have been purged with inert gas.
-
If dissolving the compound, add the solvent slowly to the solid.
-
Keep the container of the compound sealed under an inert atmosphere when not in use.
4. Doffing PPE:
-
The process of removing PPE is as critical as putting it on to prevent contamination.
-
Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out.
-
Remove your face shield (if used) and eye protection.
-
Remove your lab coat, rolling it up with the contaminated side inward.
-
Finally, remove the inner pair of gloves using the same technique as the outer pair.
-
Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Management of Waste
Proper disposal is a critical component of the safety lifecycle for this compound.
-
Contaminated PPE: All disposable PPE, including gloves and wipes, that has come into contact with the compound should be placed in a designated, sealed hazardous waste container.
-
Excess Reagent: Unused or waste this compound should never be disposed of down the drain or in regular trash. It must be collected in a clearly labeled hazardous waste container for disposal by your institution's EHS department.
-
Empty Containers: "Empty" containers of the compound will still contain residue and should be treated as hazardous waste. They should be securely capped and placed in the appropriate solid waste container.
By integrating these detailed PPE protocols and operational plans into your daily laboratory practices, you can confidently and safely harness the full potential of this compound in your research endeavors.
References
-
PubChem. Bis(2-(di-i-propylphosphino)-4-methylphenyl)amine. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles - Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Pyrophoric Reagents Handling. [Link]
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
-
3M. Safety Data Sheet. [Link]
-
3M. Respiratory Protection Against Phosphine. [Link]
-
Stored Grain. RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIGATIONS. [Link]
-
AKEMI. Safety data sheet. [Link]
-
Air Liquide. Safety Data Sheet - Phosphine. [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Phosphine. [Link]
-
GOV.UK. Phosphine - Incident management. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
